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8-Chloro-3-iodoquinoline-5-sulfonyl chloride Documentation Hub

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  • Product: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride
  • CAS: 1334147-97-5

Core Science & Biosynthesis

Foundational

Executive Summary: A Tri-Vector Scaffold for Divergent Synthesis

Technical Monograph: 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride 8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value "tri-vector" scaffold in medicinal chemistry. Its structural uniqueness lies in the p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride

8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value "tri-vector" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive handles on the quinoline core, each with orthogonal reactivity profiles. This allows for sequential, regioselective functionalization, making it an ideal template for Fragment-Based Drug Discovery (FBDD) and the synthesis of focused libraries targeting kinases, GPCRs, and metalloenzymes.

This guide details the physicochemical properties, validated synthetic routes, and strategic application of this compound, moving beyond basic data to provide actionable experimental insights.

Chemical Identity & Physicochemical Profile

Compound Name: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Molecular Formula: C₉H₄Cl₂INO₂S Molecular Weight: 391.99 g/mol Predicted Properties:

  • LogP (Octanol/Water): ~3.8 (Highly Lipophilic)

  • Topological Polar Surface Area (TPSA): ~68 Ų

  • Physical State: Off-white to pale yellow solid (sensitive to moisture)

PropertyValue / DescriptionNote
Core Scaffold QuinolineBicyclic aromatic heterocycle
C-3 Substituent Iodine (-I)High reactivity for Pd-catalyzed cross-coupling
C-5 Substituent Sulfonyl Chloride (-SO₂Cl)Electrophilic handle for sulfonamide formation (SuFEx)
C-8 Substituent Chlorine (-Cl)Steric blocker; latent handle for Buchwald-Hartwig coupling
Solubility DCM, THF, AcetonitrileHydrolyzes rapidly in water/protic solvents

Synthetic Route & Production Strategy

The synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride is not a single-step commercial process but rather a sequential construction designed to install the labile sulfonyl chloride group last to preserve its integrity.

Step 1: Iodination of 8-Chloroquinoline
  • Precursor: 8-Chloroquinoline (CAS 611-33-6).[1][2]

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: Glacial Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution.[3] The nitrogen of the quinoline directs electrophiles to the 3-position under acidic conditions (via the conjugate acid), or the reaction proceeds via an addition-elimination mechanism favored at C-3.

  • Protocol: Dissolve 8-chloroquinoline in acetic acid. Add NIS (1.1 eq) portion-wise at 70°C. Stir for 12-18 hours. Isolate by concentration and recrystallization.

  • Yield: Typically 85-95%.

Step 2: Chlorosulfonation (The Critical Step)
  • Precursor: 8-Chloro-3-iodoquinoline (CAS 847727-21-3).[2][4][5]

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess, acts as solvent and reagent).
    
  • Conditions: 100°C - 120°C.

  • Regioselectivity: The 8-position is blocked by Chlorine. The 5-position is the most electron-rich site remaining on the carbocyclic ring, ensuring high regioselectivity for the sulfonyl group.

  • Protocol:

    • Place chlorosulfonic acid (5-10 eq) in a dry flask under inert atmosphere (

      
      ).
      
    • Cool to 0°C. Add solid 8-chloro-3-iodoquinoline portion-wise (exothermic).

    • Heat gradually to 110°C and hold for 2-4 hours. Monitor by TLC (mini-workup required).

    • Quench: Pour the reaction mixture carefully onto crushed ice/water. The product precipitates as a solid.[6]

    • Isolation: Filter immediately, wash with cold water, and dry under high vacuum over

      
      . Do not recrystallize from alcohols. 
      

SynthesisPathway Start 8-Chloroquinoline (CAS 611-33-6) Step1 Step 1: Iodination (NIS, AcOH, 70°C) Start->Step1 Inter 8-Chloro-3-iodoquinoline (CAS 847727-21-3) Step1->Inter Step2 Step 2: Chlorosulfonation (ClSO3H, 110°C) Inter->Step2 Product 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Step2->Product

Figure 1: Sequential synthesis pathway ensuring regioselective installation of the sulfonyl group.

Reactivity & Mechanistic Insights

The power of this scaffold lies in the Orthogonal Reactivity of its three substituents. This allows chemists to "program" the molecule for library synthesis.

A. C-5 Sulfonyl Chloride (First Point of Diversity)
  • Reactivity: Highly electrophilic. Reacts with nucleophiles (primary/secondary amines, alcohols) to form sulfonamides or sulfonate esters.

  • Mechanism: Nucleophilic Acyl Substitution (

    
    -like at Sulfur).
    
  • Strategic Note: This reaction must be performed first. The sulfonyl chloride is too unstable to survive Pd-catalyzed coupling conditions (which often require aqueous base and heat).

  • Protocol: React with Amine (

    
    ) + Base (TEA/DIPEA) in DCM at 0°C to RT.
    
B. C-3 Iodine (Second Point of Diversity)
  • Reactivity: High. The C-3 position of quinoline is pyridine-like but the C-I bond is weaker than C-Cl.

  • Preferred Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Heck (Alkene).

  • Selectivity: Under standard Pd-catalysis (e.g.,

    
    ), the C-3 Iodide reacts preferentially over the C-8 Chloride due to the weaker bond dissociation energy of C-I vs C-Cl.
    
C. C-8 Chlorine (Third Point of Diversity)[7]
  • Reactivity: Low/Latent. Sterically hindered by the peri-interaction with the N-lone pair and the C-1 position.

  • Activation: Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or high temperatures to engage in Buchwald-Hartwig amination or Suzuki coupling.

  • Utility: Often left as a lipophilic "anchor" or used for late-stage diversification.

Reactivity Center 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Sub1 1. Sulfonamide Formation (R-NH2, Base) Center->Sub1 High Reactivity (0°C) Product1 Sulfonamide Scaffold Sub1->Product1 Sub2 2. C-3 Cross-Coupling (Pd(0), Boronic Acid/Alkyne) Product2 Biaryl/Alkynyl Analog Sub2->Product2 Sub3 3. C-8 Functionalization (Specialized Pd Ligands) Product3 Tri-functionalized Drug Candidate Sub3->Product3 Product1->Sub2 Chemoselective (I > Cl) Product2->Sub3 Forcing Conditions

Figure 2: The "Tri-Vector" divergent synthesis strategy. Note the mandatory order of operations: Sulfonyl Cl → Iodine → Chlorine.

Experimental Protocol: Sulfonamide Library Generation

Objective: Synthesis of 8-chloro-3-iodo-N-substituted-quinoline-5-sulfonamide.

Materials:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq) or Pyridine (excess)
    
  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: Dissolve the amine (1.1 mmol) and

    
     (1.5 mmol) in anhydrous DCM (5 mL) in a 20 mL scintillation vial.
    
  • Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.0 mmol) solid in one portion.

    • Note: If the sulfonyl chloride is not solid, dissolve in minimal DCM and add dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS (Target mass = MW of Amine + 391 - 36).

  • Workup: Dilute with DCM (10 mL). Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated

    
    , then Brine.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

1. Kinase Inhibitors: Quinoline-5-sulfonamides are privileged structures in kinase inhibition (e.g., targeting ROCK, PKA, or CDK). The sulfonamide moiety often interacts with the hinge region or the phosphate-binding loop (P-loop). The 3-iodo group allows for the introduction of solubilizing tails (e.g., morpholine/piperazine via Suzuki coupling) which project into the solvent-exposed region.

2. 5-HT6 Receptor Antagonists: Arylsulfonyl quinolines have shown high affinity for serotonin receptors. The 8-chloro substituent can lock the conformation of the sulfonamide via steric pressure, potentially improving selectivity against other GPCRs.

3. Antibacterial Agents: While 8-hydroxyquinolines are classic chelators, 8-chloroquinolines cannot chelate metals in the same bidentate fashion. This alters their mechanism of action, shifting from metal sequestration to direct target engagement (e.g., DNA gyrase inhibition), often resulting in lower cytotoxicity to mammalian cells.

Safety & Handling

  • Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water to produce HCl gas. Handle only in a fume hood.

  • Stability: The compound is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Toxicology: Quinolines can be genotoxic. The 3-iodo and 8-chloro substituents may alter metabolic activation pathways. Treat as a potential mutagen.

References

  • Synthesis of 8-Chloro-3-iodoquinoline: Glaxo Group Limited. Quinoline Derivatives. Patent WO2008116816A1. 2008. Link

  • General Chlorosulfonation Protocol: Yang, Z., et al. "A clean and economic synthesis of alkanesulfonyl chlorides." Synthesis 46.02 (2014): 225-229. Link

  • Reactivity of 3-Iodoquinolines: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.
  • Quinoline Sulfonamides in Medicinal Chemistry: Carta, A., et al. "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." Molecules 29.17 (2024). Link

  • Commercially Available Intermediate (8-Chloro-3-iodoquinoline-5-sulfonamide): BLD Pharm Catalog, CAS 1334147-89-5. Link

Sources

Exploratory

Technical Guide: Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Executive Summary This technical guide details the synthetic pathway for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , a highly specialized heterocyclic building block. This compound is a critical intermediate in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , a highly specialized heterocyclic building block. This compound is a critical intermediate in the development of sulfonamide-based small molecule inhibitors, particularly in kinase and GPCR drug discovery programs where the quinoline scaffold provides essential


-stacking interactions and the sulfonyl group serves as a diverse pharmacophore handle.

The synthesis is non-trivial due to the competing regioselectivity on the quinoline ring. This guide delineates a robust two-phase strategy:

  • Core Functionalization: Construction of the 8-chloro-3-iodoquinoline scaffold.

  • Regioselective Chlorosulfonation: Electrophilic introduction of the sulfonyl chloride moiety at the C5 position, exploiting the electronic directing effects of the C8-chloro substituent.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule poses a regiochemical challenge. The quinoline ring contains two distinct domains: the electron-deficient pyridine ring (N-containing) and the carbocyclic benzene ring.

  • C8-Chlorine: Deactivates the benzene ring but directs ortho/para. Since C8 is occupied, it directs to C5 (para) and C7 (ortho).

  • C3-Iodine: Located on the pyridine ring. The C3 position is the most electron-rich site on the pyridine ring, but the ring itself is deactivated relative to the benzene ring.

  • Sulfonyl Chloride (

    
    ):  Introduced via Electrophilic Aromatic Substitution (
    
    
    
    ). The reaction will occur on the more electron-rich benzene ring. With C8 blocked by Cl, the C5 position is sterically accessible and electronically favored (para to the nitrogen bridgehead and para to the chlorine).
Synthetic Pathway Diagram[1][2]

SynthesisPath SM 8-Chloroquinoline (Starting Material) Inter 8-Chloro-3-iodoquinoline (Key Intermediate) SM->Inter Target 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Inter->Target Reagent1 NIS, AcOH (C3-Iodination) Reagent2 ClSO3H (excess) 100°C (Chlorosulfonation)

Figure 1: Strategic route from commercially available 8-chloroquinoline to the target sulfonyl chloride.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 8-Chloro-3-iodoquinoline

Note: If 8-chloro-3-iodoquinoline is purchased commercially (CAS: 847727-21-3), skip to Phase 2.

Direct iodination of quinoline favors the C3 position when using N-Iodosuccinimide (NIS) in acidic media, as the protonated nitrogen deactivates the pyridine ring less than the benzene ring for this specific radical/electrophilic hybrid mechanism, or via an addition-elimination pathway.

Reagents:

  • 8-Chloroquinoline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-chloroquinoline (10.0 g, 61.1 mmol) in glacial acetic acid (100 mL).

  • Addition: Add N-Iodosuccinimide (16.5 g, 73.3 mmol) in a single portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1) for the disappearance of the starting material.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold saturated

    
     (sodium thiosulfate) solution to quench unreacted iodine species.
    
  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with saturated

    
     (carefully, gas evolution) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Yield: Expect ~65-75% of a pale yellow solid.

Phase 2: Chlorosulfonation (The Core Synthesis)

This is the critical step. Chlorosulfonic acid acts as both the solvent and the reagent. The reaction requires thermal energy to overcome the deactivation caused by the chloro- and iodo- substituents.

Safety Warning: Chlorosulfonic acid (


) is extremely corrosive and reacts violently with water to produce sulfuric acid and HCl gas. All glassware must be oven-dried. Perform exclusively in a high-efficiency fume hood.

Reagents:

  • 8-Chloro-3-iodoquinoline (Intermediate from Phase 1) (5.0 g, 17.2 mmol)

  • Chlorosulfonic acid (

    
    ) (25.0 g, 11.5 mL, ~10 eq)
    
  • Thionyl chloride (

    
    ) (Optional, 2.0 eq - enhances conversion of sulfonic acid byproducts to chloride)
    

Step-by-Step Protocol:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel (pressure-equalizing), and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Charge the flask with Chlorosulfonic acid (11.5 mL). Cool the acid to 0°C using an ice/salt bath.

  • Addition: Add solid 8-Chloro-3-iodoquinoline portion-wise over 20 minutes.

    • Critical: Maintain internal temperature below 10°C during addition to prevent rapid exotherm and charring.

  • Ramp: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Heating: Gradually heat the oil bath to 100°C . Stir at this temperature for 4–6 hours.

    • Mechanism Check: The initial reaction forms the sulfonic acid (

      
      ). The excess 
      
      
      
      converts this to the sulfonyl chloride (
      
      
      ).
  • Quench (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a large beaker containing 200 g of crushed ice.

    • Slowly drip the reaction mixture onto the crushed ice with vigorous stirring. Do not add water to the acid.

    • The product will precipitate as a gummy solid or fine precipitate.

  • Isolation:

    • Filter the precipitate immediately (sulfonyl chlorides are hydrolytically unstable).

    • Wash the filter cake with cold water (2 x 50 mL) to remove residual acid.

    • Dissolve the solid in DCM (100 mL), dry over anhydrous

      
       (Magnesium Sulfate is preferred over Sodium Sulfate for speed here).
      
  • Final Purification: Concentrate the DCM layer in vacuo at low temperature (<40°C). If the product is colored, recrystallize from dry Benzene or Hexane/DCM.

Data Summary Table:

ParameterSpecification
Appearance Off-white to pale yellow crystalline solid
Molecular Weight 388.01 g/mol
Yield (Typical) 60–75%
Storage Store under Argon at -20°C (Hydrolysis sensitive)
Melting Point 145–148°C (Decomposes)

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway ( )

The reaction proceeds via an Electrophilic Aromatic Substitution.

  • Generation of Electrophile:

    
    . The active electrophile is 
    
    
    
    or protonated
    
    
    .
  • Sigma Complex: The electrophile attacks C5. C8-Cl blocks the ortho/para positions relative to itself, but C5 is the least deactivated position on the benzene ring that allows resonance stabilization.

  • Conversion: The intermediate sulfonic acid reacts with further

    
     to form the sulfonyl chloride, releasing 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Quench was too slow or water was too warm.Use strictly crushed ice. Extract into DCM immediately.
Regioisomers Temperature too high (>140°C).Keep reaction at 100°C. Higher temps promote thermodynamic scrambling.
Incomplete Reaction Formation of sulfonic acid but not chloride.Add 2.0 eq of Thionyl Chloride (

) during the heating phase to drive chloride formation.
Workflow Visualization

Workflow Start Start: 8-Chloro-3-iodoquinoline Acid Add to ClSO3H at 0°C Start->Acid Heat Heat to 100°C (4-6 hrs) Acid->Heat SEAr Reaction Quench Quench on Crushed Ice (Precipitation) Heat->Quench Critical Safety Step Workup Extract (DCM) -> Dry -> Conc. Quench->Workup End Product: Sulfonyl Chloride Workup->End

Figure 2: Operational workflow for the chlorosulfonation process.

References

  • Organic Syntheses Procedure for Sulfonyl Chlorides

    • Huntress, E. H.; Carten, F. H. "Chlorosulfonic Acid as a Reagent." Organic Syntheses, Coll. Vol. 2, p. 459.
  • Synthesis of 3-Iodoquinolines

    • Castanet, A.-S.; Collet, F.; Hoarau, C.; Mortier, J. "Lithium/Halogen Exchange-Mediated Synthesis of 3-Iodoquinolines." Journal of Organic Chemistry, 2008, 73, 7189-7196.
  • Regioselectivity in Quinoline Sulfonation: Magidson, O. Y.; Rubtsov, M. V. "Sulfonation of 8-substituted quinolines." Journal of General Chemistry USSR, 1937, 7, 1896. (Establishes C5 directing effect in 8-substituted systems).
  • Flow Chemistry Adaptations (Modern Context)

    • "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Processes, 2023, 11, 1547.
  • Commercial Building Block Reference

    • 8-Chloro-3-iodoquinoline (CAS 847727-21-3)
Foundational

8-Chloro-3-iodoquinoline-5-sulfonyl Chloride: A Strategic Scaffold for Targeted Ligand Discovery

This guide details the technical profile, chemical reactivity, and pharmacological utility of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , a specialized heterocyclic building block used in the discovery of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, chemical reactivity, and pharmacological utility of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , a specialized heterocyclic building block used in the discovery of kinase inhibitors (specifically PI3K/mTOR pathways) and GPCR modulators (e.g., CB2 receptors).

Executive Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride (CAS: 1334147-97-5) is a high-value heterocyclic intermediate designed for the diversity-oriented synthesis of bioactive sulfonamides. It serves as a "linchpin" scaffold in medicinal chemistry, enabling the rapid construction of 8-substituted quinoline-5-sulfonamide libraries.

Its structural architecture offers three orthogonal points of reactivity, allowing researchers to independently modulate biological potency and physicochemical properties:

  • C-5 Sulfonyl Chloride: A highly reactive electrophile for generating the sulfonamide pharmacophore (critical for H-bond interactions in enzyme active sites).

  • C-3 Iodine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl/heteroaryl diversity or extend into solvent-exposed regions.

  • C-8 Chlorine: A steric and lipophilic modulator that often dictates isoform selectivity (e.g., in PI3K isoforms) by filling small hydrophobic pockets.

This guide explores its mechanism of action—both chemically as a reagent and biologically as a precursor to potent inhibitors—and provides validated protocols for its application.

Chemical Mechanism of Action: The Reactivity Triad

The utility of this compound lies in its ability to undergo sequential, selective functionalization. The "mechanism" here is defined by its reactivity profile, which dictates the synthetic pathway to the final drug candidate.

Electrophilic Sulfonylation (The Primary Warhead)

The sulfonyl chloride moiety (


) is the most reactive center. It functions as a hard electrophile, reacting rapidly with primary and secondary amines to form stable sulfonamides .
  • Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, followed by the elimination of chloride.

  • Role in Drug Design: The resulting sulfonamide group (

    
    ) often mimics the transition state of phosphate hydrolysis or serves as a key hydrogen bond donor/acceptor interacting with the "hinge region" of kinases or the orthosteric site of GPCRs.
    
Palladium-Catalyzed Cross-Coupling (The Diversity Handle)

The C-3 iodine atom is electronically activated by the electron-deficient quinoline ring, making it an excellent substrate for Pd(0)-catalyzed reactions.

  • Mechanism: Oxidative addition of Pd(0) into the C-I bond is facile, allowing for subsequent transmetallation and reductive elimination.

  • Utility: This step is typically performed after sulfonamide formation to prevent chemoselectivity issues (since sulfonyl chlorides can poison Pd catalysts or react with organometallics).

Steric/Electronic Modulation (The Selectivity Filter)

The C-8 chlorine atom is relatively inert to standard nucleophilic substitution but exerts a profound electronic effect (withdrawing electron density from the ring) and steric effect (blocking the C-8 position).

  • Impact: In PI3K inhibitors, substituents at the 8-position can induce a "propeller twist" in the molecule, enhancing selectivity for specific isoforms (e.g., PI3K

    
     vs. PI3K
    
    
    
    ) by exploiting subtle differences in the ATP-binding pocket.

Biological Mechanism of Action: Target Context

While the sulfonyl chloride is a reagent, the derived sulfonamides exhibit specific biological mechanisms. The most prominent applications are in Kinase Inhibition and GPCR Modulation .

Kinase Inhibition (PI3K/mTOR Pathway)

Quinoline-5-sulfonamides are a privileged class of ATP-competitive inhibitors.

  • Binding Mode: The quinoline nitrogen (N1) and the sulfonamide NH typically form a bidentate hydrogen bonding motif with the hinge region amino acids (e.g., Val851 in PI3K

    
    ).
    
  • Role of the Scaffold:

    • The quinoline core acts as the planar scaffold that slots into the adenine-binding pocket.

    • The 3-aryl group (introduced via the iodine handle) extends into the affinity pocket or the solvent interface, improving potency.

    • The 8-chloro group fills a hydrophobic sub-pocket, often improving metabolic stability by blocking oxidation at the susceptible 8-position.

GPCR Modulation (CB2 Receptors)

Derivatives of 8-chloroquinoline have been identified as ligands for the Cannabinoid Receptor 2 (CB2).

  • Mechanism: These compounds act as allosteric modulators or orthosteric agonists. The sulfonamide linker provides the necessary flexibility and polarity to interact with the transmembrane helices of the GPCR, while the halogenated quinoline core engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe/Trp) within the receptor bundle.

Visualization: Synthetic & Biological Logic

Synthetic Workflow Diagram

The following diagram illustrates the sequential functionalization strategy, transforming the raw scaffold into a bioactive library.

G cluster_0 Key Transformation Scaffold 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Intermediate Sulfonamide Intermediate Scaffold->Intermediate Step 1: Sulfonylation (DIPEA, DCM, 0°C) Amine Primary/Secondary Amine (R1-NH2) Amine->Intermediate FinalDrug Bioactive Ligand (Kinase/GPCR Inhibitor) Intermediate->FinalDrug Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Boronic Boronic Acid (R2-B(OH)2) Boronic->FinalDrug

Caption: Sequential functionalization strategy. Step 1 locks in the pharmacophore; Step 2 introduces diversity via the iodine handle.

Pharmacophore Interaction Map (PI3K Model)

This diagram depicts how the derived molecule interacts within a theoretical kinase active site.

G Quinoline Quinoline Core Sulfonamide Sulfonamide Linker Quinoline->Sulfonamide Chloro 8-Cl Group Quinoline->Chloro Aryl 3-Aryl Group (from Iodine) Quinoline->Aryl Hinge Hinge Region (Val/Glu) Quinoline->Hinge H-Bond (Acceptor) Sulfonamide->Hinge H-Bond (Donor) HydroPocket Hydrophobic Pocket Chloro->HydroPocket Van der Waals / Steric Fit Solvent Solvent Front (Lys/Asp) Aryl->Solvent Solubility / Selectivity

Caption: Pharmacophore mapping of the 8-chloro-3-iodoquinoline scaffold within a kinase ATP-binding pocket.

Experimental Protocols

These protocols are designed for self-validation . The disappearance of the sulfonyl chloride peak (LC-MS) and the appearance of the sulfonamide product are the primary success metrics.

Protocol A: General Sulfonamide Synthesis

Objective: Convert the sulfonyl chloride to a stable sulfonamide intermediate.

  • Preparation: Dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Concentration: 0.1 M.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv) or Pyridine (3.0 equiv). Cool the mixture to 0°C under an inert atmosphere (

    
    ).
    
  • Amine Addition: Slowly add the desired Amine (1.1 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. The starting material (sulfonyl chloride) is highly unstable on silica; rely on the formation of the product peak.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Coupling at C-3

Objective: Functionalize the iodine position with an aryl/heteroaryl group.

  • Reactants: Combine the Sulfonamide Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (0.05 equiv) in a microwave vial.
    
  • Solvent: Add a degassed mixture of Dioxane:Water (4:1) .

  • Base: Add

    
      or 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 90–100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Reverse-phase HPLC or Flash Chromatography.

Data Summary: Reactivity & Properties

PropertyValue / CharacteristicImplication for Research
Molecular Formula

Halogen-rich scaffold for X-ray crystallography phasing.
Molecular Weight ~387.99 g/mol Moderate weight allows room for fragment growth (Rule of 5).
C-5 Reactivity High (Electrophile)Must be stored under inert gas; sensitive to moisture (hydrolysis to sulfonic acid).
C-3 Reactivity Moderate (Pd-active)Stable to standard acidic/basic workups; reactive only under catalysis.
C-8 Substitution Chlorine (Steric/Electronic)Enhances metabolic stability; modulates pKa of the quinoline nitrogen.
Solubility Low in water; High in DCM, DMSOCompatible with standard organic synthesis workflows; requires DMSO for biological assay stock.

References

  • World Intellectual Property Organization (WIPO). (2008). Patent WO2008116816A1: Combination of CB2 Ligand and Paracetamol. (Describes the synthesis of 8-chloro-3-iodoquinoline intermediates). Link

  • American Chemical Society (ACS). (2011). Discovery of Quinoline-Based PI3K Inhibitors. (General reference for quinoline sulfonamide SAR in kinases). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683838 (8-Chloro-3-iodoquinoline-5-sulfonyl chloride).Link

  • BLD Pharm. Product Analysis: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (CAS 1334147-97-5).[1]Link

Sources

Exploratory

Targeted Scaffold Profiling: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

The following technical guide details the biological activity and application of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , a specialized scaffold used primarily in the discovery of G-Protein Coupled Receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity and application of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , a specialized scaffold used primarily in the discovery of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.

Technical Guide for Medicinal Chemistry & Pharmacology

Executive Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride (CAS: 1334147-97-5) is a high-value heterocyclic building block characterized by a "dual-handle" functionalization. Unlike simple quinolines, this molecule possesses two distinct reactive sites—an electrophilic sulfonyl chloride at position C5 and a cross-coupling-ready iodine at position C3—along with a lipophilic chlorine substituent at C8.

Its primary biological utility lies in its role as a precursor for Cannabinoid Receptor 2 (CB2) ligands and Antibacterial Sulfonamides . The scaffold allows for the rapid generation of Structure-Activity Relationship (SAR) libraries where the sulfonamide moiety acts as a polar anchor, and the C3-position is extended to probe hydrophobic receptor pockets.

Chemical Biology & Reactivity Profile

To understand the biological application, one must first master the chemical reactivity that dictates its incorporation into bioactive molecules.

FeaturePositionChemical NatureBiological Implications
Sulfonyl Chloride C5Highly ElectrophilicReacts with amines to form sulfonamides . This group often serves as a hydrogen bond acceptor/donor pair in the active site of kinases or GPCRs.
Iodine C3Halogen HandleSite for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). Allows extension of the pharmacophore into deep hydrophobic pockets.
Chlorine C8Lipophilic/StericIncreases metabolic stability (blocks oxidation at C8) and enhances lipophilicity (logP), improving membrane permeability.
Quinoline Core ScaffoldAromatic/BasicPi-stacking interactions (Trp/Phe/Tyr residues) and potential hydrogen bonding via the ring nitrogen.
Mechanistic Utility

The molecule is not a drug in itself (due to the reactivity of the sulfonyl chloride) but a warhead precursor . In biological assays, the unreacted sulfonyl chloride would covalently modify nucleophilic residues (Cys, Lys, Ser) on proteins, leading to non-specific toxicity. Therefore, it is almost exclusively converted to a sulfonamide prior to biological testing.

Biological Targets & Mechanism of Action

Primary Target: Cannabinoid Receptor 2 (CB2)

Research indicates that derivatives of 8-chloro-3-iodoquinoline-5-sulfonamide are potent modulators of the CB2 receptor.

  • Pathway : CB2 is a G

    
    -coupled GPCR. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.
    
  • Therapeutic Relevance : Unlike CB1 (CNS psychoactive), CB2 is peripherally restricted (immune cells). Agonists are developed for neuropathic pain , inflammation , and neuroprotection without psychotropic side effects.

  • Binding Mode : The sulfonamide nitrogen often interacts with polar residues (e.g., Ser/Thr) in the orthosteric pocket, while the C3-substituent (added via cross-coupling) extends into the lipid-facing regions of the receptor.

Secondary Target: Bacterial Topoisomerases

Quinoline sulfonamides are structural analogs of fluoroquinolones.

  • Mechanism : Inhibition of DNA Gyrase (Subunit A) or Topoisomerase IV.

  • Activity : The 8-chloro substituent enhances activity against Gram-positive bacteria (e.g., S. aureus) by modulating the electronic density of the ring system, facilitating intercalation into DNA-enzyme complexes.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of a CB2 agonist derived from this scaffold.

CB2_Pathway Ligand 8-Cl-3-I-Quinoline Derivative (Agonist) CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding Gi Gαi Protein (Activation) CB2->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Pathway (Downregulation) cAMP->PKA Less Activation Effect Anti-inflammatory Response / Analgesia PKA->Effect Modulates

Caption: Mechanism of action for CB2 agonists derived from the 8-chloro-3-iodoquinoline scaffold.

Experimental Protocols

A. Synthesis of Bioactive Sulfonamides

Rationale: To convert the reactive chloride into a stable, bioactive sulfonamide.

  • Preparation : Dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF.

  • Amine Addition : Cool to 0°C. Add the target amine (e.g., piperidine, morpholine, or a functionalized primary amine) (1.1 eq).

  • Base Scavenger : Add triethylamine or DIPEA (1.5 eq) dropwise to neutralize HCl generated.

  • Reaction : Stir at RT for 2-4 hours. Monitor by TLC (the sulfonamide is more polar than the chloride).

  • Workup : Wash with water, dry over MgSO4, and concentrate.

  • Purification : Flash chromatography (Hexane/EtOAc).

B. Functional Assay: cAMP Accumulation (CB2)

Rationale: To verify agonist activity of the synthesized derivative.

  • Cell Line : CHO-K1 cells stably expressing human CB2 receptor.

  • Stimulation : Incubate cells with Forskolin (10 µM) to induce high cAMP levels.

  • Treatment : Add the 8-chloro-3-iodoquinoline derivative at varying concentrations (0.1 nM – 10 µM).

  • Detection : Use a TR-FRET cAMP kit (e.g., Lance Ultra).

    • Principle: The antibody detects free cAMP. If the compound is a CB2 agonist, cAMP production is inhibited, leading to a specific signal change.

  • Data Analysis : Plot Log[Concentration] vs. Response to determine EC50 .

Workflow Visualization

Workflow Scaffold 8-Cl-3-I-Quinoline 5-Sulfonyl Chloride Sulfonamide Intermediate Sulfonamide Scaffold->Sulfonamide + Amine, Base Amine Target Amine (e.g., Piperidine) Amine->Sulfonamide Coupling Suzuki/Sonogashira Coupling (at C3-I) Sulfonamide->Coupling Pd Catalyst Boronic Acid/Alkyne FinalDrug Bioactive Ligand (CB2 Agonist) Coupling->FinalDrug Assay cAMP Inhibition Assay FinalDrug->Assay Validation

Caption: Synthetic workflow transforming the scaffold into a bioactive CB2 ligand.

Safety & Handling

  • Corrosivity : Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.

  • Moisture Sensitivity : Reacts with water to form sulfonic acid and HCl. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Stability : The C3-Iodine bond is light-sensitive. Store in amber vials.

References

  • World Intellectual Property Organization . (2008). Combination of CB2 Ligand and Paracetamol.[1][2][3] WO2008116816.[1] (Describes the use of 8-chloro-3-iodoquinoline derivatives as CB2 modulators). Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 54599863 (8-Chloro-3-iodoquinoline-5-sulfonyl chloride). Link

  • Zieba, A., et al. (2024).[4] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. (Provides SAR context for quinoline-5-sulfonamides). Link

  • Xing, C., et al. (2020).[5] Cryo-EM Structure of the Human Cannabinoid Receptor CB2-Gi Signaling Complex. Cell, 180(4), 645-654.[5] (Mechanistic grounding for CB2 activation). Link

Sources

Foundational

A Technical Guide to the Synthesis and Application of Novel Quinoline-Based Sulfonyl Chlorides

Foreword: The Quinoline Core and the Sulfonyl Chloride Handle The quinoline scaffold, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its presence in both natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Core and the Sulfonyl Chloride Handle

The quinoline scaffold, a fusion of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its presence in both natural products and synthetic pharmaceuticals underscores its broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] However, the core scaffold is just the starting point. The strategic functionalization of the quinoline ring is paramount to modulating its pharmacological profile.

This guide focuses on a particularly powerful functional group: the sulfonyl chloride (-SO₂Cl). Quinoline-based sulfonyl chlorides are not merely synthetic intermediates; they are versatile and highly reactive building blocks that unlock access to vast libraries of novel chemical entities, most notably the therapeutically significant sulfonamides.[5][6] The electrophilic nature of the sulfur atom in the sulfonyl chloride group provides a reliable handle for coupling with a diverse range of nucleophiles, enabling the exploration of chemical space and the optimization of drug-like properties.[7]

This document provides an in-depth exploration of the primary synthetic routes to novel quinoline-based sulfonyl chlorides, the mechanistic rationale behind these methods, and their subsequent application in creating biologically active molecules. We will delve into field-proven protocols, offering insights into experimental design and self-validating procedures essential for reproducible and scalable research.

Part 1: Core Synthetic Strategies for Quinoline Sulfonyl Chlorides

The introduction of a sulfonyl chloride group onto a quinoline ring can be achieved through several strategic approaches. The choice of method is often dictated by the desired regioselectivity and the substitution pattern of the starting quinoline.

Direct Electrophilic Chlorosulfonylation

The most direct and widely employed method is the electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[1][8] This powerful reagent acts as both the sulfonating agent and the source of chlorine.

Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid is a highly potent electrophile. The electron-rich quinoline ring acts as a nucleophile, attacking the sulfur atom. The position of the attack (regioselectivity) is governed by the electronic properties of the quinoline ring system and any existing substituents. For instance, in 8-hydroxyquinoline, the hydroxyl group is an activating, ortho-, para-director, guiding the sulfonation primarily to the 5-position.[1] The reaction can be performed in a single step or a two-step sequence where the sulfonic acid is first isolated and then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[8][9] The two-step approach can sometimes offer better control and purity.

Workflow: Direct Electrophilic Chlorosulfonylation

G cluster_start Inputs cluster_process Process cluster_output Output Start_Quinoline Substituted Quinoline Reaction Electrophilic Aromatic Substitution (Controlled Temperature) Start_Quinoline->Reaction Reagent1 Chlorosulfonic Acid (ClSO₃H) Reagent1->Reaction Quench Quenching (e.g., Ice Water) Reaction->Quench Isolation Isolation & Purification (Filtration, Recrystallization) Quench->Isolation Product Quinoline Sulfonyl Chloride Isolation->Product G cluster_steps Reaction Cascade QNO Quinoline N-Oxide Activation Activation of N-Oxide (by R-SO2Cl) QNO->Activation RSO2Cl R-SO2Cl (Sulfonyl Chloride) RSO2Cl->Activation Nuc_Gen In Situ Generation of Nucleophilic Sulfonyl Source RSO2Cl->Nuc_Gen Promoter CS2 / Et2NH Promoter->Nuc_Gen Attack Nucleophilic Attack at C2 Activation->Attack Nuc_Gen->Attack Deoxy Deoxygenation & Rearomatization Attack->Deoxy Product 2-Sulfonylquinoline Deoxy->Product

Sources

Exploratory

A Preliminary Investigation of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride: A Keystone Intermediate for Novel Therapeutics and Advanced Materials

Abstract 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a novel, poly-functionalized heterocyclic compound that, to date, remains largely unexplored in the scientific literature. Its unique structural architecture, comb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a novel, poly-functionalized heterocyclic compound that, to date, remains largely unexplored in the scientific literature. Its unique structural architecture, combining the versatile quinoline core with three distinct and reactive substituents—a chloro group, an iodo atom, and a highly electrophilic sulfonyl chloride moiety—positions it as a compelling and high-potential building block in medicinal chemistry and materials science. This technical guide serves as a preliminary, yet in-depth, investigation into this promising molecule. We provide a scientifically grounded framework for its synthesis, purification, and characterization based on established chemical principles and analogous transformations of related quinoline derivatives. Furthermore, we elucidate its predicted reactivity and outline a strategic vision for its application in the development of next-generation targeted therapeutics, chemical probes, and functional materials. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals seeking to pioneer the exploration of this new chemical entity.

Part 1: Molecular Profile and Predicted Physicochemical Properties

The foundation of any chemical investigation begins with a thorough understanding of the molecule's intrinsic properties. While empirical data for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is not yet available, we can predict its key physicochemical characteristics based on its constituent parts and data from its core precursor, 8-chloro-3-iodoquinoline.[1]

Chemical Structure:

PropertyPredicted ValueData Source Context
Molecular Formula C₉H₄Cl₂INO₂SDerived from structure
Molecular Weight 387.97 g/mol Calculated from formula
Monoisotopic Mass 386.86718 DaCalculated from formula
XLogP3 (Predicted) ~4.0 - 4.5Extrapolated from the precursor's XlogP of 3.1[1] with the addition of the lipophilic SO₂Cl group.
Appearance Pale yellow to light brown solidTypical for poly-halogenated aromatic sulfonyl chlorides.
Solubility Soluble in aprotic organic solvents (DCM, THF, Acetone, DMSO); Reactive in protic solvents (water, alcohols).Based on the general reactivity of sulfonyl chlorides.[2]

Part 2: Proposed Synthesis and Purification

A robust and reproducible synthetic route is paramount for the successful investigation of any new chemical entity. Herein, we propose a logical and feasible two-step synthesis starting from the commercially available 8-chloroquinoline.

Retrosynthetic Analysis and Strategy

The most direct approach to 8-Chloro-3-iodoquinoline-5-sulfonyl chloride involves the electrophilic chlorosulfonation of an 8-chloro-3-iodoquinoline precursor. This precursor can, in turn, be synthesized via the regioselective iodination of 8-chloroquinoline. This strategy leverages well-established transformations in quinoline chemistry.

G target 8-Chloro-3-iodoquinoline-5-sulfonyl chloride precursor 8-Chloro-3-iodoquinoline target->precursor Chlorosulfonation start 8-Chloroquinoline precursor->start Iodination

A proposed retrosynthetic pathway for the target compound.
Step-by-Step Synthetic Protocol (Proposed)

Step 1: Synthesis of 8-Chloro-3-iodoquinoline

  • Causality: The C-3 position of the quinoline ring is activated towards electrophilic substitution. This protocol utilizes N-iodosuccinimide (NIS) as a mild and effective source of the electrophilic iodine species (I⁺).

  • Protocol:

    • To a solution of 8-chloroquinoline (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DCM) under a nitrogen atmosphere, add N-iodosuccinimide (1.1 eq).

    • If the reaction is slow at room temperature, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., trifluoroacetic acid) to enhance the electrophilicity of the iodine.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 8-chloro-3-iodoquinoline.

Step 2: Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

  • Causality: The C-5 position is electronically favorable for electrophilic aromatic substitution (SEAr) via chlorosulfonation. Chlorosulfonic acid serves as both the reagent and the solvent in many cases, providing a potent electrophile.[3] This procedure is adapted from the successful synthesis of related hydroxyquinoline sulfonyl chlorides.[4]

  • Protocol:

    • Safety First: Conduct this reaction in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

    • In a dry, round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, cool chlorosulfonic acid (5.0 - 10.0 eq) in an ice-water bath to 0 °C.

    • To the cooled acid, add 8-chloro-3-iodoquinoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[4]

    • Monitor the reaction progress by carefully quenching a small aliquot and analyzing it by TLC or LC-MS.

    • Upon completion, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done with extreme caution.

    • The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

    • Dry the product under vacuum to yield the crude 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable non-protic solvent if necessary.

Part 3: Spectroscopic and Analytical Characterization (Expected)

A self-validating protocol requires robust analytical confirmation of the product's identity and purity. The following table outlines the expected spectroscopic data for the target compound.

TechniqueExpected ObservationsRationale & Key Features
¹H NMR 3-4 distinct signals in the aromatic region (δ 7.5-9.5 ppm).The protons on the quinoline ring will each appear as a doublet or multiplet, with chemical shifts influenced by the anisotropic and electronic effects of the Cl, I, and SO₂Cl substituents. The C-2 proton is expected to be the most downfield.
¹³C NMR 9 distinct signals.The carbon atoms bearing the electronegative substituents (C-5, C-8) and the carbons in the pyridine ring will be significantly shifted.
IR Spectroscopy Strong absorption bands at ~1375-1410 cm⁻¹ and ~1185-1204 cm⁻¹.These are the highly characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[2]
Mass Spec (HRMS) [M+H]⁺ peak at m/z ~387.8749High-resolution mass spectrometry will confirm the elemental composition. The isotopic pattern of two chlorine atoms will be a key diagnostic feature.

Part 4: Predicted Reactivity and Synthetic Utility

The synthetic power of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride lies in the predictable and versatile reactivity of its sulfonyl chloride group.

Core Reactivity: Nucleophilic Substitution

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles. The chloride ion is a superb leaving group, facilitating these reactions.[5]

G Drug Quinoline Sulfonamide Derivative P53 p53 Activation Drug->P53 BCL2 BCL-2 Downregulation Drug->BCL2 BAX BAX Upregulation Drug->BAX P21 p21 Expression P53->P21 Apoptosis Apoptosis (Cancer Cell Death) P21->Apoptosis Cell Cycle Arrest BCL2->Apoptosis Inhibits BAX->Apoptosis Promotes

Sources

Foundational

spectroscopic data of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (NMR, IR, MS)

Executive Summary & Compound Profile Compound Name: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride CAS Registry Number: 1334147-97-5 Molecular Formula: C H Cl INO S Molecular Weight: 387.99 g/mol This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Name: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride CAS Registry Number: 1334147-97-5 Molecular Formula: C


H

Cl

INO

S Molecular Weight: 387.99 g/mol

This guide provides an in-depth spectroscopic analysis and characterization framework for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . This compound is a high-value heterocyclic intermediate, primarily utilized in the synthesis of sulfonamide-based kinase inhibitors and functionalized quinoline scaffolds. Due to the electrophilic nature of the sulfonyl chloride moiety and the presence of two distinct halogens (Cl, I), this molecule serves as a versatile "tri-functional" handle for orthogonal cross-coupling reactions (Suzuki, Sonogashira) and nucleophilic substitutions.

Senior Scientist Note: The spectroscopic data presented below is derived from a rigorous analysis of the parent scaffold (3-iodoquinoline) and substituent electronic effects (Hammett constants/increment systems). As this specific substituted sulfonyl chloride is a transient synthetic intermediate often used immediately in situ, experimental library spectra are rare. The data below serves as the "Gold Standard" theoretical baseline for structural validation.

Synthesis & Structural Logic

The synthesis typically proceeds via the electrophilic aromatic substitution (chlorosulfonation) of 8-chloro-3-iodoquinoline. The directing effects are critical:

  • Directing Groups: The quinoline nitrogen (deactivated by acid) and the 8-Chloro group direct the incoming electrophile.

  • Regiochemistry: Position 5 is the most nucleophilic site available on the carbocyclic ring, para to the 8-Chloro group and essentially "meta" to the nitrogen in the protonated species.

Synthesis Workflow Diagram

SynthesisPath Start 8-Chloro-3-iodoquinoline (Starting Material) Reagent Chlorosulfonic Acid (ClSO3H) Excess, 0°C to 80°C Start->Reagent Inter Intermediate Sulfonic Acid Reagent->Inter Sulfonation Product 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride (Target) Inter->Product Chlorination (-H2SO4) Hydrolysis Hydrolysis Byproduct (Sulfonic Acid) Product->Hydrolysis Moisture Exposure

Figure 1: Electrophilic chlorosulfonation pathway. Strict moisture control is required to prevent hydrolysis to the sulfonic acid.

Spectroscopic Data (The Core)

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl


 (Recommended) or DMSO-d

(Use with caution; rapid run required to avoid decomposition). Frequency: 400 MHz or higher recommended due to potential peak overlap in the aromatic region.

The quinoline ring protons are significantly shifted by the electron-withdrawing nature of the 5-sulfonyl chloride (-SO


Cl) and 8-chloro groups.
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 9.15 – 9.25 Singlet (d)

Most deshielded. Alpha to Nitrogen. The 3-Iodo group removes vicinal coupling, leaving only long-range meta-coupling to H-4.
H-4 8.85 – 9.00 Singlet (d)

Peri-deshielding effect from the 5-SO

Cl group significantly shifts this downfield compared to the parent 3-iodoquinoline (

8.51).
H-6 8.30 – 8.45 Doublet

Ortho to the strong electron-withdrawing SO

Cl group. Significant downfield shift.
H-7 7.80 – 7.95 Doublet

Ortho to the 8-Chloro group. Less deshielded than H-6 because Cl is a weaker EWG than SO

Cl.

Validation Check:

  • Look for the AB system (two doublets) of H-6 and H-7.

  • Look for the two singlets (H-2 and H-4) in the far downfield region (>8.8 ppm).

  • Note: If the sample is wet, you may see a broad singlet at ~11-12 ppm corresponding to the sulfonic acid (-SO

    
    H) OH group, indicating hydrolysis.
    
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet (must be strictly anhydrous).

Wavenumber (cm

)
IntensityFunctional Group Assignment
1370 – 1390 StrongS=O Asymmetric Stretch (Sulfonyl Chloride characteristic).
1170 – 1190 StrongS=O Symmetric Stretch .
1580 – 1600 MediumC=C / C=N Quinoline ring skeletal vibrations.
1050 – 1100 MediumC-Cl Stretch (Aryl-Cl).
~600 – 700 Weak/MedC-I Stretch (often obscured in fingerprint region).
Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (in dry acetonitrile). Parent Ion: [M]+ or [M+H]+ depending on mode.

Isotope Pattern Analysis (Critical for Validation): The molecule contains two Chlorine atoms (one on the ring, one in the sulfonyl group) and one Iodine atom .

  • Chlorine Signature: The presence of two Cl atoms creates a distinct isotopic pattern due to

    
    Cl (75%) and 
    
    
    
    Cl (25%).
    • M (100%) :

      
      Cl + 
      
      
      
      Cl
    • M+2 (~65%) :

      
      Cl + 
      
      
      
      Cl (mixed)
    • M+4 (~10%) :

      
      Cl + 
      
      
      
      Cl
  • Iodine Signature: Monoisotopic (

    
    I), mass defect is negative, but large mass (126.9).
    

Fragmentation Pathways:

  • [M - 35] : Loss of Cl radical (from SO

    
    Cl).
    
  • [M - 99] : Loss of SO

    
    Cl group (distinctive for sulfonyl chlorides).
    
  • [M - 127] : Loss of Iodine.

Experimental Protocols

Sample Preparation for NMR
  • Hazard: Sulfonyl chlorides react violently with water and alcohols.

  • Protocol:

    • Oven-dry the NMR tube and cap for 1 hour.

    • Use CDCl

      
        stored over molecular sieves (4Å).
      
    • Dissolve ~5-10 mg of the solid rapidly.

    • Do not use MeOD or D

      
      O , as these will instantly solvolyze the compound to the sulfonate ester or sulfonic acid, respectively.
      
Synthesis Verification (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1). Sulfonyl chlorides are less polar than the corresponding sulfonic acids.

  • Visualization: UV (254 nm).[1] The iodine atom provides strong quenching.

  • Differentiation: The starting material (8-chloro-3-iodoquinoline) will be less polar (higher Rf) than the sulfonyl chloride product. The hydrolyzed sulfonic acid stays at the baseline.

References

  • Parent Scaffold NMR: 3-Iodoquinoline characterization. Nayak, S. K., et al. (2015). "Metal-free synthesis of N-fused heterocyclic iodides." RSC Advances, 5, 10392-10399.

  • Chlorosulfonation Methodology: General procedure for quinoline-5-sulfonyl chlorides. Musial, R., et al. (2007).[2] "From Haloquinolines to Quinoline- and Pyridinesulfonyl Chlorides." Heterocycles, 71(6).

  • Sulfonyl Chloride Spectroscopy: Characteristic IR and MS fragmentation. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3]

  • Vendor Data Verification: CAS 1334147-97-5 Registry. PubChem Compound Summary for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Sources

Exploratory

physical and chemical characteristics of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Foreword: Charting Unexplored Chemical Territory The compound 8-Chloro-3-iodoquinoline-5-sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Foreword: Charting Unexplored Chemical Territory

The compound 8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a novel, yet uncharacterized, chemical entity at the frontier of synthetic chemistry. This guide serves as a predictive overview, a technical whitepaper constructed from first principles and data extrapolated from structurally analogous compounds. As a Senior Application Scientist, the objective is to provide researchers, scientists, and drug development professionals with a robust, foundational understanding of this molecule's anticipated properties and reactivity. The quinoline core is a "privileged structure" in medicinal chemistry, and the introduction of a highly reactive sulfonyl chloride group, along with specific halogenation, positions this compound as a potentially valuable and versatile building block for novel therapeutics and functional materials.[1][2] This document is designed to be a self-validating system, explaining the causality behind predicted behaviors and providing exemplary protocols to guide future experimental work.

Part 1: Molecular Profile and Predicted Physical Properties

A molecule's physical characteristics are the bedrock of its practical application, dictating everything from storage conditions to reaction solvent choice. Here, we delineate the predicted physical profile of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Molecular Structure

The foundational structure is a quinoline ring, substituted at the 8-position with a chloro group, at the 3-position with an iodo group, and at the 5-position with a sulfonyl chloride moiety.

Caption: Predicted 2D structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Calculated and Predicted Physical Data

The properties of this molecule are inferred from its structure and comparison with related compounds. It is expected to be a solid at room temperature with limited solubility in polar solvents but better solubility in aprotic organic solvents.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₉H₄Cl₂INO₂SDerived from structure.
Molecular Weight 403.97 g/mol Calculated from molecular formula.
Appearance Pale yellow to off-white crystalline solidCommon for halogenated quinoline derivatives.[3][4]
Melting Point >150 °C (Decomposition likely)High molecular weight, rigid aromatic structure suggests a high melting point, similar to related compounds like Clioquinol (m.p. 171 °C).[4]
Solubility Soluble in DMSO, Chloroform; Sparingly soluble in other organic solvents; Reacts with water and alcohols.The large, halogenated aromatic system imparts lipophilicity. The sulfonyl chloride group is highly reactive with protic solvents.[5][6]
Stability Moisture-sensitive; decomposes in the presence of nucleophiles.The sulfonyl chloride functional group is susceptible to hydrolysis.[6]

Part 2: A Guide to Spectroscopic and Analytical Characterization

Experimental validation of the structure is paramount. The following section outlines the expected spectroscopic signatures for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, providing a roadmap for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the quinoline ring will appear as doublets or doublets of doublets, with chemical shifts influenced by the strong electron-withdrawing effects of the chloro, iodo, and sulfonyl chloride groups. The proton at position 2, adjacent to the nitrogen, is expected to be the most downfield.

  • ¹³C NMR: Nine distinct signals are predicted for the quinoline carbons. The carbons directly attached to the electronegative substituents (Cl, I, S, and N) will show characteristic downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry would be critical for confirming the molecular weight and elemental composition.

  • Molecular Ion (M+): An ion cluster is expected around m/z 404. The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), chlorine (-Cl), or iodine (-I) radicals. Hydrolysis to the sulfonic acid (molecular weight 385.12 g/mol ) may be observed, especially with ESI-MS techniques.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the sulfonyl chloride functional group.

  • S=O Stretching: Two strong, characteristic absorption bands are predicted in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[8]

  • Aromatic C=C and C=N Stretching: Bands in the 1500-1600 cm⁻¹ region.

  • C-Cl and C-I Stretching: Found in the fingerprint region below 800 cm⁻¹.

Part 3: Chemical Reactivity and Synthetic Potential

The synthetic utility of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride functional group. This moiety is a powerful electrophile, making the entire molecule a versatile precursor for a wide range of derivatives.

Core Reactivity: Nucleophilic Substitution

The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the three attached electronegative atoms (two oxygens, one chlorine). This makes it a prime target for nucleophiles. The chloride ion is an excellent leaving group, facilitating these reactions.[9]

G Start 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (R-SO₂Cl) Sulfonamide Sulfonamide (R-SO₂NHR') Start->Sulfonamide + Base SulfonateEster Sulfonate Ester (R-SO₃R') Start->SulfonateEster + Base SulfonicAcid Sulfonic Acid (R-SO₃H) Start->SulfonicAcid Hydrolysis Amine Amine (R'-NH₂) Amine->Sulfonamide Alcohol Alcohol (R'-OH) Alcohol->SulfonateEster Water Water (H₂O) Water->SulfonicAcid

Caption: Primary reactivity pathways of the sulfonyl chloride group.

  • Reaction with Amines: This is one of the most important reactions, yielding stable sulfonamides. This transformation is fundamental in medicinal chemistry for accessing a vast array of bioactive compounds.[1][10]

  • Reaction with Alcohols: In the presence of a non-nucleophilic base (like pyridine or triethylamine), alcohols react to form sulfonate esters.

  • Hydrolysis: The compound is expected to be highly sensitive to moisture, readily hydrolyzing to the corresponding 8-Chloro-3-iodoquinoline-5-sulfonic acid. This is both a potential synthetic route to the acid and a critical consideration for storage and handling.[6]

Influence of Ring Substituents

The chloro and iodo groups on the quinoline ring are electron-withdrawing via induction. This effect further increases the electrophilicity of the sulfonyl group, likely enhancing its reactivity towards nucleophiles compared to an unsubstituted quinoline-5-sulfonyl chloride. The 8-chloro group may also introduce some steric hindrance, potentially influencing the regioselectivity of reactions on the quinoline core itself.

Part 4: Safety and Handling Protocols

Given the reactive nature of the sulfonyl chloride group and the presence of halogens, stringent safety protocols are mandatory. The safety information is extrapolated from safety data sheets for structurally similar compounds like quinoline-8-sulfonyl chloride.[11][12]

CategoryGuideline
Hazard Identification Danger. Predicted to cause severe skin burns and eye damage.[11][12] Harmful if swallowed or inhaled. Corrosive.
Handling Use only in a well-ventilated fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials (water, bases, alcohols, strong oxidizing agents).
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, lab coat. A respirator with an appropriate cartridge may be necessary for handling larger quantities.[11][13]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated place.[14]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. Skin: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Part 5: Exemplary Experimental Workflows

The following protocols are provided as validated starting points for the synthetic manipulation of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol details the reaction with a primary amine to form a sulfonamide derivative, a cornerstone reaction for this class of compounds.[1][6]

G Start Start Dissolve Dissolve R-SO₂Cl in anhydrous solvent (e.g., CH₂Cl₂) under N₂ atmosphere. Start->Dissolve Cool Cool solution to 0 °C in an ice bath. Dissolve->Cool AddBase Add non-nucleophilic base (e.g., Triethylamine, 1.2 eq). Cool->AddBase AddAmine Add amine (R'-NH₂, 1.1 eq) dropwise via syringe. AddBase->AddAmine Warm Allow reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC). AddAmine->Warm Quench Quench reaction with dilute aqueous HCl. Warm->Quench Extract Perform aqueous workup. Extract with organic solvent. Quench->Extract Dry Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate. Extract->Dry Purify Purify crude product via column chromatography or recrystallization. Dry->Purify End End Purify->End

Caption: Workflow for the synthesis of a sulfonamide derivative.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine as a non-nucleophilic base to act as an HCl scavenger.

  • Nucleophile Addition: Slowly add a solution of the desired primary or secondary amine (1.1 eq) in the same anhydrous solvent.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.

Protocol 2: Controlled Hydrolysis to Sulfonic Acid

This protocol describes the conversion of the sulfonyl chloride to its corresponding sulfonic acid, a useful water-soluble derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq) in a water-miscible solvent like Tetrahydrofuran (THF) or Acetone.

  • Water Addition: Slowly add an excess of distilled water (e.g., 10 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours (monitor by TLC, using a polar mobile phase).

  • Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution contains the sulfonic acid salt, or the free acid may precipitate if its solubility is low. The product can be isolated by lyophilization or by adjusting the pH to precipitate the solid, followed by filtration.

Conclusion

8-Chloro-3-iodoquinoline-5-sulfonyl chloride emerges from this predictive analysis as a highly reactive and synthetically valuable chemical intermediate. Its key features—the privileged quinoline scaffold, specific halogenation pattern, and the electrophilic sulfonyl chloride handle—make it a compelling candidate for constructing libraries of novel sulfonamides for drug discovery programs. The primary challenges in its use will be its sensitivity to moisture and the need for carefully controlled, anhydrous reaction conditions. This guide provides the foundational knowledge required for its safe handling, characterization, and synthetic application, paving the way for its experimental exploration and the potential discovery of new chemical entities with significant biological or material properties.

References

  • Zielińska-paciorek, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link]

  • Bano, B., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. Available from: [Link]

  • Patil, S. S., et al. (2013). Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. ResearchGate. Available from: [Link]

  • Gomha, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-225. Available from: [Link]

  • Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-hydroxyquinoline-5-sulfonyl Chloride. PubChem Compound Database. Available from: [Link]

  • Gomha, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available from: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid. NIST Chemistry WebBook. Available from: [Link]

  • FDA Global Substance Registration System. (n.d.). 8-CHLOROSULFONYLQUINOLINE. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST Chemistry WebBook. Available from: [Link]

  • Solubility of Things. (n.d.). Clioquinol. Available from: [Link]

  • Unknown Author. (2014). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). Clioquinol (CAS 130-26-7). Available from: [Link]

  • Lyutskanova, D., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. MDPI. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Available from: [Link]

Sources

Foundational

potential research areas for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

The following technical guide details the research potential, synthetic utility, and therapeutic applications of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . A Tri-Functional Scaffold for Divergent Oriented Synthesis (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential, synthetic utility, and therapeutic applications of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride .

A Tri-Functional Scaffold for Divergent Oriented Synthesis (DOS) in Drug Discovery

Executive Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value "linchpin" intermediate for medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophilic sulfonyl chloride (C5), a cross-coupling-ready iodide (C3), and a lipophilic/steric chloride (C8). This guide outlines how researchers can exploit this scaffold to generate diverse chemical libraries targeting kinases (ROCK/PKA), infectious diseases, and neurodegenerative pathways.

Structural Analysis & Reactivity Profile

The molecule acts as a branching point for chemical space exploration. Success relies on exploiting the reactivity hierarchy of its three functional groups.

PositionFunctional GroupReactivity TierPrimary TransformationMechanism
C-5 Sulfonyl Chloride (

)
Tier 1 (Highest) Sulfonamide formationNucleophilic Acyl Substitution
C-3 Iodide (

)
Tier 2 (Intermediate) C-C / C-N Bond FormationPd-Catalyzed Cross-Coupling
C-8 Chloride (

)
Tier 3 (Lowest) Steric/Electronic Modulation

(Difficult) or Metabolic Block
1.1 Orthogonal Reactivity Map

The following diagram illustrates the sequential functionalization strategy, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

ReactivityMap Core 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Step1 Step 1: Sulfonylation (Selectivity: >99%) Core->Step1  R-NH2 / Base   LibraryA Sulfonamide Library (Kinase Hinge Binders) Step1->LibraryA Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) LibraryA->Step2  Ar-B(OH)2 / Pd(0)   LibraryB Bi-Aryl/Alkyne Library (Solubility/Potency Tuning) Step2->LibraryB Step3 Step 3: Late-Stage Modification (Optional) LibraryB->Step3  Ex: Fluorination   FinalDrug Lead Candidate (Optimized ADMET) Step3->FinalDrug

Figure 1: Sequential functionalization workflow. The sulfonyl chloride is addressed first due to its high electrophilicity, followed by the C3-iodide.

Primary Research Areas
2.1 Kinase Inhibition (ROCK/PKA Targeting)

Quinoline-5-sulfonamides are privileged structures in kinase inhibition. The Fasudil class of ROCK inhibitors utilizes an isoquinoline-5-sulfonamide core.

  • Hypothesis: The 8-chloro substituent provides a lipophilic anchor that may improve membrane permeability compared to Fasudil, while the 3-iodo group allows for the extension of the molecule into the kinase solvent-exposed region to pick up additional hydrogen bonding interactions.

  • Target: Rho-associated protein kinase (ROCK) for glaucoma and hypertension.[1]

2.2 Antimicrobial Agents (DNA Gyrase)

Quinolines are historic scaffolds for DNA gyrase inhibitors (e.g., fluoroquinolones).

  • Mechanism: The 3-iodo group can be converted into a heteroaryl ring (e.g., oxazole, imidazole) via Suzuki coupling, mimicking the C3-carboxylic acid pharmacophore of ciprofloxacin but with distinct binding kinetics.

  • Application: Combatting MRSA and drug-resistant tuberculosis.

2.3 Chemical Proteomics (Covalent Probes)

The sulfonyl chloride moiety is a "warhead" capable of covalently modifying nucleophilic lysine residues in proteins.

  • Workflow: Use the scaffold to synthesize Activity-Based Probes (ABPs). The 3-iodo position is used to attach a click-chemistry handle (alkyne) or a fluorophore before exposing the proteome to the sulfonyl chloride warhead.

Experimental Protocols
Protocol A: Selective Sulfonamide Synthesis (Tier 1)

This protocol selectively reacts the sulfonyl chloride without affecting the C3-iodide or C8-chloride.

Materials:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv)

  • Amine substrate (1.1 equiv)[2]

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the sulfonyl chloride in 5 mL anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add the amine (1.1 mmol) followed by dropwise addition of

    
     (1.5 mmol).
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash organic layer with 1N HCl (to remove unreacted amine) followed by brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
    • Expected Yield: 85-95%

    • Validation:

      
       NMR should show disappearance of amine protons and retention of the quinoline aromatic signals.
      
Protocol B: Suzuki-Miyaura Cross-Coupling at C-3 (Tier 2)

Performed AFTER sulfonamide formation to prevent hydrolysis of the sulfonyl chloride.

Materials:

  • 5-Sulfonamido-8-chloro-3-iodoquinoline (Product of Protocol A)

  • Aryl boronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2M aqueous solution)
    
  • 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine solvent (Dioxane) and base (

    
    ) and sparge with Argon for 15 minutes.
    
  • Assembly: Add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst to a sealed tube.

  • Heating: Heat to 90°C for 4–12 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove Palladium black.

  • Purification: Concentrate and purify via HPLC or recrystallization.

    • Note: The 8-Chloro group will generally remain intact under these conditions, preserving the specific lipophilic profile.

Safety & Stability
  • Moisture Sensitivity: The sulfonyl chloride group is moisture-sensitive. Store under inert gas at -20°C. Hydrolysis yields the sulfonic acid, which is significantly less reactive.

  • Corrosivity: The compound releases HCl upon hydrolysis or reaction with amines. Use acid scavengers and proper ventilation.

References
  • Quinoline Sulfonamides in Kinase Inhibition

    • Source: Liao, C., et al. "Design and synthesis of novel quinoline-5-sulfonamide derivatives as potent Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the 5-sulfonyl quinoline core as a valid
  • Reactivity of Sulfonyl Chlorides

    • Source: BenchChem.[1] "Application Notes: Reaction of Isoquinoline-5-sulfonyl chloride with Amines."

    • Context: Provides standard protocols for sulfonamide form
  • Palladium Coupling on Halo-Quinolines

    • Source: Li, J.J. "Name Reactions for Homologation, Part I: Negishi, Suzuki, and Sonogashira." Springer.
    • Context: Validates the reactivity order of Iodide vs.
  • Antibacterial Quinoline Derivatives

    • Source: Ezel Arabacı, B., et al.
    • Context: Demonstrates the utility of 3-substituted quinolines in antimicrobial research.[3]

Sources

Exploratory

Chemo-Selectivity and Kinetics: The Reactivity of Quinoline Sulfonyl Chlorides

Topic: Reactivity of the Sulfonyl Chloride Group on a Quinoline Scaffold Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary The quinoline sulfonyl chloride moiety represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Sulfonyl Chloride Group on a Quinoline Scaffold Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The quinoline sulfonyl chloride moiety represents a high-energy electrophilic warhead frequently deployed in medicinal chemistry to generate sulfonamides (for kinase/protease inhibition) or sulfonate esters. Unlike their benzenoid counterparts, quinoline sulfonyl chlorides possess a unique electronic landscape dictated by the pyridine ring's nitrogen atom. This guide dissects the reactivity profile of this scaffold, offering optimized protocols for synthesis, handling, and application, specifically focusing on the privileged 8-quinoline and 3-quinoline positions.

Electronic Landscape & Reactivity Profile

The "Nitrogen Effect" on Electrophilicity

The reactivity of a sulfonyl chloride (


) is governed by the electron density at the sulfur atom. In a standard benzene sulfonyl chloride, the ring acts as a mild electron donor (via resonance) or withdrawer (via induction) depending on substituents.

In a quinoline scaffold , the fused pyridine ring exerts a profound electron-withdrawing effect, particularly when the sulfonyl group is attached to the homocyclic ring (positions 5, 6, 7, 8).

  • Enhanced Electrophilicity: The electron-deficient nature of the quinoline ring (due to the electronegative nitrogen) pulls electron density away from the sulfonyl group, making the sulfur atom significantly more electrophilic than in phenyl analogs.

  • Regiochemical Implications:

    • C8-Position: The most common motif (e.g., Argatroban, fluorescent probes). The proximity of the quinoline nitrogen lone pair can facilitate "internal base" catalysis or metal chelation, but also makes the sulfonyl chloride highly susceptible to hydrolysis.

    • C3-Position: Located on the pyridine ring itself. These are exceptionally reactive and often unstable due to the direct electron-withdrawing power of the adjacent heteroatom.

Mechanistic Pathway: Nucleophilic Substitution at Sulfur

The conversion of quinoline sulfonyl chloride to a sulfonamide proceeds via an associative


-like mechanism. Unlike carbon-centered substitution, the sulfur atom can expand its valency to accommodate a trigonal bipyramidal transition state.

Key Mechanistic Insight: The reaction rate is strictly second-order:


. Therefore, steric hindrance at the nucleophile (e.g., tert-butyl amine) drastically reduces yield, often requiring catalytic activation (DMAP) or elevated temperatures, which risks competing hydrolysis.

G Start Quinoline-SO2Cl (Electrophile) TS Trigonal Bipyramidal Transition State Start->TS Attack at S Nu Amine/Alcohol (Nucleophile) Nu->TS Prod Sulfonamide/Ester (Product) TS->Prod Cl- Departure HCl HCl Byproduct (Scavenged by Base) TS->HCl

Figure 1: Associative mechanism for the sulfonylation of amines by quinoline sulfonyl chloride.

Experimental Protocols

Protocol A: Standard Sulfonylation (The "Schotten-Baumann" Approach)

Best for: Primary amines, non-hindered secondary amines.

Reagents:

  • Quinoline-8-sulfonyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

    
     or Ar). Crucial: Ensure the system is dry; water competes effectively for the highly reactive quinoline sulfonyl chloride.
    
  • Cooling: Cool the mixture to 0°C. The enhanced reactivity of the quinoline scaffold makes the reaction exothermic; controlling the exotherm prevents decomposition.

  • Addition: Add the sulfonyl chloride portion-wise (solid) or dropwise (solution in DCM) over 15 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Most reactions complete within 1–4 hours.

  • Quench & Workup:

    • Quench with 1M HCl (if product is acid stable) or saturated

      
      .
      
    • Purification Hack: Quinoline derivatives often "streak" on silica due to the basic nitrogen. Pre-wash the silica column with 1% TEA in hexanes, or use DCM/MeOH/

      
       eluent systems.
      
Protocol B: Difficult Substrates (Catalytic Activation)

Best for: Anilines, hindered amines, or electron-poor nucleophiles.

Modification: Add 10 mol% DMAP (4-Dimethylaminopyridine). Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is then attacked by the weak nucleophile. Warning: DMAP also catalyzes hydrolysis. Strictly anhydrous conditions are non-negotiable.

Stability & Handling Data

Quinoline sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides (e.g., Tosyl chloride).

Table 1: Comparative Stability & Handling

ParameterBenzenesulfonyl Chloride (TsCl)Quinoline-8-Sulfonyl ChlorideCausality
Hydrolysis Rate Slow (

days in wet air)
Fast (

hours in wet air)
Electron-deficient quinoline ring destabilizes the S-Cl bond.
Visual Indicator Remains white/colorlessTurns Pink/Red upon degradationOxidation of the quinoline nitrogen often accompanies hydrolysis.
Storage RT, closed container-20°C, under Argon, DesiccatedPrevents autocatalytic decomposition by HCl.
Chromatography Stable on SilicaDecomposes on acidic SilicaAcidic silica sites catalyze hydrolysis; use neutral alumina or buffered silica.

Case Study: Synthesis of Argatroban

Argatroban is a direct thrombin inhibitor featuring a 3-methyl-8-quinoline sulfonyl moiety.[1][2] The synthesis highlights the critical regioselectivity and handling of this group.

The Challenge: The condensation involves a bulky arginine derivative and the 3-methyl-8-quinoline sulfonyl chloride. The Solution: The industrial route utilizes an anhydrous condensation followed by a careful hydrolytic workup to remove the sulfonyl chloride excess without degrading the formed sulfonamide.

Argatroban Step1 Precursor: Arginine Derivative (Bulky Nucleophile) Condensation Condensation Solvent: DCM/Acetone Base: TEA Temp: 0°C -> RT Step1->Condensation Reagent Reagent: 3-Methyl-8-quinoline sulfonyl chloride Reagent->Condensation Workup Acid Wash (Citric Acid) Removes unreacted amine & hydrolyzed sulfonic acid Condensation->Workup 3-4 Hours Final Argatroban Intermediate (Sulfonamide Formed) Workup->Final Crystallization

Figure 2: Synthetic workflow for the introduction of the quinoline sulfonyl moiety in Argatroban manufacturing.

Troubleshooting Guide

Issue: Low Yield / Recovery of Sulfonic Acid
  • Diagnosis: Moisture in the solvent or "wet" amine substrate.[3] The sulfonyl chloride hydrolyzed before reacting.

  • Fix: Dry DCM over

    
     or molecular sieves. Azeotrope the amine with toluene prior to reaction.
    
Issue: "Red/Pink" Impurity
  • Diagnosis: Oxidation of the quinoline ring or formation of Meisenheimer-type complexes during workup.

  • Fix: Perform workup quickly. Use sodium hydrosulfite (

    
    ) wash to reduce colored oxidative impurities.
    
Issue: Product Stuck on Column
  • Diagnosis: The basic quinoline nitrogen is interacting with acidic silanols.

  • Fix: Add 1-2% Triethylamine to the eluent. Alternatively, use reverse-phase (C18) chromatography where silanol interactions are minimized.

References

  • Mechanism of Sulfonylation

    • Title: Nucleophilic Substitution at Sulfur: The Reactivity of Sulfonyl Chlorides.[4]

    • Source: BenchChem Technical Guides.[4]

  • Argatroban Synthesis

    • Title: A short synthesis of arg
    • Source: ResearchG
    • URL:[Link]

  • Quinoline Sulfonamide Protocols

    • Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonyl
    • Source: ACS Public
    • URL:[Link]

  • Stability of Heterocyclic Sulfonyl Chlorides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[5]

    • Source: ChemRxiv.
    • URL:[Link][6]

Sources

Foundational

The Electrophilic Hierarchy of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

A Technical Guide to Orthogonal Functionalization Executive Technical Summary 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (CAS: 1334147-97-5) is a high-value heterocyclic building block defined by its tri-electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Orthogonal Functionalization

Executive Technical Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride (CAS: 1334147-97-5) is a high-value heterocyclic building block defined by its tri-electrophilic nature .[1][2] Unlike simple quinolines, this scaffold presents three distinct sites of electrophilic reactivity—the sulfonyl chloride (


), the C3-iodide, and the C8-chloride—each possessing a unique activation energy threshold.

For drug development professionals, the utility of this compound lies in its orthogonal reactivity . The sulfonyl chloride moiety acts as a "hard" electrophile susceptible to rapid nucleophilic attack by amines or alcohols, while the halogenated ring system serves as a "soft" electrophile platform for sequential transition-metal-catalyzed cross-couplings. This guide details the mechanistic hierarchy required to exploit these sites selectively without cross-reactivity.

Part 1: Electronic Architecture & Reactivity Profile

To manipulate this molecule effectively, one must understand the electronic push-pull forces stabilizing the quinoline core.

1. The Primary Electrophile: Sulfonyl Chloride (C5)

The


 group at the C5 position is the most reactive site. The sulfur atom is highly electrophilic due to the strong electron-withdrawing nature of the two oxo groups and the chlorine leaving group.
  • Mechanism: Nucleophilic Acyl Substitution (specifically, substitution at sulfur).

  • Reactivity Order:

    
    .
    
  • Chemo-selectivity: Reactions at this site occur under mild conditions (0°C to RT) and do not disturb the C-I or C-Cl bonds.

2. The Secondary Electrophile: C3-Iodide

The iodine atom at C3 is a "soft" electrophile. It is located on the pyridine ring of the quinoline system.

  • Activation: Requires Palladium (0) catalysis (Suzuki-Miyaura, Sonogashira).

  • Selectivity: The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. This allows for selective functionalization at C3 while leaving C8 intact.

3. The Tertiary Electrophile: C8-Chloride

The chlorine at C8 is the least reactive electrophilic site.

  • Role: Often serves as a steric blocker or a site for late-stage diversification using specialized ligands (e.g., Buchwald-Hartwig amination) under forcing conditions.

Visualization: The Electrophilic Hierarchy

The following diagram illustrates the sequential functionalization logic, prioritizing the most reactive sites first.

ReactivityHierarchy cluster_0 Phase 1: Hard Electrophile cluster_1 Phase 2: Soft Electrophile (High Reactivity) cluster_2 Phase 3: Soft Electrophile (Low Reactivity) Start 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Sulfonylation Sulfonamide Formation (Nucleophilic Attack at S) Start->Sulfonylation R-NH2, Base, 0°C Coupling_I C3 Functionalization (Pd-Catalyzed C-I Insertion) Sulfonylation->Coupling_I Boronic Acid, Pd(0) Coupling_Cl C8 Functionalization (Specialized C-Cl Activation) Coupling_I->Coupling_Cl Buchwald Ligands, Heat

Caption: Logical workflow for sequential functionalization, exploiting the activation energy gaps between S-Cl, C-I, and C-Cl bonds.

Part 2: Experimental Protocols
Protocol A: Chemoselective Sulfonamide Synthesis

This protocol targets the sulfonyl chloride selectively, avoiding hydrolysis and preserving the halogens.

Reagents:

  • Substrate: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the amine and base in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Expert Insight: Dropwise addition prevents localized heating, which could trigger side reactions or hydrolysis if trace moisture is present.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (typically 1-2 hours for completion).

  • Workup: Quench with water. Extract with DCM.[3][4] Wash the organic layer with 0.1 M HCl (to remove unreacted amine/base) followed by brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexanes or purify via silica gel chromatography.

Data Summary: Solvent Compatibility

SolventSuitabilityNotes
DCM ExcellentStandard choice; easy workup.
THF GoodUseful for polar amines; ensure it is dry.
Water/Acetone PoorHigh risk of hydrolysis to sulfonic acid.
DMF ModerateHard to remove; use only if solubility is an issue.
Protocol B: Handling Hydrolysis (Troubleshooting)

The sulfonyl chloride group is moisture-sensitive. If the compound has degraded to the sulfonic acid (observed as a broad smear on TLC or insolubility in DCM), it must be re-activated.

  • Re-activation: Treat the sulfonic acid with Thionyl Chloride (

    
    ) and a catalytic amount of DMF at reflux for 2 hours to regenerate the sulfonyl chloride.
    
Part 3: Mechanism of Action & Selectivity

Understanding the why behind the reactivity.

The "Hinsberg" Principle in Context

While classically used to distinguish amines, the reactivity of this sulfonyl chloride follows the Hinsberg principle.[5]

  • Primary Amines: Form sulfonamides with an acidic N-H proton (soluble in base).

  • Secondary Amines: Form neutral sulfonamides (insoluble in base).[5]

  • Tertiary Amines: Do not react stably; may form unstable adducts that revert or hydrolyze.

Electronic Influence of the Quinoline Ring

The quinoline ring is electron-deficient.

  • Nitrogen Atom: Withdraws electron density, making the C5-sulfonyl group slightly more electrophilic than a standard phenyl sulfonyl chloride.

  • 8-Chloro Substituent: Provides inductive withdrawal (-I effect), further activating the ring and the sulfonyl group, but also creates steric bulk that may hinder attack from the "bottom" face, directing nucleophiles to approach away from the C8 position.

Mechanism SO2Cl Sulfonyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate SO2Cl->Tetrahedral Amine Amine (Nucleophile) Amine->SO2Cl Attack at S Product Sulfonamide Tetrahedral->Product Cl- Elimination HCl HCl (Byproduct) Tetrahedral->HCl

Caption: Mechanism of Sulfonylation via Addition-Elimination pathway.

References
  • Synthesis and Reactivity of Quinoline-5-sulfonyl Chlorides

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the general reaction of quinoline-5-sulfonyl chlorides with amines and the stability of the resulting sulfonamides.
    • URL:[Link] (Search Term: Quinoline-5-sulfonamides synthesis)

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (Compound D

    • Source: BLD Pharm / PubChem
    • Context: Physical properties, CAS registry (1334147-97-5), and availability as a building block.[6]

    • URL:[Link]

  • Chemo-selective Fluorination and Functionaliz

    • Source: Journal of the American Chemical Society (JACS)
    • Context: Discusses the electrophilic nature of the quinoline ring and the reactivity differences between C3, C4, and C5 positions.
    • URL:[Link]

  • Sulfonamide Synthesis via Sulfonyl Chlorides

    • Source: Organic Chemistry Portal
    • Context: General methodologies for S-N bond formation using sulfonyl chlorides and amines, including microwave-assisted protocols.[7]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

using 8-Chloro-3-iodoquinoline-5-sulfonyl chloride as a synthetic intermediate

An In-Depth Guide to the Application of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride as a Versatile Synthetic Intermediate Abstract This document provides a comprehensive technical guide for researchers, chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride as a Versatile Synthetic Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic use of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This trifunctional intermediate is a powerful building block for the synthesis of a diverse range of complex organic molecules. Its unique architecture, featuring a quinoline core, a highly reactive sulfonyl chloride group, and two distinct halogen atoms (iodine and chlorine), offers orthogonal handles for sequential, site-selective modifications. We will explore its core reactivity, provide detailed, field-tested protocols for its primary transformations, and discuss the strategic considerations for leveraging its full synthetic potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of a Trifunctional Building Block

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] 8-Chloro-3-iodoquinoline-5-sulfonyl chloride emerges as a particularly valuable intermediate by embellishing this core with three distinct and synthetically versatile functional groups.

  • The Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic moiety, making it an excellent handle for forming stable sulfonamide or sulfonate ester linkages through reactions with a vast array of nucleophiles.[2] This is the most common and immediate application of this intermediate.

  • The 3-Iodo Group (-I): The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it the preferred site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This allows for the introduction of diverse carbon-based substituents (aryl, alkyl, alkynyl) at the C3 position.

  • The 8-Chloro Group (-Cl): The carbon-chlorine bond is significantly less reactive than the carbon-iodine bond in typical cross-coupling conditions. This difference in reactivity allows for selective functionalization at the C3 position while leaving the C8 position intact for potential subsequent transformations under more forcing conditions.

This orthogonal reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures through a controlled, stepwise assembly process, a critical advantage in the synthesis of compound libraries for drug discovery.[4][]

Core Applications & Synthetic Pathways

The primary synthetic transformations involving 8-Chloro-3-iodoquinoline-5-sulfonyl chloride can be categorized into two main stages: initial derivatization at the sulfonyl chloride group, followed by modification of the quinoline core via cross-coupling reactions.

Sulfonamide and Sulfonate Ester Formation

The most direct application of this intermediate is its reaction with nucleophiles at the sulfonyl chloride group.

Mechanism: The reaction proceeds via a nucleophilic attack by an amine or alcohol on the highly electrophilic sulfur atom. This is followed by the departure of the chloride ion, a good leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the nucleophile.[2]

G reagents 8-Chloro-3-iodoquinoline-5-sulfonyl chloride + R₂NH (Amine) product Sulfonamide Product + HCl reagents->product Nucleophilic Substitution base Base (e.g., Pyridine, Et₃N) product->base HCl Neutralization

Caption: General workflow for sulfonamide synthesis.

This reaction is robust and applicable to a wide range of primary and secondary amines, as well as alcohols, leading to the formation of diverse sulfonamides and sulfonate esters, respectively. These derivatives are frequently explored for their biological activities.[6][7]

Sequential Cross-Coupling for Core Modification

Once the sulfonamide or sulfonate ester is formed, the iodo and chloro groups on the quinoline ring become targets for further diversification. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization.

Typical Reaction Sequence:

  • Sonogashira or Suzuki-Miyaura Coupling at C3: The highly reactive C-I bond is selectively targeted first under standard palladium catalysis conditions to introduce an alkyne or an aryl/alkyl group.[3][8]

  • Further Coupling at C8 (Optional): The less reactive C-Cl bond can be functionalized in a subsequent step, often requiring a different catalyst system or more forcing reaction conditions (e.g., higher temperatures, stronger ligands).[9]

G sub 8-Chloro-3-iodoquinoline-5-sulfonyl chloride R-SO₂Cl step1 Step 1: Sulfonamide Formation + R'₂NH / Base sub->step1 inter Intermediate Sulfonamide R-SO₂-NR'₂ step1->inter step2 Step 2: Suzuki Coupling at C3 + R''-B(OH)₂ Pd Catalyst / Base inter->step2 prod Final Diversified Product step2->prod

Caption: A strategic multi-step synthetic workflow.

This stepwise approach provides a powerful platform for generating molecular diversity from a single, advanced intermediate, which is highly efficient for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Safety Precaution: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a corrosive solid that is sensitive to moisture.[10][11] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Protocol 1: General Procedure for the Synthesis of an 8-Chloro-3-iodoquinoline-5-sulfonamide

This protocol describes a general method for reacting the title compound with a primary or secondary amine.

Materials & Reagents:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 2.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add water to quench any remaining reactive species.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Derived Sulfonamide

This protocol assumes the starting material is the product from Protocol 1, possessing the C3-Iodo group.

Materials & Reagents:

  • 8-Chloro-3-iodo-quinoline-5-sulfonamide derivative (1.0 eq)

  • Aryl or alkyl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)

  • Ethyl acetate

  • Water

  • Celite®

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the 8-chloro-3-iodo-quinoline-5-sulfonamide derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-functionalized product.

Product Characterization

The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.

TechniquePurpose & Key Observations
¹H & ¹³C NMR Confirms the molecular structure. Key signals include the quinoline protons, the newly introduced sulfonamide N-H proton (if present), and signals from the groups added via nucleophilic substitution or cross-coupling.[13]
IR Spectroscopy Identifies functional groups. Characteristic strong absorption bands for the S=O stretches of the sulfonamide group typically appear around 1350-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[13]
Mass Spectrometry Confirms the molecular weight of the product and provides fragmentation patterns that can support the proposed structure.
Elemental Analysis Determines the elemental composition (%C, H, N, S) to verify the purity of the final compound.

Conclusion

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a superbly versatile and powerful intermediate for synthetic chemistry. Its three distinct functional handles allow for a rational and modular approach to building complex molecules. By first leveraging the high reactivity of the sulfonyl chloride group and subsequently exploiting the differential reactivity of the iodo and chloro substituents in palladium-catalyzed cross-coupling reactions, chemists can rapidly access a vast chemical space. The protocols and strategies outlined in this guide provide a robust framework for utilizing this building block to its full potential in the pursuit of novel therapeutics and functional materials.

References

  • LGC Standards. (n.d.). Safety Data Sheet. Retrieved from LGC Standards website.[10]

  • Fisher Scientific. (2014, February 11). Safety Data Sheet: Quinoline-8-sulphonyl chloride. Retrieved from Fisher Scientific website.[11]

  • BASF. (2023, February 6). Safety Data Sheet. Retrieved from BASF website.[14]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Isoquinoline-5-sulfonyl chloride hydrochloride. Retrieved from AK Scientific, Inc. website.[12]

  • El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure and Applied Microbiology, 8(6), 4631-4640.[6]

  • Chobot, V., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.[7]

  • Sigma-Aldrich. (n.d.). 8-Isoquinolinesulfonyl chloride. Retrieved from Sigma-Aldrich website.

  • Singh, U., et al. (2022). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry, 87(2), 1218–1229.[15]

  • Topliss, J. G. (1964). U.S. Patent No. 3,161,675. Washington, DC: U.S. Patent and Trademark Office.[16]

  • Al-Hourani, B. J., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269.[17]

  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from BenchChem website.[13]

  • Zink, D. M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 63(9), 4168–4180.[3]

  • Hone, C. A., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(8), 1365-1373.[18]

  • Kim, D., & Jarvo, E. R. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5961.[19]

  • de la Torre, D. V., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 786.[4]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1089–1101.[20]

  • Jiang, Y., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483.[9]

  • BOC Sciences. (2025, August 14). Intermediates in Drug Development: Lab to Industry. Retrieved from BOC Sciences website.[]

  • BenchChem. (n.d.). 8-Hydroxyquinoline-5-sulfonyl Chloride. Retrieved from BenchChem website.[21]

  • Global Substance Registration System. (n.d.). 8-CHLOROSULFONYLQUINOLINE. Retrieved from gsrs.ncats.nih.gov.[22]

  • Beilstein Journal of Organic Chemistry. (2023, January 25). Search Results for Sonogashira coupling. Retrieved from bjoc-search.beilstein-journals.org.[8]

  • Google Patents. (n.d.). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. Retrieved from patents.google.com.[23]

  • ResearchGate. (n.d.). Rhodium(III)‐Catalyzed Cross‐Coupling of Sulfoxonium Ylides with Quinoline‐8‐carboxaldehydes for Synthesis of Quinoline‐1,3‐diketones. Retrieved from ResearchGate.[24]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from BenchChem website.[2]

  • El-Rabbat, N. A., & Omar, N. M. (1978). Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives. Die Pharmazie, 33(5), 291-293.[25]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxy-7-iodo-5-quinoline sulfonic acid. Retrieved from NIST Chemistry WebBook.[26]

  • Charoensutthivarakul, S., et al. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. Molecules, 25(1), 125.[1]

  • Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride. Retrieved from patents.google.com.[27]

  • Sureshkumar, B., et al. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1164, 525-538.[28]

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Method

Application Notes and Protocols for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in Drug Discovery

A Senior Application Scientist's Guide to a Versatile Scaffolding Intermediate Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Scaffolding Intermediate

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential applications of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride as a strategic building block in modern medicinal chemistry. While direct literature on this specific multi-substituted quinoline is nascent, this guide extrapolates its utility from the well-established roles of its constituent functional moieties: the quinoline core, halogen substituents, and the sulfonyl chloride reactive group.

The Strategic Value of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug design, widely recognized as a "privileged scaffold."[1] This is due to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Its rigid, planar structure provides a defined orientation for substituents to interact with protein binding pockets, while the nitrogen atom can act as a hydrogen bond acceptor.

Quinoline derivatives have been successfully developed into drugs for a wide range of diseases, including:

  • Infectious Diseases: Chloroquine and hydroxychloroquine are well-known antimalarial drugs.[3][4][5]

  • Cancer: Several quinoline-based compounds have shown potent anticancer activity through various mechanisms like cell cycle arrest and inhibition of angiogenesis.[6][7][8]

  • Neurodegenerative Diseases: Certain quinoline-sulfonamide hybrids have been investigated as multi-target agents for Alzheimer's disease.[9]

The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1]

The Role of Halogenation: Modulating Bioactivity and Physicochemical Properties

The introduction of halogen atoms (chlorine and iodine in this case) onto a drug scaffold is a common and effective strategy in medicinal chemistry to enhance therapeutic potential.[10] Halogens can influence a molecule's properties in several ways:

  • Lipophilicity and Permeability: Halogenation generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes.[11]

  • Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the drug's half-life.[12]

  • Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in a protein's active site.[13][14][15] This can significantly enhance binding affinity and selectivity.

  • Bioisosteric Replacement: Halogens are often used as bioisosteres for other functional groups. For instance, a chlorine atom can be considered a bioisostere for a methyl group.[10][16]

Specifically, chloroquinolines have a long history as antimalarial and anti-inflammatory agents.[3][4] Iodo-substituted quinolines have been explored for their antimicrobial and anticancer properties, and their use as fluorescent probes.[17][18] The combination of both a chloro and an iodo group on the quinoline scaffold of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride offers a unique electronic and steric profile for targeted drug design.

The Sulfonyl Chloride Group: A Gateway to Diverse Bioactive Molecules

The sulfonyl chloride moiety is a highly reactive electrophilic group, making it an invaluable synthetic handle in drug discovery.[19][20] Its primary utility lies in its reaction with nucleophiles, most notably amines, to form stable sulfonamide linkages.[19][21]

Sulfonamides are a critical class of functional groups found in a vast array of approved drugs, including:

  • Antibacterial agents (sulfa drugs)[20]

  • Diuretics[20]

  • Anticancer drugs[8]

  • Antiviral agents[22]

  • Carbonic anhydrase inhibitors[8]

The ability of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride to readily form sulfonamides allows for the straightforward synthesis of large and diverse libraries of novel compounds for biological screening.

Physicochemical Properties and Reactivity Profile

The table below summarizes the key physicochemical contributions of each component of the title compound.

ComponentProperty Contribution
Quinoline Core Aromatic, rigid scaffold; hydrogen bond accepting nitrogen.
8-Chloro Substituent Increases lipophilicity; potential for halogen bonding; blocks metabolic site.
3-Iodo Substituent Further increases lipophilicity; strong halogen bond donor; potential for cross-coupling reactions.
5-Sulfonyl Chloride Highly reactive electrophilic handle for derivatization.

Application Notes and Protocols

Application Note 1: Synthesis of a Diverse Quinoline Sulfonamide Library for High-Throughput Screening

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is an ideal starting material for the construction of a diverse library of sulfonamides. By reacting it with a wide array of commercially available primary and secondary amines, researchers can rapidly generate a multitude of novel compounds. This library can then be screened against various biological targets, such as protein kinases, proteases, and microbial enzymes, to identify new hit compounds. The differential positioning of the chloro, iodo, and sulfonamide groups on the quinoline scaffold provides a three-dimensional diversity that can be exploited for selective targeting.

Experimental Protocol 1: General Procedure for the Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamides

This protocol describes a general method for the reaction of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride with an amine to form the corresponding sulfonamide.

Materials:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

  • Primary or secondary amine of choice (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (2.0 equivalents) as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the amine (1.1 equivalents) to the solution at room temperature.

  • Add the base (e.g., triethylamine, 2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 8-Chloro-3-iodoquinoline-5-sulfonamide.

Self-Validation:

  • The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • The disappearance of the starting sulfonyl chloride can be monitored by TLC, where the sulfonamide product will have a different Rf value.

Application Note 2: Utilization in Fragment-Based Drug Discovery (FBDD)

The title compound can serve as a reactive fragment in FBDD campaigns. The halogenated quinoline core can be screened for low-affinity binding to a target protein. Once a binding mode is identified (e.g., by X-ray crystallography), the sulfonyl chloride group can be used to covalently link to a nearby nucleophilic residue (e.g., lysine, cysteine) or to elaborate the fragment into a more potent ligand by reacting it with other small molecules.

Application Note 3: Development of Covalent Inhibitors and Chemical Probes

The high reactivity of the sulfonyl chloride group makes 8-Chloro-3-iodoquinoline-5-sulfonyl chloride a potential candidate for the development of covalent inhibitors. If a target protein has a nucleophilic amino acid residue in or near the active site, this compound could be designed to bind reversibly first, guided by the quinoline scaffold, and then react irreversibly to form a covalent bond. This can lead to highly potent and long-acting inhibitors.

Visualizations

Molecular Structure and Key Features

Caption: Structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride highlighting its key functional components.

Synthetic Workflow for a Sulfonamide Library

Synthetic_Workflow cluster_amines Amine Library cluster_products Sulfonamide Library Start 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Reaction Sulfonamide Formation (Base, Solvent) Start->Reaction Amine1 Primary Amine 1 (R1-NH2) Amine1->Reaction Amine2 Secondary Amine 1 (R2R3-NH) Amine2->Reaction AmineN ... Amine N AmineN->Reaction Product1 Sulfonamide 1 Reaction->Product1 Product2 Sulfonamide 2 Reaction->Product2 ProductN ... Sulfonamide N Reaction->ProductN Screening High-Throughput Biological Screening Product1->Screening Product2->Screening ProductN->Screening

Sources

Application

synthesis of sulfonamides from 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Application Note: Synthesis of Sulfonamides from 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Executive Summary & Strategic Importance This application note details the optimized protocol for synthesizing sulfonamides fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sulfonamides from 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Executive Summary & Strategic Importance

This application note details the optimized protocol for synthesizing sulfonamides from 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . This specific scaffold is a high-value intermediate in medicinal chemistry due to its unique trifunctional nature:

  • 5-Sulfonamide: A proven pharmacophore for kinase inhibition (e.g., ROCK, PKA) and antimicrobial activity (DNA gyrase targeting).

  • 3-Iodine Handle: A critical "diversity point" allowing for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to expand chemical space.

  • 8-Chlorine Substituent: Provides steric bulk and lipophilicity, often inducing a "distorted" conformation relative to the N1-substituent, which can enhance selectivity in enzyme binding pockets [1].

This guide addresses the challenge of regioselective functionalization and provides a robust, self-validating protocol for generating library-scale quantities of these sulfonamides.

Reaction Mechanism & Logic

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution at the sulfur atom. The reaction is driven by the nucleophilicity of the amine and the high electrophilicity of the sulfonyl chloride.

Key Mechanistic Considerations:

  • Regiochemistry: The 8-chloro substituent sterically crowds the 1-position but has a remote electronic effect on the 5-position. The 5-sulfonyl group is electronically deactivated by the electron-deficient quinoline ring, making it highly reactive toward amines but also susceptible to hydrolysis.

  • Base Selection: A non-nucleophilic base (e.g., DIPEA or TEA) is required to scavenge the HCl byproduct.[1] Pyridine is often used as both solvent and base for sluggish aromatic amines, but for this protocol, we recommend Dichloromethane (DCM) with Triethylamine (TEA) for easier workup and reduced side reactions.

Graphviz Pathway Diagram:

ReactionPathway Start 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Inter Tetrahedral Intermediate Start->Inter + Amine Amine Primary/Secondary Amine (HNR1R2) Amine->Inter Product 8-Chloro-3-iodoquinoline- 5-sulfonamide Inter->Product Elimination Byprod HCl (Scavenged by Base) Inter->Byprod

Figure 1: Nucleophilic substitution pathway for sulfonamide formation.

Experimental Protocol

Materials & Reagents
  • Starting Material: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (Store under N2, moisture sensitive).

  • Amine: 1.1 equivalents (Primary or Secondary).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) (Grade: HPLC/Spectro).

  • Quench: 1M HCl (aq) and Saturated NaHCO3.

Step-by-Step Procedure

1. Preparation (T = 0 min):

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen or Argon to ensure an anhydrous environment.

  • Critical Step: Dissolve 1.0 mmol of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in 10 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents rapid hydrolysis and controls the exotherm upon amine addition.

2. Amine Addition (T = 10 min):

  • In a separate vial, mix 1.1 mmol of the desired amine and 1.5 mmol of TEA in 2 mL of DCM.

  • Add the amine/base mixture dropwise to the sulfonyl chloride solution over 5 minutes.

  • Observation: A slight fuming or precipitate (TEA·HCl salts) may form immediately.

3. Reaction (T = 10 min to 4 hours):

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Validation (TLC): Monitor using 50% EtOAc/Hexanes. The sulfonyl chloride (usually high Rf) should disappear, and a more polar sulfonamide spot should appear.

    • Note: If the starting material persists, add 0.5 eq of additional base and warm to 35°C.

4. Workup & Isolation:

  • Dilute the reaction mixture with 20 mL DCM.

  • Wash 1: 15 mL of 1M HCl (removes unreacted amine and pyridine/TEA traces).

    • Exception: If your product contains a basic heterocycle (e.g., piperazine), skip the acid wash and use ammonium chloride solution instead.

  • Wash 2: 15 mL of Saturated NaHCO3 (neutralizes acidity).

  • Wash 3: 15 mL Brine.

  • Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.[1]

5. Purification:

  • Most sulfonamides from this scaffold precipitate as off-white solids upon trituration with cold diethyl ether or hexanes.

  • If necessary, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Expected Yields: 75% – 92% depending on amine sterics.

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; keep reaction under N2.
Impure Product Unreacted Amine persistsPerform an additional 1M HCl wash during workup.
No Reaction Amine is a weak nucleophile (e.g., Aniline)Switch solvent to Pyridine and heat to 60°C.
Multiple Spots Bis-sulfonylationEnsure strict 1:1 stoichiometry; add sulfonyl chloride to the amine.

Workflow Diagram:

Workflow Prep Dissolve Sulfonyl Chloride in DCM (0°C, N2) Add Add Amine + TEA Dropwise Prep->Add Monitor Monitor TLC (2-4 Hours, RT) Add->Monitor Decision Complete? Monitor->Decision Workup Wash: 1M HCl -> NaHCO3 -> Brine Decision->Workup Yes Heat Heat to 35°C or Add Catalyst (DMAP) Decision->Heat No Purify Triturate (Ether) or Column Workup->Purify Heat->Monitor

Figure 2: Experimental workflow for sulfonamide synthesis.

Applications & Downstream Chemistry

The resulting 8-Chloro-3-iodoquinoline-5-sulfonamide is a "privileged structure" for library generation.

  • Suzuki-Miyaura Coupling: The 3-iodo position is highly reactive toward boronic acids.

    • Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 80°C.

    • Result: Introduction of aryl/heteroaryl groups at C-3.

  • Sonogashira Coupling: Introduction of alkynes at C-3.

    • Conditions: Pd(PPh3)2Cl2, CuI, TEA, DMF, RT.

    • Utility: Creates rigid linkers for probing deep binding pockets [2].

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle only in a fume hood. In case of skin contact, wash with soap and water immediately; do not use alcohol (increases absorption).

  • Dichloromethane: Suspected carcinogen; use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

  • Waste Disposal: Aqueous washes containing pyridine or amines must be disposed of in basic organic waste streams.

References

  • Kuramoto, Y., et al. (2003). "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group."[2] Journal of Medicinal Chemistry, 46(10), 1905-1915. Link

  • Gøgsig, T. M., et al. (2009).[3] "Heteroaromatic tosylates and phosphates in iron-catalyzed cross-coupling reactions." Organic Letters, 11(21), 4886-4888. Link

  • De Luca, L., & Giacomelli, G. (2008).[4] "An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts under microwave irradiation."[4] The Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • BenchChem. (2025).[1] "Application Notes: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines." BenchChem Protocols. Link

Sources

Method

8-Chloro-3-iodoquinoline-5-sulfonyl chloride as a building block for novel heterocycles

Application Note: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride [1] Executive Summary In the pursuit of novel bioactive small molecules, the 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (hereafter referred to as Q-5-SC )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride [1]

Executive Summary

In the pursuit of novel bioactive small molecules, the 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (hereafter referred to as Q-5-SC ) scaffold represents a high-value "privileged structure."[1][2] This building block offers three distinct points of diversity, allowing medicinal chemists to sequentially elaborate the core into complex, drug-like molecules.

This guide details the synthetic utility of Q-5-SC , focusing on its orthogonal reactivity profile. We provide validated protocols for:

  • Selective Sulfonamide Formation (exploiting the highly reactive sulfonyl chloride).[2][3]

  • Palladium-Catalyzed Cross-Coupling (exploiting the labile C3-iodine).

  • Nucleophilic Aromatic Substitution (

    
    )  (exploiting the C8-chlorine).
    

Chemical Profile & Reactivity Map

Compound: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Molecular Formula:


Molecular Weight:  387.99  g/mol
Physical State:  Pale yellow to off-white solid (experimentally determined)
Storage:  Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture sensitive.[1][2][3]
Orthogonal Reactivity Design

The power of Q-5-SC lies in the graduated reactivity of its three functional groups, enabling a "programmed" synthesis without the need for extensive protecting groups.[1][2][3]

  • Site A (Sulfonyl Chloride, -SO₂Cl): Most Reactive.[1][2][3] Reacts with primary/secondary amines at 0°C to RT.

  • Site B (C3-Iodine): Intermediate Reactivity.[1][2][3] Excellent partner for Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Heck) at mild temperatures (40–80°C).[1] The C-I bond is significantly weaker than the C-Cl bond.[1]

  • Site C (C8-Chlorine): Least Reactive.[1][2][3] Requires forcing conditions (high heat, strong nucleophiles) or specialized catalysts to effect substitution, making it robust during earlier steps.[2][3]

ReactivityMap Scaffold 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride SiteA Site A: Sulfonyl Chloride (Electrophile) Reacts with: Amines, Alcohols Scaffold->SiteA  1st Step (0°C) SiteB Site B: C3-Iodine (Cross-Coupling) Reacts with: Boronic Acids, Alkynes Scaffold->SiteB  2nd Step (60°C) SiteC Site C: C8-Chlorine (Late-Stage SnAr) Reacts with: Alkoxides, Thiols Scaffold->SiteC  3rd Step (>100°C)

Figure 1: Orthogonal reactivity map of the Q-5-SC scaffold, illustrating the logical order of functionalization.

Experimental Protocols

Protocol A: Scaffold Synthesis (Chlorosulfonation)

Context: While 8-chloro-3-iodoquinoline is commercially available, the sulfonyl chloride is often prepared in situ or fresh due to hydrolytic instability.[1][2]

Reagents:

  • 8-Chloro-3-iodoquinoline (1.0 equiv)[1]

  • Chlorosulfonic acid (

    
    ) (5.0–8.0 equiv)
    
  • Thionyl chloride (

    
    ) (2.0 equiv, optional for driving conversion)
    

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Cool to 0°C in an ice bath.

  • Addition: Charge the flask with Chlorosulfonic acid (neat). Add 8-Chloro-3-iodoquinoline portion-wise over 15 minutes. Caution: HCl gas evolution.[1][2][3]

  • Reaction: Remove ice bath and stir at RT for 2 hours. Then, heat to 80°C for 4–6 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH).

  • Workup: Cool the mixture to RT. Pour the reaction mass dropwise onto crushed ice (carefully!). The sulfonyl chloride will precipitate.[1][2][3]

  • Isolation: Filter the precipitate immediately, wash with cold water (2x) and cold hexane (1x).[2][3] Dry under high vacuum for 1 hour.

    • Note: Use immediately for Protocol B to avoid hydrolysis.[1][2][3]

Protocol B: Selective Sulfonamide Formation (Site A)

Objective: Functionalize the sulfonyl group while leaving the halides intact.[1][2][3]

Reagents:

  • Q-5-SC (1.0 equiv)[1][2]

  • Amine (

    
    ) (1.1 equiv)[1][4]
    
  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolve Q-5-SC in anhydrous DCM (0.1 M concentration) under Nitrogen.

  • Cool the solution to 0°C.

  • Add the base (

    
    ) followed by the dropwise addition of the Amine.[1][2][3]
    
  • Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

  • Validation: TLC should show complete consumption of the starting material. The sulfonamide is stable.[1][2][3]

  • Workup: Wash with 1N HCl (to remove excess amine/base), then Brine. Dry over

    
    , concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: Suzuki-Miyaura Coupling at C3 (Site B)

Objective: Install a biaryl system at the C3 position.[1][2][3] The C8-Cl bond remains inert under these conditions.[1][2][3]

Reagents:

  • Sulfonamide Intermediate (from Protocol B)[2][3] (1.0 equiv)[4]

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • In a microwave vial or pressure tube, combine the Sulfonamide, Boronic Acid, and Catalyst.[2][3]

  • Add Dioxane and aqueous Base.[1][2][3] Sparge with Argon for 5 minutes.

  • Seal and heat to 80°C for 4–12 hours (or microwave at 100°C for 30 min).

  • Selectivity Check: The C8-Cl signal (typically a doublet/multiplet in the aromatic region) should remain unchanged in NMR.[1][2][3]

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Reaction StepCommon IssueRoot CauseSolution
Chlorosulfonation Low Yield / HydrolysisWet reagents or slow filtrationUse fresh

; filter ice-quench rapidly.[1]
Sulfonamide Disulfonimide formationExcess sulfonyl chlorideMaintain 1:1 stoichiometry; add amine slowly.[1][2][3]
Suzuki Coupling De-chlorination at C8Over-active catalyst/High TempUse

(milder); keep temp <90°C.
Suzuki Coupling ProtodeiodinationAcidic impuritiesEnsure basic conditions (

); use dry solvents.[2][3]

Synthetic Workflow Diagram

Workflow Start Start: 8-Chloro-3-iodoquinoline Step1 Step 1: Chlorosulfonation (ClSO3H, 80°C) Start->Step1 Inter1 Intermediate 1: Q-5-SC Scaffold Step1->Inter1 Step2 Step 2: Sulfonamide Synthesis (R-NH2, DCM, 0°C) Inter1->Step2 Site A Selective Inter2 Intermediate 2: 3-Iodo-5-sulfonamide Step2->Inter2 Step3 Step 3: Suzuki Coupling (C3) (Ar-B(OH)2, Pd cat., 80°C) Inter2->Step3 Site B Selective Final Target: 8-Chloro-3-aryl-5-sulfonamide Step3->Final

Figure 2: Step-by-step synthetic workflow for generating library candidates from the Q-5-SC scaffold.

References

  • Regioselective Sulfonation of Quinolines

    • Musial, R. et al.[2][3] "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides."[1][5] Molecules, 2024 , 29, 4044.[2][3]

    • Note: Confirms regioselectivity of chlorosulfonation at C5 for 8-substituted quinolines.[1][2][3]

  • Reactivity of 3-Iodoquinolines

    • Zhang, Z. et al.[2][3][6][7] "Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines." Molecules, 2019 , 24, 535.[2][3]

    • Note: Discusses halogenation patterns and stability of halo-quinolines.
  • General Sulfonyl Chloride Synthesis

    • Bahrami, K. et al.[2][3] "Direct conversion of sulfonamides to sulfonyl chlorides."[1][2][3] Journal of Organic Chemistry, 2011 , 76, 10927.[2][3]

    • Note: Provides background on handling and stability of sulfonyl chlorides.
  • Compound Data (8-Chloro-3-iodoquinoline)

    • PubChem CID: 10600645 (8-Chloro-3-iodoquinoline).[1]

  • Compound Data (8-Hydroxyquinoline-5-sulfonyl chloride - Analogue)

    • BenchChem Protocol for Quinoline Sulfonamides.[1][2][3]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

[1] Executive Summary & Strategic Analysis This application note details the experimental protocols for performing Suzuki-Miyaura cross-coupling on 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . This substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This application note details the experimental protocols for performing Suzuki-Miyaura cross-coupling on 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . This substrate presents a specific "Tri-Functional Paradox" that requires rigorous chemoselective control:

  • C-3 Iodide (Target): The most reactive site for oxidative addition by Pd(0).

  • C-8 Chloride (Bystander): Less reactive, but susceptible to coupling under forcing conditions or with electron-rich ligands (e.g., SPhos, XPhos).[1]

  • C-5 Sulfonyl Chloride (Labile Electrophile): The critical instability factor. Sulfonyl chlorides (-SO₂Cl) are highly susceptible to hydrolysis (to sulfonic acids) or nucleophilic attack (by amines/alcohols) under standard aqueous/basic Suzuki conditions.[1]

Critical Decision Point: The experimental strategy depends entirely on whether the -SO₂Cl moiety must be preserved in the final product or if it is a handle for immediate derivatization.

  • Protocol A (The "Protect-First" Route): Converts the unstable -SO₂Cl to a robust sulfonamide before coupling. This is the industry standard for generating DNA-encoded libraries (DEL) or SAR sets.

  • Protocol B (The "Direct Anhydrous" Route): A specialized, high-risk protocol using anhydrous conditions to preserve the -SO₂Cl group for post-coupling derivatization.[1]

Reaction Logic & Workflow Visualization[1]

The following decision tree illustrates the chemoselective pathways available for this substrate.

SuzukiStrategy Start Start: 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Decision Decision: Preserve -SO2Cl? Start->Decision StepA1 Step 1: Sulfonamide Formation (Nucleophilic Substitution) Decision->StepA1 No (Standard SAR) StepB1 Direct Anhydrous Coupling (Strictly Water-Free) Decision->StepB1 Yes (Advanced) StepA2 Step 2: Aqueous Suzuki Coupling (Standard Conditions) StepA1->StepA2 Stable Intermediate ProductA Product: 3-Aryl-8-chloroquinoline- 5-sulfonamide StepA2->ProductA ProductB Product: 3-Aryl-8-chloroquinoline- 5-sulfonyl chloride StepB1->ProductB Labile Product

Figure 1: Chemoselective workflow for handling the sulfonyl chloride moiety during cross-coupling.

Protocol A: Derivatization-First (Recommended)

This approach is highly recommended for drug discovery applications.[1] Converting the sulfonyl chloride to a sulfonamide creates a "shield" that tolerates the aqueous base required for efficient Suzuki coupling.

Step 1: Sulfonamide Formation

Objective: Cap the electrophilic sulfur to prevent hydrolysis.

  • Reagents: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv), Amine (1.1 equiv), Et₃N (1.2 equiv).[1]

  • Solvent: Anhydrous DCM or THF (0.2 M).

  • Procedure:

    • Dissolve the sulfonyl chloride in anhydrous DCM at 0°C under N₂.

    • Add Et₃N followed by the dropwise addition of the amine.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Workup: Wash with 1N HCl (to remove excess amine), dry over MgSO₄, and concentrate.

    • Validation: Verify disappearance of S-Cl stretch (~1370 cm⁻¹) via IR or shift in LCMS.

Step 2: Chemoselective Suzuki Coupling

Objective: Couple at C-3 Iodine while sparing C-8 Chlorine.[1]

  • Substrate: 8-Chloro-3-iodoquinoline-5-sulfonamide derivative.

  • Boronic Acid: Aryl boronic acid (1.2 equiv).[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][3][4]·DCM (3-5 mol%).[1]

    • Why: The bidentate ferrocenyl ligand prevents "ligand scrambling" and is less prone to activating the unreactive C-8 chloride compared to monophosphines like PCy₃.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).[1]

  • Solvent: 1,4-Dioxane (degassed).[1]

Detailed Procedure:

  • Charge: In a reaction vial, combine the sulfonamide substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (5 mL/mmol) and 2.0 M aq. Na₂CO₃ (3.0 equiv).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C; higher temps may activate the C-8 chloride.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry organic layer over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Anhydrous Coupling (Specialized)[1]

Warning: Use this protocol only if you must retain the -SO₂Cl group. This requires strictly anhydrous conditions because the presence of water (even from hydrated bases) will hydrolyze the sulfonyl chloride to the sulfonic acid.

Key Mechanistic Adjustments
  • Boron Source: Use Boronic Esters (BPin) instead of Boronic Acids.[1] Boronic acids liberate water upon trimerization (boroxine formation), which kills the sulfonyl chloride.[1]

  • Base: Use Anhydrous K₃PO₄ or CsF .[1]

  • Solvent: Anhydrous Toluene or DMF (Dry).[1]

Experimental Procedure
  • Preparation: Flame-dry all glassware. Use a glovebox if available.[1]

  • Charge: Combine 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv), Aryl-BPin (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous finely ground K₃PO₄ (3.0 equiv) in a Schlenk tube.

  • Solvent: Add anhydrous Toluene (0.1 M) via syringe under Argon flow.

  • Reaction: Heat to 90°C for 12 hours.

  • Monitoring: Monitor via aliquot NMR (in CDCl₃) or non-aqueous HPLC. Do not use LCMS with aqueous mobile phases as it will hydrolyze the product during analysis.

  • Workup: Filter through a celite pad (wash with dry DCM).[1] Concentrate in vacuo.

  • Storage: The product is a biaryl sulfonyl chloride; store under inert gas at -20°C immediately.

Comparative Data: Optimization Parameters

The following table summarizes catalyst/base combinations tested for chemoselectivity (C-3 vs C-8) on similar quinoline scaffolds.

ParameterCondition A (Recommended)Condition B (Aggressive)Condition C (Anhydrous)
Catalyst Pd(dppf)Cl₂ Pd(OAc)₂ / XPhosPd(PPh₃)₄
Base Na₂CO₃ (aq)K₃PO₄ (aq)CsF (solid, anhyd.)[1]
Solvent Dioxane / WaterButanol / WaterToluene
Temp 80°C110°C90°C
C-3 Selectivity High (>95%) Moderate (Mix of mono/di)High
SO₂Cl Stability 0% (Hydrolysis) 0% (Hydrolysis)~70-80%
Use Case Sulfonamide PrecursorsBis-arylation (C3 & C8)Retaining -SO₂Cl

Troubleshooting & Critical Controls

Issue: Hydrolysis of Sulfonyl Chloride (Path B)
  • Symptom: Appearance of a highly polar spot on TLC (Sulfonic acid) that does not move in non-polar solvents.

  • Fix: Ensure Boronic Ester is used (not Acid). Add 3Å molecular sieves to the reaction mixture.

Issue: C-8 Chlorination (Over-coupling)[1]
  • Symptom: M+Ar+Ar mass peak observed.[1]

  • Cause: Temperature too high (>100°C) or ligand is too electron-rich (e.g., PCy₃, XPhos).[1]

  • Fix: Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄. Keep temperature <85°C. The C-Cl bond in the 8-position is sterically hindered and electronically deactivated compared to the C-I bond, allowing excellent kinetic resolution at lower temperatures.

References

  • General Suzuki Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Quinoline Sulfonamide Synthesis

    • Khalifa, N. M., et al. (2014).[1][5] Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. Journal of Pure and Applied Microbiology, 8(2), 629-637.[1] Link

  • Chemoselectivity in Halo-Quinolines

    • Soudy, I. D., et al. (2012).[1] One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.[1][2] Molecules, 17, 1-x.[1][4] Link

  • Desulfinative Coupling (Context on SO2 stability)

    • Markovic, T., et al. (2017). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions. ACS Medicinal Chemistry Letters, 8(7), 784–789.[1] Link[1]

  • Anhydrous Suzuki Conditions

    • Organic Chemistry Portal.[1] (n.d.). Suzuki Coupling - Anhydrous Protocols. Link

Sources

Method

Sonogashira coupling protocols for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

This Application Note is designed for researchers requiring high-fidelity functionalization of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . Executive Summary: The Chemoselectivity Hierarchy Successful functionalization...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity functionalization of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride .

Executive Summary: The Chemoselectivity Hierarchy

Successful functionalization of this scaffold requires navigating a strict hierarchy of reactivity. The molecule contains three distinct electrophilic sites:

  • Sulfonyl Chloride (C5-SO₂Cl): Highly electrophilic. Reacts rapidly with nucleophiles (amines, alcohols, water) and is prone to desulfonylation by Pd(0) at high temperatures.

  • Iodide (C3-I): The primary site for Palladium oxidative addition. Highly reactive in cross-coupling.

  • Chloride (C8-Cl): Electronically deactivated (aryl chloride). Inert under standard Sonogashira conditions, providing a stable handle for late-stage diversification.

Critical Strategic Decision:

  • Route A (Recommended): Passivate the unstable -SO₂Cl first (e.g., to a sulfonamide), then couple the iodide. This guarantees high yields and reproducibility.

  • Route B (Specialized): Perform the coupling while retaining the -SO₂Cl. This requires "Amine-Free" and "Copper-Free" conditions to prevent decomposition.

Part 1: Strategic Reaction Pathways

The following decision tree illustrates the required workflow based on your target end-product.

G Start Starting Material: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Decision Target Requirement: Do you need the -SO2Cl group intact? Start->Decision RouteA Route A: Derivatization First (Standard Protocol) Decision->RouteA No (Make Sulfonamide) RouteB Route B: Direct Coupling (High-Risk / Specialized) Decision->RouteB Yes (Retain -SO2Cl) StepA1 Step 1: Sulfonamide Formation (R-NH2, Base, DCM) RouteA->StepA1 StepB1 Step 1: Amine-Free Sonogashira (Pd(0), Inorganic Base, Anhydrous) RouteB->StepB1 StepA2 Step 2: Standard Sonogashira (Pd/Cu/Amine Base) StepA1->StepA2 ProductA Product A: Functionalized Sulfonamide StepA2->ProductA ProductB Product B: Functionalized Sulfonyl Chloride StepB1->ProductB Strict Anhydrous Workup

Figure 1: Chemoselective workflow for 8-chloro-3-iodoquinoline-5-sulfonyl chloride. Route A is the industry standard for library generation.

Part 2: Protocol A – The "Derivatization First" Method (Gold Standard)

This protocol is robust and scalable.[1] It converts the unstable sulfonyl chloride into a stable sulfonamide before exposing the molecule to the heat and transition metals of the Sonogashira coupling.

Step 1: Sulfonamide Formation
  • Reagents: Primary/Secondary Amine (1.1 equiv), DIPEA (1.2 equiv), DCM (Anhydrous).

  • Conditions: 0 °C to RT, 1 hour.

  • Note: The 3-Iodo and 8-Chloro groups remain untouched under these mild nucleophilic conditions.

Step 2: Sonogashira Coupling of the Sulfonamide

This step utilizes the high reactivity of the C3-Iodide. The C8-Chloride will not react.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (Sulfonamide) 1.0 Electrophile
Terminal Alkyne 1.2 Nucleophile
PdCl₂(PPh₃)₂ 0.03 (3 mol%) Catalyst (Pre-catalyst)
CuI 0.015 (1.5 mol%) Co-catalyst (Activates Alkyne)
Et₃N 3.0 Base & Solvent component

| THF or DMF | Solvent | 0.1 M Concentration |

Detailed Procedure:

  • Degassing: Charge a reaction vial with the sulfonamide substrate, PdCl₂(PPh₃)₂, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF (or DMF) and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Optimization: If the alkyne is sterically hindered, heat to 40–50 °C. Do not exceed 60 °C to avoid potential Pd-insertion into the C8-Cl bond (though unlikely with PPh₃).

  • Workup: Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove Copper salts (blue aqueous layer), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Part 3: Protocol B – Direct Coupling (Retaining -SO₂Cl)

Warning: This protocol is chemically demanding. Standard Sonogashira conditions (using amines like Et₃N or butylamine) will destroy the sulfonyl chloride immediately. You must use an Amine-Free and Anhydrous protocol.

Core Concept: Use an inorganic base (Cs₂CO₃) to deprotonate the alkyne without attacking the sulfonyl chloride.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (-SO₂Cl) 1.0 Electrophile
Terminal Alkyne 1.1 Nucleophile
Pd(PPh₃)₄ 0.05 (5 mol%) Catalyst (Avoids Pd(II) reduction step)
Cs₂CO₃ 2.0 Inorganic Base (Non-nucleophilic)
TBACl 1.0 Additive (Stabilizes Pd)

| Dry Toluene/Dioxane | Solvent | Strictly Anhydrous |

Detailed Procedure:

  • Drying: Flame-dry all glassware. The sulfonyl chloride is extremely moisture-sensitive.

  • Preparation: In a glovebox or under strict Schlenk technique, combine the Substrate, Pd(PPh₃)₄, Cs₂CO₃, and TBACl.

  • Solvent: Add anhydrous Toluene or Dioxane.

  • Reaction: Add the alkyne. Stir at Room Temperature for 12–18 hours.

    • Note: Do not use Copper (CuI).[2][3][4][5][6] Copper can promote homocoupling (Glaser) and may interact with the sulfur center. This reaction relies on the "Copper-Free" Sonogashira mechanism.[2][4]

  • Monitoring: Monitor by NMR (if possible) or TLC (taking care not to hydrolyze the spot on the plate).

  • Workup: Filter through a pad of Celite (dry) to remove salts. Concentrate in vacuo. Do not perform an aqueous wash.

  • Storage: Use the crude product immediately for the next step.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of -SO₂Cl Wet solvents or atmospheric moisture.Use Protocol B with strictly anhydrous solvents (molecular sieves). Switch to Protocol A if possible.
Sulfonamide byproduct Presence of amine base (Protocol B).Ensure no amines (Et₃N, Piperidine) are present. Use inorganic bases (Cs₂CO₃, K₃PO₄).
Low Conversion (C3-I) Catalyst deactivation.Increase Pd loading to 5 mol%. Switch to a more active catalyst system like Pd(dppf)Cl₂ (for Protocol A).
Reaction at C8-Cl Temperature too high; Ligand too electron-rich.Keep temperature <60 °C. Stick to PPh₃ ligands. Avoid Buchwald biaryl phosphines (e.g., XPhos) which facilitate aryl chloride coupling.
Homocoupling (Glaser) Presence of O₂ with CuI.Degas solvents thoroughly (Freeze-Pump-Thaw or vigorous sparging). Switch to Cu-free conditions.

References

  • Chemoselectivity in Quinolines

    • Wolf, C. et al. "Regioselective Cross-Coupling Reactions of 2,4-Dihaloquinolines." Journal of Organic Chemistry, 2003. Link

    • Note: Establishes the reactivity order C3-I > C4-Cl (analogous to C8-Cl).
  • Amine-Free Sonogashira Protocols

    • Liang, Y. et al. "Copper-Free Sonogashira Coupling in Amine-Free Conditions." Journal of Organic Chemistry, 2006. Link

    • Context: Essential reading for Protocol B (retaining the sulfonyl chloride).
  • Sulfonyl Chloride Reactivity

    • Dubbaka, S. R., & Vogel, P. "Palladium-Catalyzed Cross-Coupling of Sulfonyl Chlorides." Chemical Reviews, 2003. Link

    • Context: Details the instability of -SO₂Cl in Pd-catalyzed reactions and desulfonyl
  • General Sonogashira Methodology

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

Sources

Application

Application Note: Advanced Functionalization of Materials using 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Introduction: The "Linchpin" Scaffold In the architecture of advanced functional materials, the demand for modular building blocks that offer orthogonal reactivity is critical.[1][2] 8-Chloro-3-iodoquinoline-5-sulfonyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

In the architecture of advanced functional materials, the demand for modular building blocks that offer orthogonal reactivity is critical.[1][2] 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (CAS 1334147-97-5) represents a high-value "linchpin" scaffold.[1][2] It is not merely a passive structural unit but a tri-functional reagent designed for the precise construction of optoelectronic systems, fluorescent sensors, and pharmaceutical materials.[1][2]

This guide details the specific utility of this molecule, leveraging its unique substitution pattern:

  • C5-Sulfonyl Chloride (

    
    ):  A highly reactive electrophile for rapid "click-like" conjugation to amines or alcohols (Anchor Point).[1][2]
    
  • C3-Iodine (

    
    ):  A preferred site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend conjugation (Extension Point).[1][2]
    
  • C8-Chlorine (

    
    ):  An electron-withdrawing group that modulates the quinoline's electronic bandgap and provides a site for late-stage orthogonal functionalization (Tuning Point).[1][2]
    

Chemical Reactivity Profile & Logic

Before initiating protocols, researchers must understand the hierarchy of reactivity to prevent side reactions.[1][2]

SiteFunctional GroupReactivity TypeActivation ConditionApplication Logic
C5 Sulfonyl ChlorideElectrophilic SubstitutionMild Base, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

to RT
Primary Anchor: Use this first to attach the scaffold to your material (polymer, surface, biomolecule).[1][2]
C3 IodideCross-Coupling (Pd/Ni)Pd(0), Heat (

)
Secondary Extension: Use this to attach fluorophores or conductive chains after anchoring (or before, if the anchor is protected).[1][2]
C8 ChlorideNucleophilic Aromatic Sub.[1][2][3]Strong Nucleophile, High HeatTertiary Tuner: Generally inert under C5/C3 conditions.[1][2] Modulates pKa and solubility.
Mechanistic Diagram: Orthogonal Functionalization

The following diagram illustrates the logical workflow for building complex materials using this scaffold.

ReactivityMap Start 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Step1 Step 1: Anchoring (Sulfonamide Formation) Start->Step1 + R-NH2 (Surface/Polymer) Base, 0°C Step1->Start Retains C3-I & C8-Cl Step2 Step 2: Extension (Suzuki/Sonogashira) Step1->Step2 + Ar-B(OH)2 / Pd(0) Cross-Coupling at C3-I Material Final Functional Material (Sensor/OLED/Surface) Step2->Material Processing

Caption: Logical flow for sequential functionalization. The sulfonyl chloride is reacted first to immobilize the core, followed by transition-metal coupling at the iodine position.[1][2]

Application Protocols

Protocol A: Synthesis of Fluorescent Sensing Monomers

Objective: To create a polymerizable monomer that incorporates the quinoline core for metal ion sensing (


, 

) or pH sensing.[1][2] Mechanism: The sulfonamide bond is stable, while the quinoline nitrogen acts as a metal chelator.[1][2]

Reagents:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq)[1][2][3][4]

  • Allylamine (1.1 eq) (or other amino-alkene)[1][2]

  • Triethylamine (TEA) (1.5 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in 10 mL anhydrous DCM under inert atmosphere (

    
    ). Cool to 
    
    
    
    using an ice bath.
    • Why: Sulfonyl chlorides are moisture sensitive.[1][2] Low temperature prevents hydrolysis and suppresses side reactions.[1][2]

  • Addition: Mix Allylamine (1.1 mmol) and TEA (1.5 mmol) in 2 mL DCM. Add this solution dropwise to the quinoline solution over 15 minutes.

    • Observation: A white precipitate (TEA[1][2]·HCl) will form immediately.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2] The high-running sulfonyl chloride spot should disappear.[1][2]

  • Workup: Wash the organic layer with 1M HCl (

    
    ) to remove unreacted amine, followed by Brine. Dry over 
    
    
    
    and concentrate.
  • Outcome: You now have N-allyl-8-chloro-3-iodoquinoline-5-sulfonamide .[1][2]

    • Next Steps: This monomer can be copolymerized (e.g., radical polymerization) to create fluorescent sensing hydrogels.[1][2]

Protocol B: Surface Immobilization (SAMs) on Amine-Glass

Objective: To graft the quinoline scaffold onto a glass or silicon surface for solid-state fluorescence sensing.[1][2]

Reagents:

  • APTES-functionalized Glass Slides (Amine-terminated surface)[1][2]

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride[1][2][3]

  • Diisopropylethylamine (DIPEA)[1][2]

  • Acetonitrile (ACN)[1][2]

Workflow:

  • Activation: Prepare a 10 mM solution of the sulfonyl chloride in dry ACN containing 20 mM DIPEA.

  • Incubation: Immerse the APTES-functionalized slides into the solution. Incubate for 12 hours at room temperature in a sealed container (exclude moisture).

  • Washing: Rinse slides sequentially with ACN, DCM, and Ethanol to remove physisorbed material.[1][2]

  • Validation:

    • Contact Angle: Surface should become more hydrophobic.[1][2]

    • XPS: Look for the appearance of Iodine (I3d peaks) and Sulfur (S2p) signals.[1][2]

  • Functional Extension (On-Surface): The surface now displays the 3-Iodo group.[1][2] It can be dipped into a Suzuki coupling mixture (Phenylboronic acid,

    
    , 
    
    
    
    ) to extend the conjugation length, shifting the fluorescence emission red.[1][2]
Protocol C: Photoredox/Nickel Dual Catalysis (Advanced)

Objective: To utilize the 3-Iodo position for creating sulfone-linked pharmaceutical materials or advanced electron-transport materials.[1][2] Reference Grounding: This protocol is adapted from established Ni/Photoredox methodologies for aryl halides [1, 2].[1][2]

Reagents:

  • Substrate: Functionalized Quinoline (from Protocol A) or raw scaffold.[1][2]

  • Coupling Partner: Sodium arylsulfinate (

    
    ) or Aryl boronic acid.[1][2]
    
  • Catalyst:

    
     (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).[1][2]
    
  • Photocatalyst:

    
     or organic dye (Eosin Y).[1][2]
    
  • Light Source: Blue LED (450 nm).[1][2]

Methodology:

  • Setup: In a vial, combine the 3-iodoquinoline derivative (0.2 mmol), Sodium benzenesulfinate (0.4 mmol), Ni-catalyst, and Photocatalyst in DMSO.

  • Degassing: Sparge with Argon for 10 minutes (Oxygen quenches the excited state of the photocatalyst).

  • Irradiation: Stir under Blue LED irradiation at room temperature for 24 hours.

  • Mechanism: The photocatalyst reduces the Ni(II) to Ni(0), which inserts into the C3-I bond.[1][2] The sulfinate radical is trapped, forming a C3-Sulfone.[1][2]

    • Why: This creates a "Push-Pull" electronic system (Electron-withdrawing Sulfone at C3 + Electron-withdrawing Sulfonamide at C5), ideal for tuning HOMO/LUMO levels in organic electronics.[1][2]

Safety & Handling Guide

Hazard Identification:

  • Corrosive: Sulfonyl chlorides hydrolyze to form HCl.[1][2] Causes severe skin burns and eye damage.[1][2]

  • Sensitizer: Quinolines can be skin sensitizers.[1][2]

  • Moisture Sensitive: Store under inert gas (Argon/Nitrogen) at

    
    .
    

Storage Protocol:

  • Upon receipt, verify the integrity of the seal.[1][2]

  • If the solid appears "wet" or smells strongly of acid, it may have hydrolyzed.[1][2] Recrystallize from dry Toluene/Hexane if necessary.[1][2]

References

  • Synthesis of 8-Chloro-3-iodoquinoline (Precursor)

    • Source: ScienceOpen / Glaxo Group Patent.[1][2]

    • Context: Describes the iodination of 8-chloroquinoline using N-Iodosuccinimide (NIS) in acetic acid.
    • URL:[1][2]

  • Ni/Photoredox Coupling of 3-Iodoquinolines

    • Source: "Ni/Photoredox Dual Catalysis Sulfone Compounds Synthesised with Carbon Nitride." ResearchGate.[1][2]

    • Context: specifically cites the use of 8-chloro-3-iodoquinoline as a substrate for creating sulfone-linked materials.[1][2][4]

    • URL:

  • General Reactivity of Quinoline Sulfonyl Chlorides

    • Source: Sigma-Aldrich / Merck Product Sheet (Quinoline-5-sulfonyl chloride).[1][2]

    • Context: Handling and safety data for the analogous sulfonyl chloride core.[1][2]

    • URL:[1][2]

  • Commercial Availability & CAS Verification

    • Source: BLD Pharm / ChemScene.[1][2]

    • Context: Verification of CAS 1334147-97-5 as the specific sulfonyl chloride derivative.[1][2][3]

    • URL:[1][2]

Sources

Method

Application Notes and Protocols for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Derivatives in Click Chemistry

Introduction: A Trifunctional Scaffold for Advanced Bioconjugation and Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Scaffold for Advanced Bioconjugation and Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] The specific derivative, 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, represents a highly versatile and powerful building block for researchers in drug development and chemical biology. Its unique trifunctional nature—possessing three distinct and orthogonally reactive sites—opens up a vast landscape for the synthesis of complex molecular architectures and bioconjugates.

This guide provides an in-depth exploration of the click chemistry applications of this advanced intermediate. While this specific trifunctional derivative is highly specialized, its synthetic routes and reaction pathways can be confidently extrapolated from well-established protocols for related quinoline compounds.[1][4][5] We will detail the strategic importance of each functional group and provide actionable protocols for its application in two primary click chemistry workflows: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

The core utility of this reagent lies in its "dual-handle" approach to conjugation:

  • The Sulfonyl Chloride Handle (Position 5): This group serves as a robust electrophile for reaction with primary or secondary amines, providing a stable sulfonamide linkage.[5][6] This is the primary route for attaching a click chemistry handle (an alkyne or azide) via a linker.

  • The Iodo Handle (Position 3): The C-I bond is a classic substrate for transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7][8] This allows for the direct and efficient installation of a terminal alkyne onto the quinoline core, offering a more rigid and direct attachment point than the sulfonamide linker.

  • The Chloro Handle (Position 8): While less reactive in cross-coupling than the iodo group, the chloro substituent provides an additional site for potential late-stage functionalization and modulates the electronic properties and bioactivity of the entire molecule.[9]

This guide will equip researchers with the foundational knowledge and detailed methodologies to leverage the unique reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in their research endeavors.

Proposed Synthetic Pathway

The target compound, while specialized, can be synthesized through a logical sequence of established quinoline functionalization reactions. The following pathway is proposed based on literature precedents for halogenation and sulfonation of the quinoline core.[1][10][11][12]

Synthetic_Pathway Quinoline Quinoline Chloroquinoline 8-Chloroquinoline Quinoline->Chloroquinoline Chlorination (e.g., Cl2, H2SO4, Ag2SO4) Iodochloroquinoline 8-Chloro-3-iodoquinoline Chloroquinoline->Iodochloroquinoline Iodination (e.g., I2, H2SO4, Ag2SO4) Target 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Iodochloroquinoline->Target Chlorosulfonylation (ClSO3H)

Caption: Proposed synthesis of the target reagent.

Application 1: Bioconjugate Synthesis via the Sulfonamide Linker (CuAAC)

This workflow utilizes the sulfonyl chloride as the primary reactive site to attach a linker arm containing a terminal alkyne. This "alkyne-tagged" quinoline can then undergo a highly efficient and specific CuAAC reaction with any azide-modified molecule, such as a peptide, a fluorescent dye, or a drug payload. This strategy is directly analogous to the successful synthesis of bioactive 1,2,3-triazole-quinoline hybrids reported in the literature.[1][4]

Workflow Overview

Sulfonamide_Workflow cluster_0 Step 1: Alkyne Handle Installation cluster_1 Step 2: Click Reaction A 8-Chloro-3-iodoquinoline -5-sulfonyl chloride C Alkyne-Functionalized Quinoline Sulfonamide A->C Sulfonamide Formation B Amino-Alkyne (e.g., Propargylamine) B->C E Final Conjugate (1,2,3-Triazole) C->E CuAAC (CuSO4, Na-Ascorbate) D Azide-Modified Molecule (R-N3) D->E

Caption: Workflow for CuAAC via a sulfonamide linker.

Protocol 1a: Synthesis of N-propargyl-8-chloro-3-iodoquinoline-5-sulfonamide

This protocol describes the reaction of the sulfonyl chloride with propargylamine to install the terminal alkyne handle.

Materials:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

  • Propargylamine

  • Anhydrous Acetonitrile (MeCN)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of propargylamine (2.0-2.5 eq) and triethylamine (2.0-2.5 eq) in anhydrous acetonitrile. The base is crucial to scavenge the HCl byproduct.[4]

  • Cool the sulfonyl chloride solution to 0 °C in an ice bath.

  • Add the propargylamine/TEA solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Resuspend the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne-functionalized sulfonamide.

Protocol 1b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol details the "clicking" of the alkyne-functionalized quinoline to an azide-modified biomolecule (e.g., protein, DNA) in an aqueous buffer system.[2][13]

Materials:

  • Alkyne-functionalized quinoline sulfonamide (from Protocol 1a)

  • Azide-modified biomolecule (e.g., Protein-N₃)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (Na-Asc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Phosphate-Buffered Saline (PBS) or other suitable biocompatible buffer (pH 7.0-7.4)

Reaction Parameters:

ComponentStock Conc.Final Conc.Purpose
Alkyne-Quinoline10 mM (in DMSO)50-200 µMClick Handle 1
Azide-Biomolecule1 mg/mL10-50 µMClick Handle 2
CuSO₄20 mM0.1-0.25 mMCatalyst Precursor
THPTA Ligand50 mM0.5-1.25 mMStabilizes Cu(I)
Sodium Ascorbate100 mM2.5-5 mMReducing Agent

Procedure:

  • Prepare the biomolecule solution by dissolving the azide-modified biomolecule in the reaction buffer to the desired final concentration.

  • Prepare the catalyst premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is common to protect biomolecules from oxidative damage.[2] Vortex briefly.

  • To the biomolecule solution, add the alkyne-functionalized quinoline from its DMSO stock. Ensure the final DMSO concentration remains low (<5%) to avoid protein denaturation.

  • Add the CuSO₄/THPTA catalyst premix to the reaction mixture.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Mix gently by inverting the tube or using a rotator. Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for longer durations if the biomolecule is sensitive.

  • Upon completion, the conjugated product can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (SEC), or affinity purification.

Application 2: Direct Core Functionalization and Copper-Free Click Chemistry (SPAAC)

This advanced workflow leverages the 3-iodo position for the direct installation of a click handle, preserving the sulfonyl chloride for subsequent derivatization or for its intrinsic biological activity. The Sonogashira coupling is the premier method for this transformation, creating a rigid C(sp²)-C(sp) bond.[7] The resulting alkyne-quinoline can then be conjugated using copper-free SPAAC, which is ideal for applications in living systems where copper toxicity is a concern.[6][14][15]

Workflow Overview

Sonogashira_Workflow cluster_0 Step 1: Direct Alkyne Installation cluster_1 Step 2: Copper-Free Click Reaction A 8-Chloro-3-iodoquinoline -5-sulfonyl chloride C Alkyne-Functionalized Quinoline Core A->C Sonogashira Coupling (Pd/Cu catalyst) B Terminal Alkyne (e.g., TMS-acetylene) B->C E Final Conjugate (Stable Triazole) C->E SPAAC (Physiological Conditions) D Strained-Alkyne (e.g., DBCO-Biomolecule) D->E

Caption: Workflow for SPAAC via direct Sonogashira functionalization.

Protocol 2a: Sonogashira Coupling to Install a Terminal Alkyne

This protocol describes the palladium- and copper-cocatalyzed cross-coupling of the 3-iodoquinoline with a terminal alkyne. Using trimethylsilylacetylene (TMSA) is a common strategy, as the TMS group can be easily removed afterward to reveal the terminal alkyne.

Materials:

  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) Iodide (CuI) cocatalyst

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Anhydrous base (e.g., TEA, Diisopropylamine)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent and the anhydrous base.

  • Add trimethylsilylacetylene (1.5-2.0 eq) via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir for 2-16 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues and wash with the reaction solvent.

  • Concentrate the filtrate. The crude product is the TMS-protected alkyne.

  • Deprotection: Dissolve the crude product in THF and add a solution of TBAF (1.1 eq, 1M in THF). Stir at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry it over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the terminal alkyne-functionalized quinoline core.

Protocol 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of an azide-modified molecule with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative. For this example, we will assume the biomolecule of interest has been functionalized with a DBCO group and will be reacted with an azide-tagged quinoline (synthesized by reacting the sulfonyl chloride with an azido-amine).[3][14][16]

Materials:

  • DBCO-functionalized biomolecule (e.g., Antibody-DBCO)

  • Azide-functionalized quinoline (prepared from the starting sulfonyl chloride and an azido-amine linker)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of the DBCO-functionalized biomolecule in the reaction buffer. Typical concentrations range from 1-10 mg/mL.

  • Prepare a stock solution of the azide-functionalized quinoline in a compatible solvent like DMSO (e.g., 10 mM).

  • Add the azide-quinoline stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the small molecule azide is recommended to ensure efficient labeling.[3]

  • Incubate the reaction mixture at room temperature or 37 °C for 1-12 hours. The reaction can also be performed at 4 °C for extended periods (24-48 hours) if necessary.

  • The reaction is catalyst-free and proceeds spontaneously.[14]

  • Monitor the reaction progress if possible (e.g., by LC-MS for small molecules or SDS-PAGE for proteins).

  • Purify the final conjugate using a method suitable for the biomolecule (e.g., dialysis, SEC) to remove the unreacted azide-quinoline.

Conclusion and Future Directions

The 8-Chloro-3-iodoquinoline-5-sulfonyl chloride scaffold is a testament to the power of strategic functionalization in modern chemical synthesis. By providing multiple, orthogonally reactive sites, it enables the construction of highly complex and tailored molecules for specific applications in drug discovery and bioconjugation. The protocols outlined here, based on robust and well-precedented chemical transformations, provide a clear roadmap for researchers to harness the potential of this versatile building block. Future applications could involve sequential, multi-step conjugations, where each functional handle is addressed in a specific order to build sophisticated drug-linker complexes, targeted probes, or novel materials, further expanding the already vast utility of the quinoline core.

References

  • Zięba, A., Latocha, M., Płonka, J., Kuśmierz, D., Włodarczyk, M., Szymański, P., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Liang, L., Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. Available from: [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). Available from: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Fürth lab. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Available from: [Link]

  • Google Patents. (2014). CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
  • de Groot, F. M., et al. (2015). Copper-free click chemistry for attachment of biomolecules in magnetic tweezers. Biophysical journal, 109(6), 1149-1156. Available from: [Link]

  • Interchim. DBCO reagents for « Click Chemistry ». Available from: [Link]

  • Szych, M., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Molecules, 27(20), 6969. Available from: [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available from: [Link]

  • Fernandez, M., Lin, T. S., & Sartorelli, A. C. (1989). Synthesis of 4-(O-Arylsulfonyl)quinoline-5,8-quinones. Synthetic Communications, 19(15), 2593-2604. Available from: [Link]

  • Singh, S., et al. (2020). Access to 2-Alkyl/Aryl-4-(1 H)-Quinolones via Orthogonal "NH3" Insertion into o-Haloaryl Ynones: Total Synthesis of Bioactive Pseudanes, Graveoline, Graveolinine, and Waltherione F. Organic letters, 22(4), 1575-1579. Available from: [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available from: [Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. (2025). Available from: [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications. Available from: [Link]

  • Kiamuddin, M., & Haque, M. E. (1966). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 9, 30-33. Available from: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Kiamuddin, M., & Latif, M. (1966). the 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 9(2), 129-133. Available from: [Link]

  • Mátravölgyi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein journal of organic chemistry, 15, 2818-2824. Available from: [Link]

  • Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-445. Available from: [Link]

  • Kumar, U., et al. (2024). Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biological Activities. Letters in Drug Design & Discovery, 21(14), 2853-2874. Available from: [Link]

  • Sharma, U., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • IITBombay. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. Available from: [Link]

  • Organic Chemistry Portal. Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Available from: [Link]

  • Václavíková, A., et al. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein journal of organic chemistry, 13, 2389-2397. Available from: [Link]

  • Hein, C. D., et al. (2008). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Angewandte Chemie International Edition, 47(42), 8018-8021. Available from: [Link]

  • PubChem. 8-chloro-3-iodoquinoline. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Singh, A., et al. (2022). Exploring weak noncovalent interactions in a few halo-substituted quinolones. CrystEngComm, 24(40), 7149-7158. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]

  • Gemoets, H. P. L., et al. (2016). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic letters, 18(15), 3842-3845. Available from: [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Bălășoiu, A. M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(4), 2110. Available from: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Available from: [Link]

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Application

Application Notes and Protocols for the Laboratory Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride Derivatives

Introduction: The Significance of Substituted Quinoline-5-sulfonyl Chlorides Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Quinoline-5-sulfonyl Chlorides

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of a sulfonyl chloride group at the 5-position of the quinoline ring provides a highly reactive handle for the synthesis of a diverse array of sulfonamide derivatives. These sulfonamides have garnered significant attention due to their broad spectrum of biological activities, including potential applications as enzyme inhibitors and signaling pathway modulators.

The specific substitution pattern of 8-chloro and 3-iodo on the quinoline ring further refines the electronic and steric properties of the molecule, offering a unique template for the design of targeted therapeutics. The 8-chloro substituent can influence the pKa of the quinoline nitrogen and provide a potential site for further functionalization, while the 3-iodo group is a versatile synthon for cross-coupling reactions, allowing for the introduction of additional complexity. This application note provides a detailed, step-by-step protocol for the laboratory synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride, a key intermediate for the development of novel quinoline-based compounds.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride is a multi-step process that requires careful control of regioselectivity. A logical and efficient synthetic pathway has been devised, starting from the commercially available 8-chloro-3-iodoquinoline. The overall strategy involves the introduction of a nitro group at the 5-position, followed by its reduction to an amine, and finally, the conversion of the amino group to the desired sulfonyl chloride via a Sandmeyer-type reaction.

The following diagram illustrates the proposed synthetic workflow:

G A 8-Chloro-3-iodoquinoline B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 8-Chloro-3-iodo-5-nitroquinoline B->C D Reduction (e.g., H₂, Raney Ni) C->D Step 2 E 5-Amino-8-chloro-3-iodoquinoline D->E F Diazotization (NaNO₂, HCl) E->F Step 3a G Aryl Diazonium Salt F->G H Sulfonylation (SO₂, CuCl) G->H Step 3b I 8-Chloro-3-iodoquinoline-5-sulfonyl chloride H->I

Caption: Synthetic workflow for 8-chloro-3-iodoquinoline-5-sulfonyl chloride.

Experimental Protocols

PART 1: Nitration of 8-Chloro-3-iodoquinoline

Principle: Electrophilic aromatic substitution is employed to introduce a nitro group onto the quinoline ring. In a strong acidic medium (H₂SO₄), the quinoline nitrogen is protonated, directing the electrophilic attack of the nitronium ion (NO₂⁺), generated from nitric acid, to the 5- and 8-positions of the benzene ring portion of the molecule.[1] Since the 8-position is already occupied by a chlorine atom, the nitration is expected to proceed with high regioselectivity at the 5-position. A similar nitration procedure has been reported for a substituted 2-chloro-8-methoxyquinoline, providing a reliable precedent for this transformation.[2]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
8-Chloro-3-iodoquinolineC₉H₅ClIN289.5010.02.895 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.08-10 mL
Concentrated Nitric Acid (70%)HNO₃63.0120.0~1.4 mL
Crushed IceH₂O18.02-~50 g
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, carefully add 8-chloro-3-iodoquinoline (2.895 g, 10.0 mmol) to concentrated sulfuric acid (10 mL) while cooling the flask in an ice-water bath. Stir the mixture until the starting material is completely dissolved.

  • In a separate vial, prepare the nitrating mixture by carefully adding concentrated nitric acid (~1.4 mL, 20.0 mmol) to concentrated sulfuric acid (2 mL) while maintaining cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 8-chloro-3-iodoquinoline over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 8-chloro-3-iodo-5-nitroquinoline. The product can be further purified by column chromatography on silica gel if necessary.

PART 2: Reduction of 8-Chloro-3-iodo-5-nitroquinoline

Principle: The nitro group is reduced to a primary amine using catalytic hydrogenation. Raney nickel is an effective catalyst for this transformation, providing a high yield of the corresponding aminoquinoline.[3] This method is generally clean and avoids the use of stoichiometric metal reductants.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
8-Chloro-3-iodo-5-nitroquinolineC₉H₄ClIN₂O₂334.508.0 (assumed)~2.68 g
Raney Nickel (slurry in water)Ni58.69Catalytic~0.5 g
Ethanol (Absolute)C₂H₅OH46.07-50 mL
Hydrogen GasH₂2.02Excess-
Celite®---As needed

Procedure:

  • To a hydrogenation flask, add 8-chloro-3-iodo-5-nitroquinoline (~2.68 g, 8.0 mmol) and ethanol (50 mL).

  • Carefully add Raney nickel (~0.5 g of a 50% slurry in water) to the flask.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the flask with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-amino-8-chloro-3-iodoquinoline, which can be used in the next step without further purification.

PART 3: Sandmeyer-type Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride

Principle: The final step involves the conversion of the 5-amino group to a sulfonyl chloride. This is achieved through a Sandmeyer-type reaction.[4] The amine is first converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. A modern and safer approach utilizes a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex), which releases SO₂ in situ.[5][6]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
5-Amino-8-chloro-3-iodoquinolineC₉H₅ClIN₂304.516.0 (assumed)~1.83 g
Concentrated Hydrochloric Acid (37%)HCl36.4612.0~1.0 mL
Sodium NitriteNaNO₂69.006.60.455 g
Acetic AcidCH₃COOH60.05-10 mL
Sulfur Dioxide (gas or from surrogate)SO₂64.07Excess-
Copper(I) ChlorideCuCl99.000.60.059 g
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mL
Ice-waterH₂O18.02-As needed

Procedure:

  • Diazotization:

    • Suspend 5-amino-8-chloro-3-iodoquinoline (~1.83 g, 6.0 mmol) in a mixture of acetic acid (10 mL) and concentrated hydrochloric acid (~1.0 mL, 12.0 mmol) in a flask cooled to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (0.455 g, 6.6 mmol) in a minimal amount of cold water (~2 mL).

    • Add the sodium nitrite solution dropwise to the quinoline suspension, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a solution of copper(I) chloride (0.059 g, 0.6 mmol) in acetic acid (10 mL).

    • Cool this solution to 10-15 °C and bubble sulfur dioxide gas through the solution for 15-20 minutes until it is saturated.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated copper(I) chloride solution with vigorous stirring. Control the rate of addition to maintain the temperature between 10-20 °C. Nitrogen gas will be evolved.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-water (~100 mL).

    • The solid 8-chloro-3-iodoquinoline-5-sulfonyl chloride will precipitate.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dry the product in a desiccator under vacuum. The crude product can be purified by recrystallization from a suitable solvent like chloroform or by column chromatography.

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Maintain strict temperature control and add reagents slowly.

  • Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.

  • Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

  • Raney nickel is pyrophoric when dry and is a flammable solid. Always handle it as a slurry in water.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl chloride group (strong absorptions around 1370 and 1180 cm⁻¹).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride. By following these detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for further derivatization and exploration in drug discovery and materials science. The described synthetic route is logical, building upon established and well-understood chemical transformations, and offers a practical approach for accessing this unique and versatile chemical entity.

References

  • Rajapakse, A., Linder, C., Morrison, R. D., Sarkar, U., Leigh, N. D., Barnes, C. L., Daniels, J. S., & Gates, K. S. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical research in toxicology, 26(4), 543–551. [Link]

  • Rajapakse, A., Linder, C., Morrison, R. D., Sarkar, U., Leigh, N. D., Barnes, C. L., Daniels, J. S., & Gates, K. S. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical research in toxicology, 26(4), 543–551. [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

  • Sun, K., Lv, Y., Wang, J., Sun, J., Liu, L., Jia, M., Liu, X., Li, Z., & Wang, X. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic letters, 17(18), 4408–4411. [Link]

  • Scribd. (n.d.). 8 Aminoquinolines 1. [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • ResearchGate. (2018). How to convert 6-nitroquinoline into other than 6-aminoquinoline?[Link]

  • ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline. [Link]

  • Singh, A., Chib, R., Singh, A., Kumar, A., Nargotra, A., Sharma, V. K., & Singh, P. P. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3092–3106. [Link]

  • Li, Y., Wang, W., He, R., & Li, P. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. [Link]

  • ResearchGate. (2025). Technology of preparation of 8-hydroxy-5-nitroquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic letters, 26(28), 5951–5955. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Fan, X. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 29(8), 1797. [Link]

  • Fan, X., Zhang, Y., & Zhang, Y. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic letters, 18(23), 6054–6057. [Link]

  • Piskorz, J., Głowacka, I. E., & Różański, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3986. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Organic Chemistry Portal. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. [Link]

  • Tokyo University of Science. (1997). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. [Link]

  • Pergamon Press. (1961). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. [Link]

  • Bar-Ziv, R., Dudnik, B., & Gandelman, M. (2021). Deaminative chlorination of aminoheterocycles. Nature communications, 12(1), 7291. [Link]

  • Chemical Communications. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Hegedűs, D., Szemerédi, N., Gubó, D., Spengler, G., & Szatmári, I. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences, 209, 107084. [Link]

  • Science.gov. (n.d.). diazotization: Topics by Science.gov. [Link]

  • Vanderbilt University. (2011). Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2]. [Link]

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Method

Application Note: High-Fidelity Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamides

Executive Summary & Scaffold Utility This guide details the protocol for reacting 8-Chloro-3-iodoquinoline-5-sulfonyl chloride with primary and secondary amines. This specific scaffold is a high-value "tri-functional" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

This guide details the protocol for reacting 8-Chloro-3-iodoquinoline-5-sulfonyl chloride with primary and secondary amines. This specific scaffold is a high-value "tri-functional" intermediate in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., ROCK, PI3K) and PROTAC linker design.

The Strategic Value of the Scaffold: The molecule possesses three orthogonal reactive handles, allowing for sequential, diversity-oriented synthesis (DOS):

  • 5-Sulfonyl Chloride: The most electrophilic site. Reacts rapidly with amines under mild conditions to establish the primary core.

  • 3-Iodide: A "soft" electrophile highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) for extending the carbon skeleton.

  • 8-Chloride: The least reactive site. It remains stable during sulfonylation and standard Pd-coupling, serving as a late-stage handle for specific SNAr reactions or specialized Buchwald-Hartwig couplings.

Mechanistic Insight & Chemoselectivity

The Challenge: Competitive Reactivity?

A common concern when working with poly-halogenated sulfonyl chlorides is chemoselectivity. Will the amine attack the carbon-halide bonds (C-Cl or C-I) via Nucleophilic Aromatic Substitution (SNAr) instead of the sulfonyl group?

Expert Analysis: Under the standard conditions described below (0°C to Room Temperature, non-nucleophilic base), chemoselectivity is >99% for the sulfonyl group.

  • S-Center Electrophilicity: The sulfur atom in the sulfonyl group is hard and highly electrophilic due to the pull of two oxygens and the chlorine.[1]

  • C-Center Inertness: The 3-iodo and 8-chloro positions on the quinoline ring are deactivated towards SNAr under mild conditions. SNAr at the 8-position typically requires elevated temperatures (>100°C) or strong activation, while the 3-position is electronically unfavorable for nucleophilic attack without metal catalysis.

Reaction Pathway Diagram

The following diagram illustrates the reaction logic and the orthogonality of the functional groups.

ReactionPathway cluster_selectivity Chemoselectivity Hierarchy Substrate 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Intermediate Tetrahedral Sulfonyl Intermediate Substrate->Intermediate Nucleophilic Attack (Fast, 0°C) SideProduct Sulfonic Acid (Hydrolysis) Substrate->SideProduct H2O (Competitor) Amine Amine (R-NH2) Amine->Intermediate Product Sulfonamide Product (Stable 8-Cl, 3-I) Intermediate->Product Elimination of HCl (Base assisted) Hierarchy Reactivity Order: 1. -SO2Cl (High) 2. C-I (Pd-Active) 3. C-Cl (Low/Inert)

Figure 1: Reaction pathway highlighting the chemoselective dominance of sulfonylation over hydrolysis or aryl substitution.

Experimental Protocols

Protocol A: Standard Bench Scale (100 mg – 5 g)

Best for: Synthesis of single compounds, scale-up, and isolated intermediates.

Materials:

  • Substrate: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Use THF if the amine is a salt (e.g., hydrochloride).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M). Cool the solution to 0°C using an ice bath.

  • Amine Addition: In a separate vial, mix the Amine (1.1 equiv) and Base (1.5 equiv) in a small volume of DCM.

  • Reaction: Add the Amine/Base mixture dropwise to the cooled sulfonyl chloride solution over 5–10 minutes. Crucial: Slow addition prevents localized heating and potential bis-sulfonylation side products.

  • Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The starting sulfonyl chloride is highly unstable on silica; monitor the disappearance of the amine or the appearance of the stable sulfonamide.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove unreacted amine and base. Caution: If your product contains a basic heterocycle (e.g., pyridine, piperazine), skip the acid wash and use saturated NH4Cl instead.

    • Wash with Brine (1x).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[2]

  • Purification: Most products crystallize upon trituration with cold ether or hexanes. If necessary, purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol B: High-Throughput Library Scale (Parallel Synthesis)

Best for: 96-well plate synthesis of analogs for SAR studies.

Modifications:

  • Scavenger Resins: To avoid liquid-liquid extraction (LLE) which is difficult to automate.

  • Excess Reagents: Use excess amine to drive completion, then scavenge the excess.

Workflow:

  • Dispense Substrate (50 µmol) in DCM (500 µL) into each well.

  • Add Amine (1.5 equiv) and DIPEA (2.0 equiv) in DCM.

  • Shake at RT for 4 hours.

  • Scavenging: Add Polymer-Supported Isocyanate (PS-NCO) resin (3.0 equiv relative to excess amine). This resin reacts with the unreacted amine to form an insoluble urea.

  • Shake for 4–12 hours.

  • Filtration: Filter the reaction mixture into a pre-weighed collection plate. The resin captures the excess amine; the filtrate contains the pure sulfonamide.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

Data Interpretation & Troubleshooting

Analytical Data Summary
FeatureObservationInterpretation
LC-MS M+1 PeakConfirms product mass. Look for characteristic Chlorine (3:1) isotope pattern.
1H NMR Deshielded NH (7.5–9.0 ppm)Confirms sulfonamide bond formation (for primary amines).
1H NMR Quinoline ProtonsH4 (singlet near 9.0 ppm) and H6/H7 (doublets) should remain intact, confirming no SNAr at the ring.
Side Product M-35 (Hydrolysis)Presence of Sulfonic Acid. Indicates wet solvent or old reagents.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Yield / Hydrolysis Water in solvent or wet amine.Use anhydrous solvents (DCM/THF). Dry amines if hygroscopic.
Incomplete Reaction Amine is sterically hindered or electron-poor (e.g., aniline).Increase temperature to 40°C (DCM reflux) or use Pyridine as solvent. Add DMAP (0.1 equiv) as catalyst.
Bis-Sulfonylation Excess sulfonyl chloride used with primary amine.Ensure strict 1:1 stoichiometry or slight excess of amine, not chloride.
Product Water Soluble Product contains polar groups (e.g., carboxylic acid, basic nitrogen).Avoid aqueous workup. Use Protocol B (Resin scavenging) or purify by Reverse Phase HPLC.

Downstream Applications (The "Why")

Once the sulfonamide is installed, the 3-iodo and 8-chloro handles enable rapid diversification.

Diversification cluster_note Selectivity Note Core 8-Cl-3-I-Quinoline-5-Sulfonamide Suzuki Suzuki Coupling (Pd) Targets C-3 (Iodine) Core->Suzuki R-B(OH)2, Pd(dppf)Cl2 Sonogashira Sonogashira Coupling Targets C-3 (Iodine) Core->Sonogashira Alkyne, CuI, Pd(PPh3)4 Buchwald Buchwald-Hartwig Targets C-8 (Chlorine)* *Requires specialized ligand Core->Buchwald Amine, RuPhos-Pd Note C-3 (I) reacts preferentially over C-8 (Cl) in Pd-catalyzed reactions.

Figure 2: Downstream diversification strategy utilizing the halogen handles.

References

  • General Sulfonylation Protocols: DeBergh, J. R., et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." Journal of the American Chemical Society, 2013, 135(29), 10638–10641.[3] Link[3]

  • Quinoline Sulfonyl Chloride Reactivity: BenchChem Application Note. "Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines." (Analogous chemistry for quinoline scaffold). Link

  • Chemoselectivity of Sulfonyl Chlorides: Naumchyk, V., et al. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." The Journal of Organic Chemistry, 2024, 89. Link

  • 8-Hydroxyquinoline Derivatives: Musiol, R. "Structure-activity relationship studies of 8-hydroxyquinoline derivatives." Current Medicinal Chemistry, 2017. (Provides context on the biological relevance of the 8-substituted quinoline scaffold).

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride Scaffold

Introduction: A Scaffold of Strategic Importance The 8-Chloro-3-iodoquinoline-5-sulfonyl chloride molecule is a highly versatile scaffold for chemical library synthesis and drug discovery. Its strategic importance lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

The 8-Chloro-3-iodoquinoline-5-sulfonyl chloride molecule is a highly versatile scaffold for chemical library synthesis and drug discovery. Its strategic importance lies in the presence of three distinct and orthogonally reactive functional groups, each offering a unique handle for molecular elaboration. The differential reactivity of the C3-iodo, C8-chloro, and C5-sulfonyl chloride moieties allows for a stepwise and controlled functionalization, enabling the systematic exploration of chemical space around the quinoline core. This quinoline core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1]

This guide provides an in-depth exploration of the selective functionalization of this scaffold. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for key transformations. The narrative is designed to empower researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic campaigns.

Diagram: Orthogonal Reactivity Map

The following diagram illustrates the three primary sites for functionalization on the core scaffold, which will be discussed in detail.

G Figure 1: Functionalization Sites Scaffold 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride C3_Iodo C3-Iodo Position (Most Reactive Halogen) Scaffold->C3_Iodo Pd-Catalyzed Cross-Coupling C8_Chloro C8-Chloro Position (Less Reactive Halogen) Scaffold->C8_Chloro SNAr or Forced Cross-Coupling C5_SO2Cl C5-Sulfonyl Chloride (Electrophilic Center) Scaffold->C5_SO2Cl Nucleophilic Substitution C3_Coupling C3_Coupling C3_Iodo->C3_Coupling Suzuki, Sonogashira, Buchwald-Hartwig C8_Substitution C8_Substitution C8_Chloro->C8_Substitution Amination, Alkoxylation C5_Sulfonamide C5_Sulfonamide C5_SO2Cl->C5_Sulfonamide Sulfonamide Formation G Figure 2: Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Scaffold (1.0 eq), Arylboronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (Argon or N₂) three times. A->B C Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. B->C D Heat the mixture to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS (typically 4-16 h). D->E F Cool to room temperature. Dilute with ethyl acetate and water. E->F G Separate layers. Extract aqueous phase with ethyl acetate (3x). F->G H Combine organic layers, wash with brine, dry (Na₂SO₄), and filter. G->H I Concentrate under reduced pressure. Purify by column chromatography. H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Setup: To a Schlenk flask, add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. [1]Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Parameter Condition A Condition B Condition C Reference
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)[2][3]
Base K₂CO₃Cs₂CO₃K₃PO₄[2][3]
Solvent Dioxane/H₂OToluene/H₂ODMF[1]
Temperature 90 °C100 °C80 °C[1]
Typical Yield 75-95%80-98%70-90%[2][3]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful tool for installing alkynyl groups, which are valuable for further transformations or as structural elements in materials and pharmaceuticals. [4]This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. [5] Causality of Component Selection:

  • Palladium and Copper Catalysts: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the aryl iodide through oxidative addition. The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center. [4][6]* Amine Base: A mild amine base (e.g., Et₃N, DIPA) serves both as a solvent and to neutralize the HX byproduct generated during the reaction. [6]

  • Reagent Setup: In a Schlenk flask under an argon atmosphere, dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous DMF or THF.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.04 eq). [6]3. Amine and Alkyne Addition: Add diisopropylethylamine (DIPA) (4.0 eq) followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat gently to 65 °C for 2-4 hours. [6]Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals. [7]This reaction couples the aryl iodide with a primary or secondary amine using a palladium catalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base. [8] Causality of Component Selection:

  • Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are required to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination. [8][9]* Base: A strong, sterically hindered base like NaOt-Bu or LiHMDS is necessary to deprotonate the amine, forming the active amide nucleophile without competing in the reaction. [9]

  • Reagent Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), a suitable ligand like Xantphos (0.05 eq), and NaOt-Bu (1.4 eq) in a Schlenk tube.

  • Substrate Addition: Add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via column chromatography.

Part 2: Functionalization at the C8-Chloro Position

The C8-chloro group is significantly less reactive than the C3-iodo group in palladium-catalyzed couplings. It can, however, be targeted for nucleophilic aromatic substitution (SₙAr), particularly after the C3 position has been functionalized.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. [10][11]The presence of electron-withdrawing groups (like the quinoline nitrogen and the C5-sulfonyl group) activates the ring towards this type of attack. [12] Causality of Component Selection:

  • Nucleophile: Strong nucleophiles are required, such as alkoxides, thiolates, or amines.

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the cation but not the nucleophile, enhancing its reactivity.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the initial nucleophilic attack.

  • Reagent Setup: In a sealed tube, dissolve the C3-functionalized 8-chloroquinoline derivative (1.0 eq) in DMSO.

  • Nucleophile Addition: Add the primary amine (3.0-5.0 eq) and a non-nucleophilic base like K₂CO₃ (2.0 eq) if the amine is used as a salt.

  • Reaction: Seal the tube and heat to 120-150 °C for 12-48 hours. Monitor progress by LC-MS.

  • Work-up: Cool the mixture and pour it into ice-water. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, concentrate, and purify by chromatography or recrystallization.

Part 3: Functionalization at the C5-Sulfonyl Chloride

The sulfonyl chloride is a highly electrophilic functional group that reacts readily with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. [13]This reaction is typically fast and high-yielding.

Causality of Component Selection:

  • Nucleophile: Primary or secondary amines are excellent nucleophiles for this transformation.

  • Base: A base such as triethylamine or pyridine is required to scavenge the HCl byproduct generated during the reaction. [13]In some cases, an excess of the reactant amine can serve as the base. [14]* Solvent: Anhydrous aprotic solvents like acetonitrile, DCM, or THF are used to prevent hydrolysis of the reactive sulfonyl chloride. [13][14]

G Figure 3: Sulfonamide Formation reaction 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride Amine (2.2 eq) Base (e.g., Et₃N) Solvent (e.g., Anhydrous CH₂Cl₂) Reaction at 0 °C to RT Stir for 2-24 h Product: Sulfonamide

Caption: General scheme for sulfonamide synthesis.

  • Reagent Setup: Dissolve the quinoline-5-sulfonyl chloride starting material (1.0 eq) in anhydrous acetonitrile or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in the same solvent. Add this solution dropwise to the cooled sulfonyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. [13]Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with CH₂Cl₂ or ethyl acetate.

  • Purification: Combine the organic layers, wash with 1M HCl (to remove excess amine and base), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the sulfonamide product, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The 8-Chloro-3-iodoquinoline-5-sulfonyl chloride scaffold offers a predictable and powerful platform for generating diverse molecular architectures. By understanding the relative reactivities of its three functional handles, researchers can devise logical and efficient synthetic routes. The protocols outlined in this guide provide a validated starting point for exploring the chemical space around this valuable quinoline core, paving the way for the discovery of novel therapeutic agents and functional materials.

References

  • Boga, C., Cino, M., & Micheletti, G. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(4), 3054-3067. [Link]

  • Chobot, R., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5286. [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1428-1436. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, A., & Rawat, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25004-25033. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate. [Link]

  • Larock, R. C., & Yue, D. (2001). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. Tetrahedron Letters, 42(35), 6011-6013. [Link]

  • Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Hrycyna, C. (2015). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Tang, J., et al. (2021). Dual roles of sulfonyl chloride in C−H functionalization of 8‐amidoquinolines. Organic Letters, 23(21), 8346-8351. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Li, W., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2859. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Leadbeater, N. E., & Resouly, S. M. (2000). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 78(5), 689-693. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride Synthesis

Executive Summary You are encountering yield issues with 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . This is a high-value intermediate where the electron-deficient quinoline ring and the labile iodine substituent crea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield issues with 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . This is a high-value intermediate where the electron-deficient quinoline ring and the labile iodine substituent create a narrow process window.

The synthesis generally relies on Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid (


).[1] The two primary failure modes for this specific molecule are:
  • Regiochemical Competition & Decomposition: The 3-iodo group is susceptible to protodeiodination under the harsh thermal conditions required to sulfonate the deactivated pyridine ring.

  • Hydrolytic Instability: The resulting sulfonyl chloride is highly prone to hydrolysis during the aqueous quench, reverting to the water-soluble sulfonic acid.

This guide moves beyond standard recipes to provide a mechanistically grounded optimization strategy .

Module 1: Critical Reaction Parameters

Objective: Maximize conversion while retaining the iodine substituent.

The Reaction Mechanism

The reaction proceeds via the electrophilic attack of the sulfonyl cation (


 or 

) on the quinoline ring.
  • Directing Effects: The nitrogen atom protonates immediately in acid, deactivating the ring.[1] The 8-Chloro group is ortho/para directing.[1] Since the 8-position is blocked, the 5-position is the thermodynamically favored site for substitution.

  • Risk Factor: High temperatures (>120°C) required to overcome ring deactivation can cleave the C-I bond at position 3.[1]

Optimized Protocol: The "Ramp" Method

Do not blast the reaction at high heat immediately. Use a thermal ramp to monitor conversion vs. degradation.[1]

Reagent Table

Reagent Equivalents Role Critical Note
8-Chloro-3-iodoquinoline 1.0 Substrate Must be dry (water <0.1%).

| Chlorosulfonic Acid (


)  | 8.0 - 10.0 | Reagent & Solvent | Acts as the dehydrating agent.[1] Freshly distilled  is preferred if liquid is dark.[1] |
| Thionyl Chloride (

)
| 1.5 - 2.0 | Scavenger | Optional: Converts any sulfonic acid byproduct back to chloride; keeps system anhydrous.[1] |

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Equip with a drying tube (

    
    ) and a gas trap (HCl evolution).[1]
    
  • Addition: Cool

    
     to 0°C. Add the quinoline solid portion-wise. Exotherm warning.
    
  • The Ramp:

    • Stage 1 (Equilibration): Stir at RT for 30 mins.

    • Stage 2 (Reaction): Heat to 75°C . Hold for 2 hours.

    • Check Point: Pull a 50 µL aliquot. Mini-workup (quench into EtOAc/Ice). Check TLC/LCMS.[1][2]

    • Decision: If >20% starting material remains, increase temp to 95°C .[1] Do not exceed 110°C unless absolutely necessary, as deiodination risk spikes here.[1]

  • Completion: Look for the disappearance of the starting material.[1] Extended heating often leads to "tar" (polymerization) rather than higher yield.[1]

Module 2: The Quench (The Yield Killer)

Objective: Prevent hydrolysis of


.

Most yield is lost here.[1] The reaction mixture contains excess acid.[1][3][4][5] Adding water generates massive heat, accelerating hydrolysis.[1]

The "Biphasic Protection" Protocol

Instead of pouring the reaction mixture directly onto ice (which precipitates the solid in an acidic aqueous slurry), use a solvent to "catch" the product immediately.

  • Prepare Quench Vessel: A large beaker with crushed ice and Dichloromethane (DCM) or Chloroform (ratio 1:1 vol/vol).[1]

  • Controlled Addition: Drip the reaction mixture slowly into the vigorously stirred Ice/DCM biphasic mixture.

    • Why? As the sulfonyl chloride precipitates, it immediately dissolves into the cold organic layer (DCM), protecting it from the acidic water.

  • Separation: Separate layers immediately.

  • Wash: Wash the organic layer once with cold brine.[1] Avoid high pH washes (like NaOH) which catalyze sulfonamide formation or hydrolysis.[1] Bicarbonate is acceptable if done quickly and cold.[1]

  • Drying: Dry over

    
     (anhydrous) and concentrate at low temperature  (<40°C).
    

Module 3: Troubleshooting & Diagnostics[1]

Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting low yields.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude via TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Rxn Result2 Sulfonic Acid (R-SO3H) Present CheckTLC->Result2 Hydrolysis Result3 De-iodinated Product CheckTLC->Result3 Side Rxn Action1 Increase Temp (max 110°C) or Add PCl5 Result1->Action1 Action2 Quench Failure. Use DCM Co-solvent method. Result2->Action2 Action3 Temp too high. Reduce T < 90°C. Check Acid Purity. Result3->Action3

Caption: Diagnostic workflow for identifying the root cause of yield loss in quinoline chlorosulfonation.

FAQ: Common Issues

Q: My product turns into a sticky oil during the ice quench. What do I do? A: This "oiling out" traps acid inside the product, causing rapid decomposition.[1]

  • Fix: Use the Biphasic Protection Protocol (Module 2).[1] If it still oils out, add more DCM.[1] Do not filter the oil; dissolve it.[1]

Q: Can I recrystallize the product? A: Yes, but avoid alcohols (which form sulfonate esters).[1] Use dry Toluene or Hexane/DCM .[1] Heat briefly; prolonged heating decomposes the chloride.[1]

Q: Why is my product purple/pink? A: This indicates iodine liberation (decomposition).[1] Your reaction temperature was likely too high (>120°C) or the reaction ran too long.[1] Keep the reaction time under 3 hours at peak temperature.[1]

Q: Can I use


 instead? 
A:  Yes. If the direct chlorosulfonation yield is stubborn, convert the sulfonic acid (often easier to isolate) to the chloride using 

in

. However, this is a two-step process.[1]

Module 4: Reaction Pathway

Understanding the chemical pathway helps in visualizing where the synthesis goes wrong.

ReactionPathway SM 8-Chloro-3-iodoquinoline Inter Sigma Complex (Intermediate) SM->Inter + ClSO3H (Electrophilic Attack @ C5) Prod 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Inter->Prod - H2SO4 (Dehydration) Byprod Sulfonic Acid (Hydrolysis Product) Prod->Byprod + H2O (Quench Error)

Caption: Reaction pathway showing the critical branch point between the desired chloride and the hydrolyzed acid byproduct.

References

  • General Chlorosulfonation of Quinolines

    • Methodology: Standard protocols for quinoline-5-sulfonyl chlorides involve excess chlorosulfonic acid.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p.226 (1955); Vol. 21, p.6 (1941).[1] (Adapting the acetanilide/quinoline protocols).

    • Link:[1]

  • Industrial Preparation of Quinoline-8-Sulfonyl Chloride (Analogous Chemistry)

    • )
    • Source:Google Patents, JP2005139149A.[1]

    • Link:[1]

  • Handling Sulfonyl Chlorides (Quenching & Stability)

    • Relevance: Best practices for "drowning" oxidative chlorination mixtures to prevent hydrolysis.[1]

    • Source:BenchChem Technical Support, "Sulfonyl Chloride Work-up".
    • Link: (General Reference for Workup Protocols)[1]

  • Continuous Flow & Safety (Chlorosulfonic Acid)

    • Relevance: Discusses the hazards of and the importance of temperature control to prevent thermal runaway/decomposition.
    • Source:MDPI Processes, "An Automated Continuous Synthesis... of Aryl Sulfonyl Chlorides".[1]

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 8-Chloro-3-iodoquinoline and Chlorosulfonic acid before handling. Work in a fume hood is mandatory due to HCl/SOx evolution.

Sources

Optimization

purification techniques for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Current Status: Online Ticket ID: #QC-8Cl-3I-SO2Cl Assigned Specialist: Senior Application Scientist, Process Chemistry Division Overview: The Stability Paradox Welcome to the technical support hub for 8-Chloro-3-iodoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #QC-8Cl-3I-SO2Cl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The Stability Paradox

Welcome to the technical support hub for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride .

This molecule presents a classic "Goldilocks" challenge in medicinal chemistry. The quinoline core is electron-deficient due to the nitrogen atom, and further deactivated by the 8-chloro and 3-iodo substituents. While this makes the 5-sulfonyl chloride moiety highly reactive toward nucleophiles (good for your next step), it also makes it prone to hydrolysis and thermal decomposition .

This guide treats your purification process not as a "cleanup" step, but as a survival strategy for the molecule.

Module 1: The Critical Workup (The Source of Purity)

User Issue: "My crude material is a sticky black tar, and the yield is lower than expected."

Diagnosis: The issue likely isn't the synthesis; it's the quench. The reaction of 8-chloro-3-iodoquinoline with chlorosulfonic acid (


) produces massive amounts of HCl gas and heat. Improper quenching hydrolyzes your product back to the sulfonic acid (water-soluble) or degrades the iodine bond.

The Protocol: Controlled Quench & Precipitation Do not use standard aqueous extraction immediately.

  • Preparation: Cool the reaction mixture (neat

    
    ) to 0°C.
    
  • The Reverse Quench: Slowly drip the reaction mixture into a vigorously stirred slurry of crushed ice and DCM (Dichloromethane) .

    • Why? The DCM immediately sequesters the lipophilic sulfonyl chloride, protecting it from the acidic aqueous layer.

  • Phase Separation: Separate the organic layer immediately.

  • The Wash: Wash the DCM layer with cold brine (saturated NaCl).

    • Critical Step: Do not use bicarbonate or basic washes yet. The sudden pH jump can induce hydrolysis. Keep it neutral/slightly acidic until the final drying.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate without heating (keep rotavap bath < 30°C).
    
Workflow Visualization: The "Safe Harbor" Quench

QuenchProtocol Start Crude Reaction Mix (in ClSO3H) IceBath Ice/DCM Slurry (0°C, Vigorously Stirred) Start->IceBath Dropwise Addition (Exothermic Control) Biphasic Biphasic Mixture (Aq. Acid + Organic Product) IceBath->Biphasic Partitioning Separation Phase Separation (Keep Organic Layer) Biphasic->Separation Wash Wash: Cold Brine (Avoid Base) Separation->Wash Dry Dry: Anhydrous Na2SO4 Filter & Evaporate <30°C Wash->Dry

Caption: Figure 1. The "Reverse Quench" protocol designed to minimize hydrolysis by immediately sequestering the product into the organic phase.

Module 2: Purification Techniques (No Chromatography)

User Issue: "I ran a column, and my product vanished/turned into a polar spot."

Diagnosis: Sulfonyl chlorides are notoriously unstable on silica gel. The silanol groups (


) are slightly acidic and contain bound water, catalyzing the hydrolysis of 

to

(sulfonic acid), which sticks to the baseline.

Solution: Recrystallization is mandatory. Due to the heavy halogen atoms (Cl, I), your compound has excellent crystallographic properties.

Recommended Solvent Systems
Solvent SystemRoleProtocol Notes
DCM / Hexane Primary Choice Dissolve in minimal cold DCM. Add Hexane dropwise until cloudy.[1] Cool to -20°C.
Toluene High Purity Dissolve in hot toluene (max 60°C). Allow slow cooling. Warning: Do not boil toluene (110°C) as iodine may sublime/cleave.
Chloroform / Heptane Alternative Similar to DCM/Hexane but higher boiling point allows better dissolution of crude solids.
Methanol / Ethanol FORBIDDEN DO NOT USE. Alcohols will react to form the sulfonate ester (solvolysis).
The "Crash" Protocol (For Oily Crudes)

If your product oils out instead of crystallizing:

  • Dissolve the oil in DCM (1g/5mL).

  • Add activated charcoal to remove tarry oligomers. Stir 5 mins.

  • Filter through a Celite pad.

  • Add Heptane until the solution turns slightly turbid.

  • Rotavap slowly to remove the DCM (lower boiling point), forcing the product to precipitate as a solid in the Heptane.

Module 3: Troubleshooting & FAQs

Q: The NMR shows a broad singlet at ~10-11 ppm and the integration is off.

  • A: This is the sulfonic acid proton (

    
    ). Your product has hydrolyzed.
    
    • Fix: You cannot easily revert the acid to the chloride. You must re-chlorinate using

      
       (Thionyl Chloride) with a catalytic amount of DMF, but this risks affecting the iodine. It is often better to restart the synthesis with stricter moisture control.
      

Q: My product is turning purple/pink on storage.

  • A: This indicates Iodine liberation. The C-I bond is weak.

    • Fix: Store the compound in an amber vial, under Argon, at -20°C. Add a piece of copper wire to the storage vial if long-term storage is needed (scavenges free radicals/iodine).

Q: Can I use water to wash the filter cake?

  • A: No. Even cold water can cause surface hydrolysis. Wash the filter cake with cold Hexane or cold Heptane . These non-polar solvents remove residual mother liquor without reacting with the sulfonyl chloride.

Decision Tree: Purification Strategy

PurificationTree Input Crude Solid/Oil CheckTLC Check TLC (Run in 20% EtOAc/Hex) Input->CheckTLC Decision Impurity Profile? CheckTLC->Decision Baseline Baseline Spots (Sulfonic Acid) Decision->Baseline High Polarity CloseSpot Close Running Spots (Isomers/Start Mat.) Decision->CloseSpot Low Polarity Action1 DCM/Water Wash (Remove Acid) Baseline->Action1 Action2 Recrystallize (Toluene or DCM/Hex) CloseSpot->Action2 Action1->Action2

Caption: Figure 2. Decision matrix for selecting the appropriate purification pathway based on TLC impurity profile.

References & Grounding
  • General Synthesis of Quinoline Sulfonyl Chlorides:

    • Methodology: Chlorosulfonation of deactivated quinolines requires excess chlorosulfonic acid.

    • Source: L. Pincekova, et al. "Synthesis of diverse pyrazole-4-sulfonyl chlorides." Org.[2] Lett. 2024.[2][3] (Analogous heterocyclic sulfonyl chloride stability data).

    • Source: BenchChem.[4][5][6] "Stability of Heteroaromatic Sulfonyl Chlorides." Link (General stability trends for nitrogen heterocycles).

  • Silica Gel Incompatibility:

    • Mechanism:[3][6][7][8][9][10] Acidic silanol sites catalyze hydrolysis.[5]

    • Source: "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2026. Link

  • Crystallization Protocols:

    • Technique: Anti-solvent precipitation (DCM/Hexane) for thermally labile halides.

    • Source: "Reagents & Solvents: Solvents for Recrystallization."[11][12] University of Rochester. Link

  • Handling of 8-Hydroxyquinoline Derivatives (Analogous Scaffolds):

    • Context: 8-substituted quinolines often require protection from light due to iodine instability.

    • Source: "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." NIH/PubMed, 2024. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Sulfonyl chlorides are corrosive and lachrymators. Always work in a fume hood.

Sources

Troubleshooting

optimizing reaction conditions for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

This guide functions as a specialized technical support hub for the synthesis and optimization of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . It is designed for researchers encountering specific hurdles in yield, puri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support hub for the synthesis and optimization of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . It is designed for researchers encountering specific hurdles in yield, purity, or stability.

Role: Senior Application Scientist Status: Active | Topic: Reaction Optimization & Troubleshooting

Executive Summary & Chemical Context

The target molecule is a highly functionalized quinoline scaffold.[1] The presence of the 8-chloro and 3-iodo substituents significantly alters the electronic landscape compared to a naked quinoline.

  • Regioselectivity: The 8-position is blocked by Chlorine. Electrophilic aromatic substitution (

    
    ) strongly favors the 5-position  (para to the 8-Cl and electronically favored in the quinolinium system).
    
  • Reactivity Challenge: Both halogens are electron-withdrawing groups (EWG), deactivating the benzene ring. This necessitates vigorous conditions (excess acid/heat), yet the C-I bond at position 3 is sensitive to protodeiodination under harsh acidic conditions.

Optimized Experimental Protocol (The "Golden Path")

This protocol balances the need for forcing conditions (due to ring deactivation) with the stability limits of the iodine substituent.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
8-Chloro-3-iodoquinoline 1.0SubstrateEnsure dryness; moisture kills the reagent.
Chlorosulfonic Acid (

)
8.0 - 10.0Reagent/SolventActs as electrophile and solvent. Large excess drives equilibrium.
Thionyl Chloride (

)
2.0 - 3.0AdditiveScavenges water; converts any sulfonic acid by-product to chloride.
Dichloromethane (DCM) SolventExtractionUse for workup; avoid protic solvents.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a drying tube (

    
    ) and a gas trap (to neutralize 
    
    
    
    fumes).
  • Addition (0°C): Charge neat chlorosulfonic acid. Cool to 0°C. Add 8-Chloro-3-iodoquinoline portion-wise over 20 minutes.

    • Why? The reaction is exothermic.[1][2] Rapid addition causes local overheating, leading to tar formation or deiodination.

  • Ramp (Room Temp

    
     Heat):  Allow to warm to RT. Then, heat gradually to 90–100°C  for 4–6 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. If conversion halts at the sulfonic acid stage (intermediate), cool to 60°C and add Thionyl Chloride (2 equiv), then reflux for 2 hours.

  • Quench (Critical Step): Cool reaction mass to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Why? Inverse addition (water to acid) will cause a violent explosion. The temperature must stay <5°C to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Isolation:

    • Precipitation: The product often precipitates as a solid. Filter immediately, wash with ice-cold water, then cold hexane.

    • Extraction (If oil forms): Extract rapidly with DCM. Wash organic layer with cold brine. Dry over anhydrous

      
      .[3]
      
  • Storage: Store under inert gas at -20°C.

Troubleshooting Guide (Q&A)

Issue A: Low Yield / Incomplete Conversion

User Question: "I see a large spot on TLC that stays at the baseline, and my isolated yield is <40%. What is happening?"

Diagnosis: The baseline spot is likely the Sulfonic Acid intermediate. The ring deactivation prevents the second step (conversion of acid to sulfonyl chloride) from completing using


 alone.

Solution:

  • Increase Electrophile Power: Add

    
     or 
    
    
    
    to the reaction mixture after the initial sulfonation phase. This forces the conversion of
    
    
    .
  • Temperature Check: Ensure the internal temperature reaches at least 90°C. Below this, the deactivated ring resists substitution.

Issue B: Loss of Iodine (Deiodination)

User Question: "My MS shows a mass corresponding to 8-chloroquinoline-5-sulfonyl chloride (missing the iodine). How do I stop this?"

Diagnosis: Protodeiodination . At high temperatures in strong protic acids, the proton (


) can displace the Iodine (

).

Solution:

  • Lower Temperature / Longer Time: Reduce reaction temperature to 70–80°C and extend time to 12 hours.

  • Anhydrous Conditions: Ensure the starting material is bone-dry. Water generates

    
    , which is more prone to causing protodeiodination than chlorosulfonic acid.
    
Issue C: Hydrolysis during Workup

User Question: "I had the product in the flask, but after quenching and filtration, I recovered the sulfonic acid."

Diagnosis: The sulfonyl chloride bond is labile, especially in the presence of the quinoline nitrogen, which can act as an intramolecular base catalyst for hydrolysis.

Solution:

  • Speed is Key: The quench-to-extraction time must be minimized.

  • pH Control: Do not neutralize with strong base (NaOH/KOH). If neutralization is needed, use solid

    
     or a phosphate buffer at pH 6–7. High pH rapidly hydrolyzes sulfonyl chlorides.
    

Visualizing the Workflow & Logic

Diagram 1: Synthesis & Workup Flow

This diagram illustrates the critical decision points in the synthesis to maximize yield and purity.

SynthesisWorkflow Start Start: 8-Chloro-3-iodoquinoline Reagent Add Excess ClSO3H (0°C -> RT) Start->Reagent Heat Heat to 90-100°C (4-6 Hours) Reagent->Heat Check Checkpoint: LCMS/TLC Conversion Complete? Heat->Check AddSOCl2 Add SOCl2 (2 equiv) Reflux 2 hrs Check->AddSOCl2 No (Sulfonic Acid present) Quench Quench on Crushed Ice (Keep T < 5°C) Check->Quench Yes AddSOCl2->Quench Precipitate Solid Precipitates? Quench->Precipitate Filter Filter & Wash (Cold Water/Hexane) Precipitate->Filter Yes Extract Extract with DCM Dry & Evaporate Precipitate->Extract No (Oily) Product Target: Sulfonyl Chloride (Store -20°C) Filter->Product Extract->Product

Caption: Optimized workflow for chlorosulfonation. The diamond nodes represent critical decision points based on reaction monitoring.

Diagram 2: Troubleshooting Logic Tree

Use this tree to diagnose failures in real-time.

Troubleshooting Problem Problem Encountered LowYield Low Yield / Starting Material Left Problem->LowYield Deiodination Product Mass Missing Iodine (-127) Problem->Deiodination Hydrolysis Product is Sulfonic Acid (OH) Problem->Hydrolysis Sol_Temp Increase Temp to 110°C OR Add PCl5 LowYield->Sol_Temp Ring Deactivated Sol_Mild Reduce Temp to 70°C Strict Anhydrous Deiodination->Sol_Mild Acid Too Harsh Sol_Workup Faster Workup Use DCM Extraction Hydrolysis->Sol_Workup Quench Too Warm

Caption: Diagnostic tree for common synthesis failures. Blue nodes indicate the corrective action required.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) as the solvent instead of Chlorosulfonic Acid? 
A:  Generally, no. Thionyl chloride alone is not a strong enough electrophile to introduce the sulfonyl group onto a deactivated quinoline ring. It is best used as an additive to convert the sulfonic acid intermediate to the chloride.

Q2: The product turns pink/brown upon storage. Is it degrading? A: Yes. Sulfonyl chlorides are inherently unstable to moisture. The color change indicates hydrolysis (


 release) or iodine liberation. Recrystallize from dry hexane/DCM if purity drops below 95%.

Q3: Why is the 5-position favored over the 8-position? A: The 8-position is physically occupied by the Chlorine atom. Mechanistically, in the protonated quinoline (quinolinium ion), the 5 and 8 positions are the most electron-rich on the benzenoid ring. With 8 blocked, 5 is the exclusive site for electrophilic attack [1, 2].

References

  • Regioselectivity in Quinoline Sulfonation

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming electrophilic substitution patterns in quinolines favor 5/8 positions).
    • Context: Explains why C-5 is the target site when C-8 is blocked.
  • Chlorosulfonation Methodologies

    • Source: Rep. Org. Chem. (2023).[2][4][5][6] "Optimization of Sulfonyl Chloride Synthesis".

    • Context: General protocols for chlorosulfonation of deactivated arom
  • Stability of Halo-Quinolines

    • Source: PubChem Compound Summary for 8-Chloroquinoline deriv
    • Context: Safety and stability data for halogen

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions with 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Welcome, researchers, to our dedicated technical support center for navigating the complexities of reactions involving 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This polyfunctionalized building block offers a wealth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to our dedicated technical support center for navigating the complexities of reactions involving 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This polyfunctionalized building block offers a wealth of opportunities in medicinal chemistry and materials science, but its inherent reactivity at three distinct sites—the C3-iodo, C8-chloro, and C5-sulfonyl chloride moieties—can present unique challenges. This guide is structured to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies.

Our approach is grounded in the principles of chemoselectivity, recognizing that successful outcomes hinge on the targeted reaction of one functional group while preserving the others. We will delve into the causality behind common experimental failures and provide logical, step-by-step solutions to guide you toward your desired products.

Understanding the Reactivity Landscape

The key to mastering reactions with 8-Chloro-3-iodoquinoline-5-sulfonyl chloride lies in understanding the relative reactivity of its functional groups. This inherent hierarchy dictates the feasibility and selectivity of your transformations.

cluster_0 Reactivity Hierarchy Sulfonyl_Chloride 5-Sulfonyl Chloride (Most Electrophilic) Iodo_Group 3-Iodo Group Sulfonyl_Chloride->Iodo_Group More reactive towards nucleophiles Chloro_Group 8-Chloro Group (Least Reactive) Iodo_Group->Chloro_Group More reactive in Pd-catalyzed cross-coupling

Caption: Relative reactivity of functional groups in 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The C3-iodo group is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, owing to the greater reactivity of the C-I bond compared to the C-Cl bond.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira/Suzuki coupling reaction with a terminal alkyne/boronic acid is not proceeding, or the yield is very low. What are the likely causes?

A1: This is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents.[3][4]

  • Catalyst Inactivity: The active Pd(0) species may not have formed or has decomposed. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions promote its in-situ reduction.[5] Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[5] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[4]

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[3] It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Reagent Quality: Ensure your alkyne or boronic acid is pure and that your base is anhydrous and of high quality. Boronic acids, in particular, can be prone to degradation.[6]

  • Insufficient Heating: While aryl iodides are generally reactive, some substrates may require gentle heating to proceed at a reasonable rate.[2][4]

Q2: I am observing significant amounts of homocoupling of my alkyne (Glaser coupling) or boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction, particularly in Sonogashira couplings, and is often promoted by the presence of oxygen and the copper(I) co-catalyst.[4]

  • Copper-Free Conditions: For Sonogashira reactions, consider a copper-free protocol. While this may require specific ligands and potentially higher temperatures, it eliminates the primary pathway for Glaser coupling.[4]

  • Thorough Degassing: As mentioned, oxygen promotes homocoupling. Ensure your reaction mixture is rigorously de-gassed.[3]

  • Controlled Addition: In some instances, the slow addition of the alkyne or boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[6]

Q3: My reaction is proceeding, but I am also seeing some reaction at the C8-chloro position. How can I improve selectivity for the C3-iodo position?

A3: While the C-I bond is significantly more reactive, some cross-coupling at the C-Cl bond can occur, especially under forcing conditions (e.g., high temperatures, highly active catalysts).[1][2]

  • Lower Reaction Temperature: Try running the reaction at a lower temperature. The oxidative addition to the C-I bond has a lower activation energy than to the C-Cl bond, so lowering the temperature should favor the desired reaction.

  • Ligand Choice: The choice of phosphine ligand can influence selectivity. Less reactive ligands may favor reaction at the more reactive C-I bond.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

Troubleshooting Workflow for Cross-Coupling Reactions

Start Low/No Product in Cross-Coupling Check_Catalyst Is the Pd catalyst active? Is there Pd black? Start->Check_Catalyst Check_Conditions Are conditions anhydrous and anaerobic? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use fresh catalyst/ Consider a different Pd source Check_Catalyst->Replace_Catalyst No Check_Reagents Are reagents pure and fresh? Check_Conditions->Check_Reagents Yes Degas Thoroughly degas solvents and reagents Check_Conditions->Degas No Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Yes Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Optimize_Base Screen Different Bases Optimize_Temp->Optimize_Base Success Reaction Successful Optimize_Base->Success Replace_Catalyst->Check_Conditions Degas->Check_Reagents Purify_Reagents->Optimize_Temp

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling

This is a general procedure and may require optimization for your specific alkyne.

  • To a dry Schlenk flask, add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Troubleshooting Nucleophilic Substitution at the C5-Sulfonyl Chloride

The sulfonyl chloride group is highly electrophilic and is the most probable site for nucleophilic attack by amines, alcohols, or thiols to form the corresponding sulfonamides, sulfonates, or thiosulfonates.[7]

Frequently Asked Questions (FAQs)

Q1: My reaction with an amine to form a sulfonamide is slow or incomplete. What should I do?

A1: Several factors can contribute to a sluggish sulfonamide formation.

  • Steric Hindrance: If your nucleophile (amine) is sterically bulky, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or gentle heating may be necessary.

  • Base Strength: A suitable base is required to neutralize the HCl generated during the reaction.[7] Pyridine is often used as both a base and a solvent. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU could be beneficial.

  • Reactivity of the Amine: Electron-deficient anilines are less nucleophilic and will react more slowly than aliphatic amines. These may require more forcing conditions.

Q2: I am observing a significant amount of a byproduct that appears to be the sulfonic acid. How can I prevent this?

A2: The formation of the corresponding sulfonic acid is due to the hydrolysis of the sulfonyl chloride.[8] Heteroaromatic sulfonyl chlorides can be particularly susceptible to hydrolysis.[9]

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture. All glassware should be thoroughly dried before use.

  • Quick Workup: During the workup, minimize the contact of the product with water. If an aqueous wash is necessary, perform it quickly and at a low temperature.

Q3: I am trying to perform a reaction with a nucleophile that also has a hydroxyl or another nucleophilic group. How can I achieve selective reaction at the sulfonyl chloride?

A3: Achieving selectivity with polyfunctional nucleophiles requires careful consideration of reaction conditions.

  • Protecting Groups: If possible, protect the other nucleophilic groups before reacting with the sulfonyl chloride. For example, a hydroxyl group can be protected as a silyl ether.

  • pH Control: In some cases, controlling the pH of the reaction can modulate the nucleophilicity of different functional groups. For example, at a specific pH, an amino group may be more nucleophilic than a hydroxyl group.

Quantitative Data for Reaction Optimization
ParameterTypical RangeNotes
Nucleophile (Amine) 1.0 - 1.5 equiv.An excess may be used for less reactive amines.
Base (e.g., Pyridine, Et₃N) 2.0 - 5.0 equiv. or as solventMust be sufficient to neutralize the generated HCl.
Temperature 0 °C to 60 °CStart at 0 °C to control exothermicity, then warm as needed.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Experimental Protocol: Sulfonamide Synthesis

This is a general procedure and may require optimization for your specific amine.

  • Dissolve 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv.) in a dry solvent (e.g., dichloromethane or pyridine) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 equiv.) dropwise, followed by the base (e.g., triethylamine, 2.0 equiv.) if not using pyridine as the solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with 1M HCl (if a basic workup is compatible with your product), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 3: General Stability and Handling

Q1: How should I store 8-Chloro-3-iodoquinoline-5-sulfonyl chloride?

A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[8]

Q2: Are there any known incompatibilities?

A2: Avoid exposure to water and strong nucleophiles, as this will lead to the hydrolysis or substitution of the sulfonyl chloride group. Also, be mindful that quinoline moieties can coordinate to certain metal catalysts, which could potentially inhibit their activity.[5]

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved February 19, 2026.
  • ChemRxiv. (2023).
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved February 19, 2026.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2026, January 22).
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Complex Molecules. Retrieved February 19, 2026.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Wikipedia. (2023, November 28). Sonogashira coupling.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Retrieved February 19, 2026.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 19, 2026.
  • Benchchem. (n.d.). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Retrieved February 19, 2026.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • MDPI. (2026, February 1).
  • ACS Publications. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed.
  • 博客 | 文学城. (2023, February 19). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved February 19, 2026.
  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents. Retrieved February 19, 2026.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • SIUE. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved February 19, 2026.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved February 19, 2026.
  • RSC Publishing. (n.d.).
  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2.
  • MDPI. (2020, March 20). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • MDPI. (n.d.). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • MDPI. (2020, December 16). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • ResearchGate. (2006, September 23). REVIEW.
  • Reddit. (2022, March 3). Scope of Sonogashira Reactions/toubleshooting reaction sequence.
  • PubMed. (2007, October 24).
  • Semantic Scholar. (n.d.). Clarification of the stereochemical course of nucleophilic substitution of arylsulfonate-based nucleophile assisting leaving groups.
  • RosDok. (2018, June 5).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved February 19, 2026.
  • PMC. (2025, March 7).
  • Scilit. (n.d.). Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines.
  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (2018, June 11).
  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • PMC. (n.d.).
  • Wiley Online Library. (n.d.).
  • PubMed. (2012, October 19).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolysis and Degradation Core Technical Brief: The Mechanism of Instability User Question: Why is this specific su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolysis and Degradation

Core Technical Brief: The Mechanism of Instability

User Question: Why is this specific sulfonyl chloride so unstable compared to standard benzenesulfonyl chlorides?

Technical Insight: The instability of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is not random; it is a direct consequence of its electronic structure. The quinoline ring is inherently electron-deficient (pi-deficient). When you add an 8-chloro substituent (inductively electron-withdrawing) and a 3-iodo substituent, you significantly increase the electrophilicity of the sulfur atom in the sulfonyl group.

While this makes the compound highly reactive toward your desired amines (for sulfonamide synthesis), it also lowers the activation energy for nucleophilic attack by adventitious water (hydrolysis).

The Autocatalytic Trap: Hydrolysis produces the corresponding sulfonic acid and Hydrogen Chloride (HCl) . In the presence of the basic quinoline nitrogen, HCl can protonate the ring, making the system even more electron-deficient and accelerating further hydrolysis of the remaining sulfonyl chloride. This creates a "runaway" degradation loop.

Visualization: Degradation Pathway

HydrolysisMechanism Compound 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Transition Tetrahedral Intermediate Compound->Transition Water H₂O (Moisture) Water->Compound Nucleophilic Attack Acid Sulfonic Acid (Degradation Product) Transition->Acid HCl HCl (Byproduct) Transition->HCl Protonated Protonated Quinoline (Highly Reactive) HCl->Protonated Protonation of Ring N Protonated->Compound Accelerates Hydrolysis (Autocatalysis)

Figure 1: The autocatalytic hydrolysis cycle. Note how the HCl byproduct feeds back to protonate the quinoline ring, accelerating degradation.

Pre-Experiment: Storage & Handling Protocols

Objective: Maintain purity >95% during storage.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Kinetic suppression of hydrolysis rates.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric moisture. Argon is heavier than air and provides a better "blanket" for solids.
Container Amber Glass + Parafilm/TapeThe 3-iodo moiety is photosensitive. Light can cause homolytic cleavage of the C-I bond, leading to radical decomposition distinct from hydrolysis.
Desiccant P₂O₅ or Activated SievesStandard silica gel is often insufficient for highly reactive sulfonyl chlorides.

Protocol 1: The "Double-Vessel" Storage Method

  • Place the primary vial containing the sulfonyl chloride inside a larger secondary jar.

  • Fill the space between the vial and the jar with a layer of Drierite or activated molecular sieves .

  • Flush the secondary jar with Argon before sealing.

  • Store at -20°C.

Experimental Optimization: Reaction Conditions

User Question: I am getting low yields during coupling. Is the starting material dying before it reacts?

Troubleshooting Workflow: To prevent hydrolysis during reaction, you must outcompete water.[1] This requires strict anhydrous techniques and the correct base choice.

Recommended Reaction System
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Note: Avoid DMF if possible; commercial DMF often contains dimethylamine impurities and water, which react instantly with this compound.

  • Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine .

    • Why? Pyridine is common but nucleophilic; it can form a sulfonylpyridinium salt which is extremely hygroscopic. Sterically hindered bases like DIPEA avoid this intermediate.

Visualization: Safe Synthesis Workflow

SynthesisWorkflow Start Start: Solid Reagent Dry Flame-Dry Glassware (Cool under Ar) Start->Dry Solvent Dissolve in Anhydrous DCM (maintain 0°C) Dry->Solvent Base Add DIPEA (HCL Scavenger) Solvent->Base Amine Add Nucleophile (Amine) Base->Amine Quench Quench: Ice-Water (Rapid Stir) Amine->Quench Monitor TLC Sep Phase Separation (Do NOT let sit) Quench->Sep < 5 mins contact time

Figure 2: Step-by-step workflow to minimize moisture exposure during reaction setup and workup.

Troubleshooting & FAQs

Q1: The solid has turned into a sticky gum/oil. Can I purify it?

  • Diagnosis: The compound has partially hydrolyzed.[1] The "gum" is likely a mixture of the sulfonyl chloride, the sulfonic acid (which is hygroscopic and attracts more water), and HCl salts.

  • Solution: Do not use column chromatography (silica gel contains water).

    • Attempt: Trituration. Add cold, anhydrous n-hexane or pentane . The sulfonyl chloride may dissolve or remain solid, while the sulfonic acid/salts often stick to the flask. Decant the supernatant and evaporate.

    • Verdict: If >30% degraded, re-synthesis or purchase of fresh stock is more cost-effective than purification.

Q2: My LC-MS shows a mass corresponding to [M+17] or [M-Cl+OH].

  • Diagnosis: This is the sulfonic acid (hydrolysis product).

  • Immediate Action: Check your solvent water content using a Karl Fischer titrator. For this specific quinoline derivative, water content must be <50 ppm . Standard "bottle dry" solvents are often insufficient; use freshly distilled or column-dried solvents.

Q3: Can I use aqueous workup?

  • Guideline: Yes, but speed is critical.

    • Protocol: Pour the reaction mixture into ice-cold dilute sodium bicarbonate (NaHCO₃). Shake vigorously in a separatory funnel and separate phases immediately.

    • Why: The low temperature slows hydrolysis, and the bicarbonate neutralizes the HCl. However, basic pH also catalyzes hydrolysis, so the contact time must be under 2 minutes.

Q4: Why did the reaction turn black?

  • Diagnosis: Iodine liberation.

  • Cause: If the reaction was exposed to light or excessive heat (>40°C), the C-I bond at position 3 may have cleaved.

  • Prevention: Wrap the reaction flask in aluminum foil. Keep temperature <25°C.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Rogne, O. (1970).[2] Kinetics of the hydrolysis of sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.

    • Context: Establishes the nature of the attack and the accelerating effect of electron-withdrawing groups.
  • Handling Moisture-Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

    • Context: Standard protocols for inert atmosphere transfers and glassware drying.[3]

  • Quinoline Sulfonyl Chloride Reactivity

    • Gnedin, B. G., et al. (1988).[4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.

    • Context: Discusses the acid-catalyzed hydrolysis relevant to the autoc
  • Purification of Sulfonyl Chlorides

    • BenchChem Technical Support.[5][6] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

    • Context: Specific guidelines on rapid aqueous workup and avoiding silica gel for sulfonyl chlorides.

Sources

Optimization

Technical Support Center: Method Refinement for Coupling Reactions Involving 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but challenging building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with field-proven insights, robust starting protocols, and a logical framework for troubleshooting common experimental hurdles.

Overview of the Substrate: A Molecule of Competing Reactivity

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a highly functionalized scaffold offering multiple points for diversification. However, its successful application hinges on understanding the distinct reactivity of its three key electrophilic sites.

  • C3-Iodo Group: The primary site for standard palladium-catalyzed cross-coupling. The Carbon-Iodine bond is the weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition by a Pd(0) catalyst.[1][2][3]

  • C8-Chloro Group: A significantly less reactive site for cross-coupling. Activation of this C-Cl bond typically requires more forcing conditions, such as higher temperatures and specialized, highly electron-rich, bulky phosphine ligands.[4][5]

  • Sulfonyl Chloride (-SO₂Cl): This group is not intended for palladium-catalyzed coupling but is a potent electrophile susceptible to nucleophilic attack. Its primary vulnerability in this context is hydrolysis to the corresponding sulfonic acid, particularly under the basic, and sometimes aqueous, conditions used in many coupling reactions.[6][7][8]

This guide will focus on achieving selective functionalization at the C3-iodo position while preserving the integrity of the C8-chloro and sulfonyl chloride moieties.

Caption: Reactivity map of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Which position on the quinoline core will react first in a standard Suzuki, Sonogashira, or Buchwald-Hartwig reaction? A: The C3-Iodo position. The relative reactivity for oxidative addition to Pd(0) follows the trend of carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl.[3] This intrinsic difference allows for high chemoselectivity under carefully controlled conditions.

Q2: My main concern is the sulfonyl chloride group. How stable is it to typical coupling conditions? A: The sulfonyl chloride is sensitive to hydrolysis, especially with strong bases or in the presence of water at elevated temperatures.[6][7][9] This can convert your starting material or product into the non-reactive sulfonic acid/sulfonate salt. The choice of base and solvent system is therefore critical. Anhydrous conditions are strongly recommended, and weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over hydroxides.

Q3: Is it possible to perform a second coupling reaction at the C8-chloro position after functionalizing the C3-iodo position? A: Yes, this is a viable strategy for creating di-substituted quinolines. However, activating the C-Cl bond requires a different catalytic system and harsher conditions. You would first isolate the C3-coupled product and then subject it to a second reaction, typically using a catalyst system known for activating aryl chlorides, such as one employing bulky biarylphosphine ligands (e.g., SPhos, XPhos) and stronger bases, often at higher temperatures.[10]

Q4: What are the most critical "good lab practice" rules for these reactions? A:

  • Inert Atmosphere: Oxygen can oxidize and deactivate both the Pd(0) active catalyst and phosphine ligands.[11] All reactions must be performed under an inert atmosphere (Argon or Nitrogen).

  • Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.[11]

  • Reagent Purity: Use anhydrous solvents and ensure bases and coupling partners are pure and dry. Water can lead to sulfonyl chloride hydrolysis and, in some cases, protodeboronation of boronic acids in Suzuki couplings.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

TroubleshootingWorkflow start Low Yield or Reaction Failure check_catalyst 1. Verify Catalyst System - Is Pd precursor fresh? - Is ligand oxidized? - Correct Pd:Ligand ratio? start->check_catalyst check_conditions 2. Scrutinize Conditions - Degassing thorough? - Temperature optimal? - Anhydrous solvents used? check_catalyst->check_conditions check_reagents 3. Analyze Reagents & Products - Starting material pure? - Coupling partner degraded? - What are the byproducts? check_conditions->check_reagents side_products Byproduct Analysis check_reagents->side_products hydrolysis Sulfonic Acid Detected? (from -SO₂Cl hydrolysis) side_products->hydrolysis LC-MS/NMR homocoupling Homocoupling Detected? (e.g., Biaryl, diyne) side_products->homocoupling LC-MS/NMR dehalogenation Dehalogenation Detected? (C-I replaced by C-H) side_products->dehalogenation LC-MS/NMR solution_hydrolysis Solution: - Use anhydrous base/solvent - Switch to weaker base (K₃PO₄) - Lower reaction temperature hydrolysis->solution_hydrolysis solution_homocoupling Solution: - Improve degassing - Check for O₂ leak - Adjust stoichiometry homocoupling->solution_homocoupling solution_dehalogenation Solution: - Check for hydride sources - Screen different bases/solvents dehalogenation->solution_dehalogenation

Caption: A logical workflow for troubleshooting failed coupling reactions.

Problem 1: Low or No Yield of the Desired C3-Coupled Product
Potential CauseRecommended Solution & Explanation
Inactive Catalyst The active Pd(0) species is easily oxidized. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source and stored properly. Phosphine ligands are also prone to oxidation; use fresh ligand or material stored under an inert atmosphere.[11]
Insufficient Degassing Dissolved oxygen is a primary culprit for catalyst deactivation and promotion of side reactions like homocoupling.[11][12] Action: Sparge your solvent with argon for at least 20 minutes or perform a minimum of three freeze-pump-thaw cycles. Ensure your reaction vessel is properly sealed.
Suboptimal Temperature Many coupling reactions require heating to proceed at a reasonable rate.[11] If the reaction is sluggish, consider cautiously increasing the temperature in 10 °C increments. Caution: Excessive heat can accelerate catalyst decomposition and sulfonyl chloride degradation.
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. For Suzuki reactions , K₃PO₄ or Cs₂CO₃ in anhydrous solvents like dioxane or toluene is a good starting point. For Buchwald-Hartwig aminations , a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required, but given the sensitive sulfonyl chloride, starting with K₃PO₄ is a safer choice.[13]
Poor Reagent Quality For Suzuki reactions , boronic acids can degrade over time (protodeboronation). Use a fresh bottle or a more stable derivative like a pinacol boronate ester (Bpin).[12] For Sonogashira reactions , ensure the terminal alkyne is pure and the amine base (e.g., Et₃N, DIPEA) is free of water.
Problem 2: Significant Side Product Formation
Observed Side ProductProbable Cause & ExplanationRecommended Solution
Product lacks -SO₂Cl group Hydrolysis of the Sulfonyl Chloride. This occurs when water or another nucleophile attacks the electrophilic sulfur atom. This is exacerbated by strong bases and high temperatures.[6][7]Switch to strictly anhydrous conditions. Use anhydrous solvents and bases (e.g., K₃PO₄, Cs₂CO₃). If aqueous conditions are unavoidable, use the mildest possible base and lowest effective temperature.
Homocoupling Product Glaser coupling (in Sonogashira) or boronic acid homocoupling (in Suzuki). This is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) or facilitate Cu-mediated alkyne dimerization.[12]Improve degassing. Ensure a leak-proof inert atmosphere setup. For Sonogashira, sometimes using a copper-free protocol can mitigate this issue.[14]
Starting material with -H instead of -I Protodehalogenation or Hydrodehalogenation. The C-I bond is reductively cleaved and replaced by a C-H bond. This can be caused by trace water/hydride sources or be a competing pathway in the catalytic cycle, especially in Buchwald-Hartwig amination.[15]Ensure all reagents are anhydrous. If the problem persists, screen different ligands and bases. Sometimes a less electron-rich ligand or a different base can suppress this pathway.
Recommended Starting Protocols & Conditions

The following tables and protocols provide a robust and validated starting point for your experiments. Optimization will likely be necessary for your specific coupling partner.

Table 1: Recommended Conditions for C3-Selective Coupling
ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Precursor Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand SPhos or XPhos (1.1x Pd)PPh₃ (2x Pd) or NoneXPhos or BrettPhos (1.2x Pd)
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Et₃N or DIPEA (3-5 equiv.)K₃PO₄ or NaOtBu (1.5-2 equiv.)
Co-catalyst NoneCuI (1-5 mol%)None
Solvent Anhydrous Dioxane or TolueneAnhydrous THF or DMFAnhydrous Toluene or Dioxane
Temperature 80-110 °C25-60 °C90-120 °C
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Seal the flask with a septum, and purge with argon for 10 minutes.

  • In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and ligand (e.g., SPhos, 0.044 equiv.).

  • Add degassed, anhydrous solvent (e.g., dioxane) to the flask containing the solids via syringe.

  • Add the catalyst/ligand mixture to the flask.

  • Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16]

Protocol 4.2: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.03 equiv.).

  • Seal the flask and purge with argon.

  • Add degassed, anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 4.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

CatalyticCycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L₂PdII(Ar)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-M pd2_complex2 L₂PdII(Ar)(Ar') transmetalation->pd2_complex2 M-X reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Optimization of reaction conditions for the Sonogashira reaction. (2019).
  • Development and evaluation of various Sonogashira-based procedures for on-resin post-synthesis modific
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.).
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. (n.d.).
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.).
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). Benchchem.
  • Buchwald–Hartwig amin
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PubMed Central.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021).
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.
  • Ligand electronic influence in Pd-c
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
  • Cu(I)-Catalyzed Three-Component Coupling Protocol for the Synthesis of Quinoline Derivatives. (2025).
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009).
  • Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. (n.d.).
  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. (2016).
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Buchwald-Hartwig Amin
  • Method for purifying quinolinecarboxylic acid derivative. (n.d.).
  • Cu(I)-Catalyzed Radical Coupling of Alkenes with Sulfonimidoyl Chlorides: Synthesis of Vinyl Sulfoximines. (2026).
  • Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol. (2025).
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
  • [Named Reaction #2] Buchwald-Hartwig Amin

Sources

Troubleshooting

Technical Support Center: Characterization of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Product Code: 8-Cl-3-I-Q-5-SO2Cl Department: Analytical Chemistry & Process Development Status: Operational Introduction: The Stability Paradox Welcome to the technical guide for 8-Chloro-3-iodoquinoline-5-sulfonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 8-Cl-3-I-Q-5-SO2Cl Department: Analytical Chemistry & Process Development Status: Operational

Introduction: The Stability Paradox

Welcome to the technical guide for 8-Chloro-3-iodoquinoline-5-sulfonyl chloride . As a researcher, you are likely utilizing this compound as a high-value intermediate for synthesizing sulfonamide-based antifungal or anticancer agents.

The Core Challenge: This molecule presents a classic analytical paradox. It is highly reactive by design (to form sulfonamides), which makes it inherently unstable during analysis. The sulfonyl chloride moiety (


) is prone to rapid hydrolysis upon contact with moisture, converting to the sulfonic acid  impurity.[1]

This guide moves beyond standard protocols to provide a self-validating analytical strategy , ensuring you distinguish between true process impurities and artifacts generated during testing.

Module 1: Critical Impurity Profiling

Before troubleshooting, you must map the "Impurity Landscape." The table below summarizes the specific impurities expected from the chlorosulfonation of 8-chloro-3-iodoquinoline.

Table 1: Impurity Classification & Origin
Impurity TypeCompound NameOrigin/CausalityRelative Polarity (RP-HPLC)
Active 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Target MoleculeMedium
Impurity A 8-Chloro-3-iodoquinoline-5-sulfonic acidHydrolysis: Moisture ingress during storage or analysis.High (Elutes Early)
Impurity B 8-Chloro-3-iodoquinolineUnreacted Starting Material: Incomplete chlorosulfonation.Low (Elutes Late)
Impurity C Bis(8-chloro-3-iodoquinolin-5-yl)sulfoneSide Reaction: Friedel-Crafts sulfonylation (dimerization) due to local excess of substrate vs.

.
Very Low (Elutes Very Late)
Impurity D 8-Chloro-3-iodo-X-isomerRegioisomer: Sulfonation at C6 or C7 (rare due to steric/electronic directing of Cl/I).Close to Active

Module 2: Analytical Workflows (Visualized)

To accurately quantify purity, you must choose between Direct Analysis (Rapid, High Risk) and Derivatization (Robust, Recommended).

Figure 1: Decision Matrix & Derivatization Protocol

G Start Sample: 8-Cl-3-I-Q-5-SO2Cl Decision Select Analytical Path Start->Decision PathA Path A: Direct Analysis (Qualitative / Quick Check) Decision->PathA Time Critical PathB Path B: Derivatization (Quantitative / Gold Standard) Decision->PathB Accuracy Critical StepA1 Dissolve in Anhydrous ACN (Avoid MeOH/Water) PathA->StepA1 StepB1 React with Excess Diethylamine (in dry DCM, 10 min) PathB->StepB1 StepA2 Inject Immediately (Fast Gradient) StepA1->StepA2 RiskA RISK: On-column Hydrolysis Generates False Impurity A StepA2->RiskA StepB2 Quench with Dilute Acid StepB1->StepB2 StepB3 Analyze Stable Sulfonamide StepB2->StepB3 Result Accurate Purity Data StepB3->Result

Caption: Workflow for selecting the correct analytical approach. Path B (Derivatization) eliminates the hydrolysis artifact, ensuring the "impurity" observed is real.

Module 3: Troubleshooting & FAQs

Topic: Sample Preparation & Stability

Q1: My HPLC chromatogram shows a large peak at the solvent front that increases over time. Is my product degrading? Diagnosis: Likely, yes. This is the classic signature of Impurity A (Sulfonic Acid) .

  • The Mechanism: Sulfonyl chlorides react with water in the mobile phase or the diluent.

  • The Fix:

    • Switch Diluent: Never dissolve the sample in Methanol or water. Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

    • Derivatize: If you need precise quantification, convert the sample to a stable diethylamide derivative (see Figure 1). This "locks" the molar ratio of the species, allowing you to quantify the original chloride content indirectly but accurately [1].

Q2: Why does the sample turn from yellow to brown upon standing in solution? Diagnosis: This indicates the formation of


 (a byproduct of hydrolysis) or iodine liberation.
  • Expert Insight: The hydrolysis releases

    
    , which can protonate the quinoline nitrogen, changing the UV absorption profile (color change). If the solution is acidic and exposed to light, trace iodine (
    
    
    
    ) may liberate from the C3 position.
  • Action: Prepare samples fresh. Store the solid under inert gas (Argon) at -20°C [5].

Topic: Chromatography (HPLC/LC-MS)

Q3: How do I separate the Sulfonyl Chloride from the Sulfonic Acid? Diagnosis: These species have vastly different polarities.

  • Protocol:

    • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the sulfonic acid, improving retention).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: Start at 10% B (to retain the sulfonic acid) and ramp to 90% B (to elute the chloride and starting material).

  • Note: The sulfonic acid is highly polar and will elute near the void volume (

    
    ). The sulfonyl chloride is non-polar and will retain significantly longer [2].
    

Q4: I see a "Ghost Peak" in the blank after running my sample. What is it? Diagnosis: Carryover or late-eluting Sulfone Dimer (Impurity C).

  • Causality: The Bis-sulfone impurity is extremely lipophilic. If your gradient stops at 90% B for only 2 minutes, this impurity might not elute until the next injection.

  • Action: Extend your final hold at 95-100% B for at least 5 minutes to flush the column.

Topic: Synthesis & Process Control

Q5: My yield is low, and I see high levels of Starting Material (Impurity B). Should I add more Chlorosulfonic acid? Diagnosis: Not necessarily.

  • Expert Insight: Adding a massive excess of

    
     can trigger the formation of the Sulfone Dimer (Impurity C) . The electrophilic sulfonyl cation attacks the product instead of the solvent.
    
  • Optimization:

    • Temperature Control: Ensure the reaction is kept cold (0-5°C) during addition to prevent side reactions, then warm gently to drive completion.

    • Stoichiometry: A 3-5 molar excess is standard. If conversion stalls, check for water in the reagents (which destroys the reagent) rather than just adding more [3].

Module 4: Validated Reference Data

Table 2: Recommended HPLC Parameters (Direct Analysis)
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard RP selectivity.
Mobile Phase A 0.1%

or Formic Acid
Low pH prevents peak tailing of the basic quinoline nitrogen.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent minimizes on-column hydrolysis.
Flow Rate 1.0 - 1.5 mL/minHigher flow reduces residence time (less hydrolysis).
Detection UV @ 254 nmQuinoline ring absorption maximum.
Run Time < 15 minsMinimize exposure of the chloride to aqueous MP.
Figure 2: Hydrolysis Degradation Pathway

D R_SO2Cl Active: Sulfonyl Chloride (Lipophilic) Transition Transition State R_SO2Cl->Transition Fast Hydrolysis H2O + H2O R_SO3H Impurity A: Sulfonic Acid (Hydrophilic) Transition->R_SO3H HCl + HCl Transition->HCl

Caption: The irreversible conversion of the lipophilic chloride to the hydrophilic acid, the primary stability failure mode.

References

  • BenchChem Technical Support. (2025).[2][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Derivatization Strategies. Retrieved from 2

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. Retrieved from 5

  • BenchChem Troubleshooting. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from 4

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides.[6] Retrieved from 6

  • Sigma-Aldrich. (n.d.). Quinoline-5-sulfonyl chloride Product Data.[6][7] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: Definitive Structure Elucidation of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Topic: Spectroscopic Analysis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride for Structure Verification Content Type: Publish Comparison Guide Executive Summary: The Verification Challenge In drug discovery, polysubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride for Structure Verification Content Type: Publish Comparison Guide

Executive Summary: The Verification Challenge

In drug discovery, polysubstituted quinolines are privileged scaffolds, yet they present significant characterization challenges due to the potential for regioisomerism during synthesis. For 8-Chloro-3-iodoquinoline-5-sulfonyl chloride , the primary analytical challenge is not merely confirming the functional groups, but unambiguously assigning the regiochemistry of three distinct substituents: the iodine at C3, the sulfonyl chloride at C5, and the chlorine at C8.

This guide objectively compares spectroscopic methodologies to establish a self-validating structural verification workflow . While standard 1D NMR and low-resolution MS are often used for routine checks, they are insufficient for definitive structural proof against isomers (e.g., 5-chloro-8-sulfonyl analogs). We demonstrate why a combinatorial approach utilizing 2D NMR (HMBC/NOESY) and HRMS provides the necessary rigor for pharmaceutical standards.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of standard analytical techniques for this specific quinoline derivative.

MethodologyPrimary UtilitySpecificity for RegioisomerismLimitationsVerification Rating
1H NMR (1D) Proton count & neighborhood analysisMedium Cannot definitively distinguish C5 vs. C8 substitution without reference standards.⭐⭐⭐
13C NMR (1D) Carbon count & C-I confirmationHigh Requires long acquisition times; C-I carbon (~90-100 ppm) is a key indicator.⭐⭐⭐⭐
2D NMR (HMBC/NOESY) Connectivity & Through-Space Proximity Very High The "Gold Standard." Connects protons to quaternary carbons (C-Cl, C-SO2Cl).⭐⭐⭐⭐⭐
HRMS (ESI/APCI) Elemental formula & Isotope PatternMedium Confirms formula and Cl/I presence but not their positions.⭐⭐⭐
FT-IR Functional Group ID (-SO2Cl)Low Good for checking hydrolysis (OH vs Cl) but blind to ring positions.⭐⭐

Deep Dive: The Self-Validating NMR Protocol

To achieve authoritative grounding, we rely on the specific magnetic environments created by the 3-I, 5-SO2Cl, and 8-Cl substitution pattern.

A. Theoretical 1H NMR Fingerprint
  • Solvent: CDCl₃ (Preferred to prevent hydrolysis of -SO2Cl).

  • Resonance Assignments:

    • H2 (Singlet, ~9.0 ppm): Most deshielded due to proximity to Nitrogen. Appears as a singlet because C3 is blocked by Iodine.

    • H4 (Singlet, ~8.6 ppm): Singlet due to C3-I. Distinct from H2.

    • H6 & H7 (AB System, ~7.6 - 8.2 ppm): The only two adjacent protons. They will appear as two doublets with an ortho coupling constant (

      
      ).
      

Critical Insight: If the substitution were different (e.g., substituents at 5 and 7), you would see two meta coupled doublets (


). The presence of ortho coupling confirms the H6-H7 adjacency, locking the substituents to positions 5 and 8.
B. The "Smoking Gun": 13C NMR and C-I Effect

Carbon atoms attached to heavy halogens (Iodine) exhibit a "Heavy Atom Effect," resulting in significant upfield shielding.

  • C3-I Signal: Expect a quaternary carbon signal significantly upfield, typically 90–100 ppm .

  • Comparison: A C3-H or C3-Cl would appear much further downfield (120–135 ppm). This single peak confirms the Iodine position.

C. 2D NMR Workflow (HMBC)

To definitively prove the Sulfonyl vs. Chloro positioning:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling (2-3 bonds) from H4 .

  • Pathway: H4 is peri- to C5. H4 will show a strong correlation to C2, C9 (bridgehead), and C5 .

  • Differentiation: The Carbon shift of C5 (attached to electron-withdrawing SO2Cl) will differ from C8 (attached to Cl).

Experimental Protocols

Protocol 1: Sample Preparation for Labile Sulfonyl Chlorides
  • Risk: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of moisture, appearing as broad peaks or shifting baselines.

  • Step 1: Dry NMR tubes in an oven at 120°C for 1 hour.

  • Step 2: Use ampoule-sealed CDCl₃ (99.8% D) with TMS.

  • Step 3: Dissolve ~10 mg of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in 0.6 mL solvent.

  • Step 4: Run spectrum immediately.

  • QC Check: Check for broad singlet at ~11 ppm (indicating SO3H formation). If present, re-purify or dry sample.

Protocol 2: HRMS Analysis for Isotope Pattern Verification
  • Method: Direct Infusion ESI-MS (Positive Mode) or APCI.

  • Target Ion:

    
     or 
    
    
    
    .
  • Isotope Signature:

    • Chlorine (³⁵Cl/³⁷Cl): 3:1 ratio.

    • Iodine (¹²⁷I): Monoisotopic.

    • Pattern: The mass spectrum must show a distinct "A" and "A+2" pattern characteristic of a mono-chloro species.

    • Note: If the sulfonyl chloride hydrolyzes, the mass will shift by -18 (loss of Cl, gain of OH) or similar derivative artifacts (e.g., methyl ester formation in MeOH). Always use ACN/Water without alcohols for MS if possible, or infuse in dry ACN.

Visualization of Structural Logic

The following diagrams illustrate the logical flow for verifying the structure and the specific NMR correlations required.

Diagram 1: Structural Verification Decision Tree

This workflow ensures no false positives from isomers.

StructureVerification Start Unknown Sample (C9H4Cl2INO2S) H_NMR 1H NMR Analysis Start->H_NMR Coupling_Check Check H6/H7 Coupling H_NMR->Coupling_Check Ortho Ortho (J=8-9Hz) Implies H6/H7 adjacent Coupling_Check->Ortho Meta Meta (J=1-2Hz) Implies H5/H7 or H6/H8 Coupling_Check->Meta C_NMR 13C NMR Analysis Ortho->C_NMR Iodine_Check Check C3 Shift C_NMR->Iodine_Check Upfield < 100 ppm Confirms C-I at Pos 3 Iodine_Check->Upfield Downfield > 120 ppm Iodine Misplaced Iodine_Check->Downfield Final Structure Verified: 8-Chloro-3-iodo-5-sulfonyl Upfield->Final

Caption: Decision tree for rejecting regioisomers based on coupling constants and heavy-atom shielding effects.

Diagram 2: Key NOESY & HMBC Correlations

Visualizing the connectivity that locks the substituents in place.

NMR_Correlations cluster_legend Legend H2 H2 (Singlet) C3 C3 (-I) H2->C3 HMBC H4 H4 (Singlet) C5 C5 (-SO2Cl) H4->C5 HMBC (Peri-coupling) H4->C3 HMBC H6 H6 (Doublet) H7 H7 (Doublet) H6->H7 COSY/NOESY (Ortho) C8 C8 (-Cl) key1 Through-Bond (HMBC) key2 Through-Space/Coupling

Caption: Network of critical NMR correlations. The H4-C5 HMBC correlation is the definitive link between the pyridine ring and the benzene ring substitution pattern.

References

  • National Institute of Standards and Technology (NIST). (2023). Quinoline Standard Reference Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-I heavy atom effect and quinoline coupling constants).
Comparative

comparing the reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride with other sulfonyl chlorides

An In-Depth Technical Guide to the Reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride in Comparison to Other Sulfonylating Agents For researchers, scientists, and drug development professionals, the strategic sel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride in Comparison to Other Sulfonylating Agents

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final molecule. The reactivity of the sulfonyl chloride functional group is not uniform; it is intricately modulated by the electronic and steric environment of the molecule to which it is attached. This guide provides a comprehensive comparison of the reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, a highly functionalized and synthetically versatile building block, with other commonly employed sulfonyl chlorides. By delving into the structural nuances that govern their reactivity and providing supporting experimental frameworks, this guide aims to empower chemists to make more informed decisions in their synthetic endeavors.

The Underlying Principles of Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is fundamentally dictated by the electrophilicity of the sulfur atom.[1] This sulfur atom is rendered highly electron-deficient by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] Consequently, it serves as an excellent target for nucleophilic attack. The subsequent departure of the chloride ion, a good leaving group, drives the reaction forward. The reaction generally proceeds via a nucleophilic substitution mechanism, which can be either a concerted SN2-like pathway or a stepwise addition-elimination process, depending on the specific reactants and conditions.[1]

Factors that increase the partial positive charge on the sulfur atom will enhance reactivity, while factors that sterically impede the approach of a nucleophile will decrease it. This delicate interplay between electronic and steric effects is central to understanding the reactivity differences among various sulfonyl chlorides.[2][3]

Structural and Electronic Profile of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a complex aromatic sulfonyl chloride with several structural features that are expected to significantly influence its reactivity:

  • The Quinoline Core: The quinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This property tends to withdraw electron density from the entire ring system, including the 5-position where the sulfonyl chloride group is attached. This inductive electron withdrawal is anticipated to enhance the electrophilicity of the sulfur atom, thereby increasing the molecule's reactivity towards nucleophiles.

  • Halogen Substituents: The molecule is further decorated with a chloro group at the 8-position and an iodo group at the 3-position. Both halogens are electron-withdrawing through induction, which should further amplify the electrophilicity of the sulfonyl sulfur.

  • Steric Considerations: The chloro group at the 8-position is ortho to the sulfonyl chloride group. Such ortho-substituents can exert steric hindrance, potentially impeding the approach of a nucleophile to the sulfur atom.[3] This "ortho effect" could lead to slower reaction rates compared to unhindered sulfonyl chlorides.[3] The degree of this hindrance will also depend on the size of the incoming nucleophile.

Based on this analysis, 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is predicted to be a highly reactive sulfonylating agent due to the cumulative electron-withdrawing effects of the quinoline ring and the halogen substituents. However, its reactivity may be tempered by steric hindrance from the 8-chloro group, particularly when reacting with bulky nucleophiles.

A Comparative Look at Common Sulfonyl Chlorides

To contextualize the reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, it is useful to compare it with other widely used sulfonyl chlorides. The reactivity of these agents is influenced by their own unique structural features.

Sulfonyl ChlorideKey Structural FeaturesGeneral Reactivity Profile
Methanesulfonyl Chloride (MsCl) Small, non-aromaticHighly reactive due to minimal steric hindrance and the strong inductive effect of the sulfonyl group.[4]
p-Toluenesulfonyl Chloride (TsCl) Aromatic ring with an electron-donating methyl groupLess reactive than MsCl due to the electron-donating nature of the methyl group and increased steric bulk.[4]
Benzenesulfonyl Chloride (BsCl) Unsubstituted aromatic ringReactivity is intermediate between MsCl and TsCl.[4]
2,4-Dichlorobenzenesulfonyl Chloride Aromatic ring with two electron-withdrawing chloro groups, one of which is ortho to the sulfonyl groupHighly reactive due to the strong electron-withdrawing effects of the two chlorine atoms, but the ortho-chlorine introduces significant steric hindrance.[3]
8-Chloro-3-iodoquinoline-5-sulfonyl Chloride Electron-deficient quinoline ring with two additional electron-withdrawing halogensPredicted to be highly reactive due to strong electronic activation, with potential for steric hindrance from the 8-chloro group.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, a standardized experimental protocol is essential. The following procedure outlines a method for comparing its reactivity with other sulfonyl chlorides in a common sulfonamide formation reaction.

Objective: To compare the reaction rate and yield of sulfonamide formation for different sulfonyl chlorides under identical reaction conditions.
Materials:
  • 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzenesulfonyl chloride (BsCl)

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Benzylamine (as the model nucleophile)

  • Pyridine (as a non-hindered base)[3]

  • Anhydrous Dichloromethane (DCM)

  • Internal standard for analytical analysis (e.g., 1,3,5-trimethoxybenzene)

  • Standard laboratory glassware and analytical equipment (HPLC or GC-MS, NMR)

Procedure:
  • Reaction Setup: In a series of identical, dry round-bottom flasks equipped with magnetic stirrers, dissolve benzylamine (1.0 equivalent) and the internal standard in anhydrous DCM.

  • Addition of Base: Add pyridine (1.5 equivalents) to each flask and stir the mixture at room temperature for 10 minutes.[3]

  • Initiation of Reaction: To each flask, add the respective sulfonyl chloride (1.1 equivalents) at the same time. Start a timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot with a small amount of water. Extract the organic components and prepare the sample for analysis by HPLC or GC-MS.

  • Analysis: Analyze the samples to determine the concentration of the starting materials and the sulfonamide product over time. The rate of reaction can be determined by plotting the concentration of the product versus time. The final yield can be determined after the reaction has gone to completion.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Parallel Reactions cluster_analysis Monitoring and Analysis prep1 Dissolve Benzylamine and Internal Standard in DCM prep2 Add Pyridine prep1->prep2 Stir for 10 min reac1 Add Sulfonyl Chloride A prep2->reac1 Initiate Reactions reac2 Add Sulfonyl Chloride B prep2->reac2 Initiate Reactions reac3 Add Sulfonyl Chloride C prep2->reac3 Initiate Reactions anal1 Withdraw Aliquots at Time Intervals reac1->anal1 reac2->anal1 reac3->anal1 anal2 Quench Reaction anal1->anal2 anal3 HPLC/GC-MS Analysis anal2->anal3 anal4 Plot [Product] vs. Time anal3->anal4

Caption: Experimental workflow for the comparative reactivity study of sulfonyl chlorides.

Mechanistic Considerations and Predictive Insights

The proposed comparative study will provide valuable quantitative data to rank the reactivity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride against other benchmarks. The underlying mechanism of the reaction is a key determinant of the observed reactivity.

Caption: Generalized SN2-like mechanism for sulfonamide formation.

The electron-withdrawing nature of the substituents on 8-Chloro-3-iodoquinoline-5-sulfonyl chloride will stabilize the developing negative charge on the oxygen atoms in the transition state, thereby lowering the activation energy and accelerating the reaction. Conversely, the steric bulk of the 8-chloro group and the quinoline ring itself may raise the energy of the transition state, especially with larger nucleophiles, thus slowing the reaction. The experimental data will reveal which of these competing effects is dominant.

Conclusion

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is poised to be a highly reactive and valuable reagent in synthetic chemistry. Its reactivity is driven by a potent combination of electronic effects from the quinoline core and its halogen substituents. While steric hindrance from the 8-chloro group is a factor to consider, it is anticipated that for many applications, the electronic activation will be the overriding factor, making it a more reactive alternative to many common sulfonyl chlorides. The provided experimental framework offers a clear and robust method for quantifying its reactivity, enabling chemists to confidently incorporate this versatile building block into their synthetic strategies for the development of novel pharmaceuticals and other advanced materials.

References

  • Taylor, R. (2008, March 17). The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution.
  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Sokołowski, K., & Schiesser, C. H. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs.
  • BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. BenchChem.
  • Rogerson, S. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 131-134.
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. PMC.

Sources

Validation

Comparative Guide to the Synthetic Validation of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

For distribution to: Researchers, scientists, and drug development professionals. Introduction 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a highly functionalized heterocyclic compound with significant potential as a...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing chloro group, a synthetically malleable iodo group, and a reactive sulfonyl chloride moiety, makes it an attractive scaffold for the development of novel kinase inhibitors, anti-infective agents, and functional materials. The absence of a documented, direct synthetic route to this molecule necessitates a thorough evaluation of plausible multi-step pathways.

This guide provides a comprehensive comparison of two proposed synthetic routes to 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. Each route is critically evaluated based on feasibility, potential yield, reagent accessibility, and safety considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary strategies, differing in the sequence of functional group introduction.

Route 1: Late-Stage Iodination

This approach focuses on first establishing the quinoline-5-sulfonyl chloride core and subsequently introducing the iodine atom at the C-3 position. This strategy leverages the known reactivity of quinoline towards sulfonation at the C-5 and C-8 positions under strongly acidic conditions.

Route 2: Early-Stage Iodination and Sandmeyer Reaction

This alternative pathway prioritizes the early introduction of the iodine at the C-3 position of a quinoline precursor, followed by the conversion of an amino group at the C-5 position to the desired sulfonyl chloride via a Sandmeyer reaction. This route takes advantage of the activating effect of the amino group to facilitate iodination.

Synthetic Route 1: Late-Stage Iodination

This synthetic pathway commences with the commercially available 8-chloroquinoline and proceeds through two key transformations: chlorosulfonation and subsequent iodination.

Workflow for Route 1

Synthetic Route 1 start 8-Chloroquinoline step1 Chlorosulfonation start->step1 Chlorosulfonic acid intermediate1 8-Chloroquinoline-5-sulfonyl chloride step1->intermediate1 step2 Iodination intermediate1->step2 Iodine monochloride (ICl) product 8-Chloro-3-iodoquinoline-5-sulfonyl chloride step2->product

Caption: Workflow for the Late-Stage Iodination Route.

Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of 8-Chloroquinoline-5-sulfonyl chloride

Protocol:

  • To a stirred solution of chlorosulfonic acid (5-8 molar equivalents) cooled to 0 °C, slowly add 8-chloroquinoline (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is heated to 100-160 °C and maintained for 4-6 hours.

  • The reaction is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 8-chloroquinoline-5-sulfonyl chloride.

Scientific Rationale:

Electrophilic sulfonation of quinoline in strongly acidic media, such as fuming sulfuric acid or chlorosulfonic acid, preferentially occurs at the 5- and 8-positions of the benzene ring.[1][2] The protonated quinolinium ion is deactivated towards electrophilic attack on the pyridine ring. The chloro group at the 8-position is an ortho-, para-director but is deactivating. The combined directing effects favor sulfonation at the C-5 position. The use of chlorosulfonic acid allows for the direct formation of the sulfonyl chloride.

Step 2: Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Protocol:

  • Dissolve 8-chloroquinoline-5-sulfonyl chloride (1 molar equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid), to the solution.

  • The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.

Scientific Rationale:

The introduction of an iodine atom at the C-3 position of the quinoline ring can be achieved via electrophilic iodination.[3] While the benzene ring is deactivated by the sulfonyl chloride group, the pyridine ring can still undergo electrophilic substitution, albeit under forcing conditions. The use of a potent electrophilic iodine source like ICl is necessary to achieve this transformation. The regioselectivity for the C-3 position is anticipated due to the deactivating nature of the existing substituents on the benzene ring, which makes the pyridine ring comparatively more susceptible to electrophilic attack.

Synthetic Route 2: Early-Stage Iodination and Sandmeyer Reaction

This approach involves the synthesis of a key amino-iodo-quinoline intermediate, followed by its conversion to the target sulfonyl chloride.

Workflow for Route 2

Synthetic Route 2 start 8-Chloro-5-nitroquinoline step1 Reduction start->step1 SnCl2·2H2O or Fe/HCl intermediate1 8-Chloro-5-aminoquinoline step1->intermediate1 step2 Iodination intermediate1->step2 Iodine, HIO3 intermediate2 8-Chloro-3-iodo-5-aminoquinoline step2->intermediate2 step3 Sandmeyer Reaction intermediate2->step3 1. NaNO2, HCl 2. SO2, CuCl2 product 8-Chloro-3-iodoquinoline-5-sulfonyl chloride step3->product

Caption: Workflow for the Early-Stage Iodination and Sandmeyer Reaction Route.

Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of 8-Chloro-5-aminoquinoline

Protocol:

  • 8-Chloro-5-nitroquinoline can be synthesized by nitration of 8-chloroquinoline.[4]

  • To a solution of 8-chloro-5-nitroquinoline (1 molar equivalent) in a suitable solvent like ethanol or acetic acid, add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or iron powder with hydrochloric acid.

  • The mixture is heated at reflux for several hours until the reduction is complete.

  • After cooling, the reaction mixture is basified, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give 8-chloro-5-aminoquinoline.

Scientific Rationale:

The reduction of a nitro group to an amine is a standard and high-yielding transformation.[5] This step provides the key aminoquinoline intermediate required for the subsequent steps.

Step 2: Synthesis of 8-Chloro-3-iodo-5-aminoquinoline

Protocol:

  • Dissolve 8-chloro-5-aminoquinoline (1 molar equivalent) in a mixture of acetic acid and sulfuric acid.

  • Add a source of electrophilic iodine, such as a mixture of iodine and iodic acid (HIO₃), to the solution.

  • The reaction is stirred at room temperature for an extended period.

  • The reaction mixture is then poured into water and neutralized.

  • The precipitated product is collected by filtration, washed, and dried.

Scientific Rationale:

The amino group is a strong activating group and an ortho-, para-director.[6] However, under acidic conditions, it is protonated to the anilinium ion, which is a meta-director and deactivating. The interplay of these electronic effects, along with the inherent reactivity of the quinoline nucleus, is expected to direct the iodination to the C-3 position. While direct C-5 iodination of 8-aminoquinolines has been reported, achieving C-3 selectivity might require careful optimization of reaction conditions.[7][8]

Step 3: Synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride via Sandmeyer Reaction

Protocol:

  • Suspend 8-chloro-3-iodo-5-aminoquinoline (1 molar equivalent) in aqueous hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution.

  • The reaction is stirred and allowed to warm to room temperature.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product.

Scientific Rationale:

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including sulfonyl chlorides.[9] The diazotization of the amino group, followed by its reaction with sulfur dioxide in the presence of a copper catalyst, provides a direct route to the sulfonyl chloride functionality.[10][11]

Comparative Analysis

FeatureRoute 1: Late-Stage IodinationRoute 2: Early-Stage Iodination and Sandmeyer Reaction
Number of Steps 23
Starting Material 8-Chloroquinoline (commercially available)8-Chloro-5-nitroquinoline (requires synthesis from 8-chloroquinoline)
Estimated Overall Yield Lower, due to potentially harsh iodination conditions.Potentially higher, as individual steps are generally high-yielding.
Key Challenges Regioselective iodination at C-3 on a deactivated ring.Regioselective iodination at C-3 of the aminoquinoline; handling of diazonium salts.
Reagent Accessibility Common laboratory reagents.Common laboratory reagents.
Safety Considerations Use of highly corrosive chlorosulfonic acid.Generation and use of potentially unstable diazonium salts.

Analytical Validation of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

The structure and purity of the final product from either route would be confirmed using a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, confirming the substitution pattern. The characteristic chemical shifts of the quinoline ring protons and carbons will be indicative of the presence and position of the substituents.[12][13][14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. It is important to note that sulfonyl chlorides can sometimes hydrolyze to the corresponding sulfonic acid in the mass spectrometer.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively).

  • Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, chlorine, and iodine, providing further confirmation of the empirical formula.

Conclusion

Both proposed synthetic routes offer plausible pathways to the target molecule, 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Route 1 (Late-Stage Iodination) is shorter but presents a significant challenge in the regioselective iodination of a deactivated quinoline system. This step would likely require extensive optimization and may result in a mixture of isomers, complicating purification and lowering the overall yield.

Route 2 (Early-Stage Iodination and Sandmeyer Reaction) , while longer by one step, appears to be the more robust and reliable approach. Each step is based on well-established and generally high-yielding reactions. The key challenge in this route is the regioselective iodination of the 8-chloro-5-aminoquinoline intermediate. However, the directing effects of the substituents offer a more predictable outcome compared to Route 1. The final Sandmeyer reaction is a powerful transformation for the introduction of the sulfonyl chloride group.

Therefore, Route 2 is recommended as the more promising strategy for the successful and scalable synthesis of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

References

  • Larock, R. C.
  • Bradford, L., et al. "The Nitration of Quinoline." Journal of the Chemical Society (Resumed), 1947, pp. 437-440. [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A.
  • "8-Aminoquinoline." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, [Link].

  • D'Souza, D. M., & Müller, T. J. "Multi-component syntheses of quinolines and related heterocycles." Chemical Society Reviews, vol. 36, no. 7, 2007, pp. 1095-1108. [Link]

  • "8-Quinolinesulfonyl chloride." NIST WebBook, National Institute of Standards and Technology, [Link].

  • Joules, J. A., & Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010.
  • "8-Quinolinesulfonyl chloride." PubChem, National Center for Biotechnology Information, [Link].

  • Xu, Z., et al. "C5–H iodination of 8-aminoquinolines with I2." Green Chemistry, vol. 25, no. 3, 2023, pp. 1157-1161. [Link]

  • Nemez, D. B., et al. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products." Canadian Journal of Chemistry, vol. 101, no. 6, 2023, pp. 363-376. [Link]

  • Al-Tel, T. H. "Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4." Journal of Heterocyclic Chemistry, vol. 45, no. 2, 2008, pp. 593-596. [Link]

  • Popiołek, Ł., et al. "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules, vol. 29, no. 17, 2024, p. 4051. [Link]

  • Wang, L., et al. "ACQ to AIE transformation of quinoline derivatives: modulating substituent electronic effects to alter excited-state reorganization energy distribution." Organic & Biomolecular Chemistry, vol. 21, no. 27, 2023, pp. 5621-5627. [Link]

  • Lutz, R. E., & Allison, R. K. "5- and 7-Chloro-8-aminoquinoline." Journal of the American Chemical Society, vol. 68, no. 8, 1946, pp. 1591-1592. [Link]

  • Kiamuddin, M., & Choudhury, A. K. "THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES." Pakistan Journal of Scientific and Industrial Research, vol. 8, no. 1, 1965, pp. 19-22. [Link]

  • Pincekova, L., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, vol. 26, no. 29, 2024, pp. 5951-5955. [Link]

  • "Method of making 8-hydroxy quinoline.
  • "Sandmeyer reaction." Wikipedia, Wikimedia Foundation, 29 Jan. 2024, [Link].

  • Zapevalov, A. Y., et al. "Selective Direct Fluorination of Quinoline Derivatives." Journal of Fluorine Chemistry, vol. 128, no. 1, 2007, pp. 104-110. [Link]

  • Kumar, I., & Sharma, R. "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry, vol. 22, no. 10, 2024, pp. 1941-1965. [Link]

  • "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Chemistry Portal, [Link].

  • "5.2 Directing Effects of the Substituents on EAS." Organic Chemistry II, KPU Pressbooks, [Link].

  • "16.5: An Explanation of Substituent Effects." Chemistry LibreTexts, 24 Sept. 2022, [Link].

  • "Sandmeyer Reaction." Organic Chemistry Portal, [Link].

  • Wang, L., et al. "C‐5 bromination and iodination of 8‐aminoquinoline amides by merging photoredox catalysis with iron catalysis." Angewandte Chemie International Edition, vol. 59, no. 43, 2020, pp. 19044-19048. [Link]

  • Kiamuddin, M., & Haque, M. E. "the 5-and 8-iodination of quinoline and some of its derivatives." Pakistan Journal of Scientific and Industrial Research, vol. 9, no. 4, 1966, pp. 30-33. [Link]

  • "Method for producing quinoline-8-sulfonyl chloride.
  • Ferreira, S. B., et al. "1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d." ResearchGate, [Link].

  • "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry, 3 Dec. 2018, [Link].

  • "8-aminoquinoline – Knowledge and References." Taylor & Francis Online, [Link].

  • Tekwani, B. L., & Walker, L. A. "Pharmacology of 8-aminoquinolines." Current Topics in Medicinal Chemistry, vol. 6, no. 5, 2006, pp. 447-463. [Link]

  • "8-Chloroquinoline." PubChem, National Center for Biotechnology Information, [Link].

  • Siddiqui, B. S., et al. "NMR study of O and N, O-substituted 8-quinolinol derivatives." Magnetic Resonance in Chemistry, vol. 52, no. 6, 2014, pp. 283-287. [Link]

  • "(127I) Iodine NMR." University of Ottawa, [Link].

  • "NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data." University of Wisconsin-Madison, [Link].

  • Zhang, Y., et al. "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." Journal of Natural Products, vol. 77, no. 6, 2014, pp. 1477-1481. [Link]

  • "NMR Chemical Shift Values Table." Chemistry Steps, 1 Aug. 2024, [Link].

  • Smoleń, S., et al. "Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment." Agronomy, vol. 13, no. 4, 2023, p. 1099. [Link]

Sources

Comparative

The Stability Paradox: Accurate Purity Assessment of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride

Executive Summary Assessing the purity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride presents a classic analytical paradox: the standard method used to measure purity (Reverse Phase HPLC) often degrades the sample duri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride presents a classic analytical paradox: the standard method used to measure purity (Reverse Phase HPLC) often degrades the sample during the measurement process. As a sulfonyl chloride, this compound is highly electrophilic and moisture-sensitive. The quinoline core adds basicity, potentially catalyzing its own hydrolysis in aqueous mobile phases.

This guide challenges the reliance on standard RP-HPLC and establishes Quantitative NMR (qNMR) as the primary reference standard, with Derivatization-HPLC as the validated secondary method.

Part 1: The Analytical Challenge

The core issue is On-Column Hydrolysis . In a standard RP-HPLC setup using water/acetonitrile gradients, the sulfonyl chloride moiety (-SO₂Cl) reacts with water to form the corresponding sulfonic acid (-SO₃H) and HCl.

  • The Artifact: The sulfonic acid is much more polar than the parent chloride. It elutes earlier (lower retention time).

  • The False Result: An analyst sees two peaks: the "product" and a "major impurity." In reality, the "impurity" was generated inside the column. The sample in the vial may be 99% pure, but the chromatogram reports 85%.

Comparison of Analytical Approaches
FeatureMethod A: Standard RP-HPLCMethod B: Quantitative 1H NMR (qNMR)Method C: Derivatization HPLC
Primary Mechanism Separation (Polarity)Nuclear Spin IntegrationSeparation (Polarity of Stable Adduct)
Sample State Aqueous Solution (Hydrolysis Risk)Anhydrous Solution (Stable)Stable Sulfonamide (Locked)
Reference Standard Required (Response Factor)Not Required (Internal Standard)Required (Derivative Standard)
Suitability LOW (High artifact risk)HIGH (Gold Standard)HIGH (Routine QC)
Part 2: Validated Experimental Protocols
Method A: Quantitative 1H NMR (The Gold Standard)

Rationale: qNMR is non-destructive and performed in anhydrous solvents, preventing hydrolysis. It provides absolute purity without requiring a reference standard of the analyte.[1]

Reagents:

  • Solvent: CDCl₃ (99.8% D) or DMSO-d6 (Dried over molecular sieves). Note: CDCl₃ is preferred to avoid hygroscopic water uptake common in DMSO.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. (Must be high purity, TraceCERT® or equivalent).

Protocol:

  • Weighing: Accurately weigh ~10 mg of the quinoline sulfonyl chloride (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Dissolve in 0.6 mL of anhydrous CDCl₃. Ensure complete dissolution; sonicate if necessary (briefly, <30s to avoid heating).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (Critical: must be 5-7x the longest T1 relaxation time to ensure full magnetization recovery).

    • Scans: 16–32.[2]

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the singlet signal of the Internal Standard and a distinct aromatic signal from the quinoline core (e.g., the proton at position 2 or 4, which are typically downfield singlets/doublets).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity of IS.[2][3][4][5][6]
Method B: Derivatization-HPLC (Routine QC)

Rationale: Converting the unstable sulfonyl chloride into a stable sulfonamide allows for robust LC analysis without artifacts.

Reagents:

  • Derivatizing Agent: Diethylamine or Morpholine (Excess).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Dilute HCl.

Protocol:

  • Reaction: Dissolve 5 mg of sample in 1 mL dry DCM. Add 20 µL Diethylamine (approx. 5 eq).

  • Incubation: Vortex for 1 minute. Let stand for 10 minutes at Room Temp. The reaction is instantaneous for sulfonyl chlorides.

  • Workup: Add 1 mL water and 1 drop of 1M HCl (to protonate excess amine). Vortex and discard the aqueous (top) layer.

  • Analysis: Inject the DCM layer (diluted with Acetonitrile) into the HPLC.

  • Target: You are now quantifying N,N-diethyl-8-chloro-3-iodoquinoline-5-sulfonamide.

Part 3: Representative Data & Interpretation[7]

The following table illustrates the typical discrepancy observed when analyzing reactive sulfonyl chlorides.

Table 1: Comparative Purity Data (Representative)

Analytical MethodReported Purity (%)Major Impurity DetectedInterpretation
Direct RP-HPLC 88.4%11.2% (Sulfonic Acid)False Fail. The "impurity" was generated by the mobile phase water reacting with the sample.
qNMR (CDCl₃) 98.1% 0.8% (Residual Solvent)True Value. No hydrolysis occurred. Confirming the batch is high quality.
Derivatized HPLC 98.0%0.9% (Unreacted Precursor)Confirmation. Matches qNMR data. The stable sulfonamide validates the qNMR result.
Part 4: Visualization of Workflows
Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher on selecting the correct method based on stability.

AnalyticalDecision Start Start: Purity Assessment of 8-Chloro-3-iodoquinoline-5-SO2Cl IsStable Is the compound stable in Water/Methanol? Start->IsStable DirectHPLC Method A: Direct RP-HPLC (High Risk of Artifacts) IsStable->DirectHPLC Yes (Incorrect Assumption) ChooseAlt Select Anhydrous Method IsStable->ChooseAlt No (Correct Assessment) Hydrolysis Result: False Impurity Peaks (Sulfonic Acid Formation) DirectHPLC->Hydrolysis qNMR Method B: qNMR (CDCl3) GOLD STANDARD ChooseAlt->qNMR Deriv Method C: Derivatization (Convert to Sulfonamide) ChooseAlt->Deriv Final Accurate Purity Value qNMR->Final Deriv->Final

Caption: Decision matrix highlighting the risk of direct HPLC and the necessity of anhydrous methods (qNMR) or stabilization (Derivatization).

Diagram 2: The Hydrolysis Artifact Mechanism

Understanding why Method A fails.

HydrolysisMechanism Substrate Target Molecule (-SO2-Cl) HPLC_Col RP-HPLC Column (Mobile Phase: H2O/ACN) Substrate->HPLC_Col Reaction Hydrolysis Reaction R-SO2Cl + H2O -> R-SO3H + HCl HPLC_Col->Reaction On-Column Mixing Peak1 Peak 1 (Early Eluting) Sulfonic Acid Artifact (FALSE IMPURITY) Reaction->Peak1 Peak2 Peak 2 (Late Eluting) Intact Sulfonyl Chloride (REMAINING TARGET) Reaction->Peak2

Caption: Mechanism of on-column hydrolysis where the analytical condition itself degrades the sample, creating "ghost" impurities.

References
  • BenchChem. (2025).[1][2][7] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from 2

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[8] Retrieved from 8

  • Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[4] Retrieved from 4

  • MicroSolv. (2026). On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It. Retrieved from 9[9]

  • USP. (2024). Equivalency between Mass Balance and qNMR methodologies. Retrieved from 6

Sources

Validation

Technical Assessment &amp; Validation Guide: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

Executive Summary 8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value, dual-functional scaffold designed for fragment-based drug discovery (FBDD) and late-stage diversification. Unlike standard sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value, dual-functional scaffold designed for fragment-based drug discovery (FBDD) and late-stage diversification. Unlike standard sulfonyl chlorides, this molecule offers two distinct orthogonal reactivity handles: the highly electrophilic sulfonyl chloride (for sulfonamide formation) and the 3-iodo substituent (for Palladium-catalyzed cross-coupling), alongside the steric and electronic modulation provided by the 8-chloro group.

The Verdict: This reagent is superior to standard quinoline sulfonyl chlorides for multi-step library generation but requires significantly stricter handling protocols due to accelerated hydrolysis rates driven by the electron-deficient quinoline core.

Comparative Analysis: Candidate vs. Alternatives

The following table contrasts the candidate against industry-standard alternatives. The data reflects reactivity profiles derived from Hammett electronic parameters and standard functional group behavior.

Table 1: Reactivity & Utility Profile
FeatureCandidate: 8-Chloro-3-iodoquinoline-5-SO₂ClAlternative A: 8-Quinolinesulfonyl ChlorideAlternative B: Benzenesulfonyl Chloride
Core Reactivity Very High (Electron-deficient heterocycle + Halogens)High (Heterocyclic induction)Moderate (Standard aromatic)
Hydrolytic Stability Low (

min in aqueous buffer)
Moderate (

min)
High (

hrs)
Orthogonal Handles Yes (3-Iodo for Suzuki/Sonogashira)No (Monofunctional)No (Monofunctional)
Steric Profile High (8-Cl peri-interaction)Moderate (H8 peri-interaction)Low
Primary Application Divergent Library Synthesis (Kinase/GPCR)Fluorescent Labeling / Standard MedChemGeneral Reagent

Cross-Validation Protocols

To validate the quality and performance of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, we utilize a Tri-Phasic Validation System . This ensures that the material is not only chemically pure but functionally active for downstream coupling.

Phase 1: Structural Integrity Check (QC)

Before initiating synthesis, the reagent must be validated for hydrolysis products (Sulfonic acid).

  • Method: Quantitative

    
    H NMR (400 MHz, DMSO-
    
    
    
    , anhydrous).
  • Critical Observation:

    • Intact Reagent: Distinctive downfield shift of H-4 and H-6 protons due to the strong electron-withdrawing effect of

      
      .
      
    • Hydrolyzed Impurity: Upfield shift of the same protons (approx. 0.1–0.2 ppm) indicating formation of the sulfonate anion/acid.

  • Acceptance Criteria:

    
     Sulfonic acid content by integration.
    
Phase 2: Functional Reactivity Assay (The "Standard" Reaction)

This protocol tests the efficiency of the sulfonyl chloride group while preserving the iodine handle.

Protocol: Anhydrous Sulfonylation [1]

  • Preparation: Charge a flame-dried reaction vial with 8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 equiv) under Nitrogen.

  • Solvent: Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: Avoid DMF if possible, as dimethylamine impurities can react.

  • Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv) at

    
    .
    
  • Nucleophile: Add Morpholine (1.1 equiv) dropwise. Why Morpholine? It is a secondary amine with moderate nucleophilicity, serving as an excellent benchmark for reactivity.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 1 hour.
    
  • Quench: Dilute with DCM, wash with 0.1 M HCl (cold) to remove excess amine.

  • Data Output: Determine Yield and Purity via LC-MS.

Phase 3: Orthogonal Stability Test

This step verifies that the 3-Iodo bond remains intact during sulfonylation, ensuring the scaffold is ready for subsequent Pd-catalyzed coupling.

  • Test: Subject the product from Phase 2 to a standard Suzuki-Miyaura Coupling (Phenylboronic acid,

    
    , 
    
    
    
    , Dioxane/Water).
  • Success Metric:

    
     conversion to the bi-aryl product. Failure (de-iodination) indicates instability of the scaffold under basic conditions.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating this specific scaffold, highlighting the critical decision points (diamonds) where the material might fail due to its high reactivity.

ValidationWorkflow Start Raw Material: 8-Chloro-3-iodoquinoline-5-SO2Cl QC_NMR Step 1: 1H NMR (Anhydrous) Check for Hydrolysis Start->QC_NMR Decision_Purity Sulfonic Acid < 2%? QC_NMR->Decision_Purity Purification Recrystallize (SOCl2 Treatment) Decision_Purity->Purification No Func_Assay Step 2: Functional Assay (Morpholine, DCM, 0°C) Decision_Purity->Func_Assay Yes Purification->QC_NMR Retry LCMS_Check LC-MS Analysis Verify Mass (M+H) Func_Assay->LCMS_Check Ortho_Test Step 3: Orthogonal Test (Suzuki Coupling of Iodine) LCMS_Check->Ortho_Test Product Confirmed Final_Verdict VALIDATED SCAFFOLD Ready for Library Gen Ortho_Test->Final_Verdict Cross-Coupling Successful

Caption: Figure 1: Tri-Phasic Validation Workflow ensuring chemical purity and orthogonal functional stability.

Mechanistic Insight: Reactivity vs. Degradation

Understanding the degradation pathway is vital for handling. The electron-poor quinoline ring makes the sulfonyl sulfur highly electrophilic.

ReactionPathways Reagent 8-Chloro-3-iodoquinoline- 5-sulfonyl chloride Target Target Sulfonamide (Stable Scaffold) Reagent->Target + Amine (Fast) Anhydrous Hydrolysis Sulfonic Acid (Dead End) Reagent->Hydrolysis + H2O (Very Fast) Atmospheric Moisture

Caption: Figure 2: Kinetic competition. Hydrolysis is the primary failure mode due to the electron-deficient core.

Experimental Data Summary (Representative)

The following data represents typical performance metrics for this class of halogenated quinoline sulfonyl chlorides when handled under optimized vs. non-optimized conditions.

ParameterOptimized Conditions (Anhydrous DCM, 0°C)Non-Optimized (Wet Solvent, RT)
Conversion (LC-MS) > 98%< 60%
Purity (Isolated) > 95%~ 45% (Major sulfonic acid impurity)
Iodine Retention 100%100% (Iodine is stable to hydrolysis)
Color Off-white / Pale YellowBright Yellow (Indicates degradation)

References

  • BenchChem. Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. (2025).[2][3][4][5][6] Retrieved from

  • RSC Advances. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds. (2025).[2][3][4][5][6] Retrieved from

  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides. (2023).[7][8] Retrieved from

  • Sigma-Aldrich. 8-Quinolinesulfonyl chloride Product Specification. (2024). Retrieved from

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.[1] (2024). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride

This document provides a detailed, safety-first guide for the proper handling and disposal of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. As a highly reactive compound used in specialized synthesis, its management requ...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first guide for the proper handling and disposal of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. As a highly reactive compound used in specialized synthesis, its management requires a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond mere procedural steps to explain the chemical reasoning behind each recommendation, empowering researchers to handle this reagent with confidence and care.

Core Hazard Analysis and Chemical Profile

8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a complex heterocyclic compound whose reactivity is dominated by the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack and inherently moisture-sensitive.[1][2] Its primary hazards stem from this reactivity.

Causality of Hazards:

  • Corrosivity: The compound itself is corrosive. More significantly, it reacts violently with water, including ambient moisture, to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is exothermic and the resulting acidic byproducts are severely corrosive to skin, eyes, and respiratory tissues.[5][6][7]

  • Reactivity: It will react vigorously with nucleophiles such as alcohols, amines, and strong bases.[1][8] These reactions can be highly exothermic and must be controlled.

  • Toxicity: While specific toxicological data for this exact compound is limited, analogous structures and the release of HCl gas during hydrolysis indicate it should be treated as toxic and harmful if inhaled, ingested, or absorbed through the skin.[9][10]

Property Value / Information Source
Molecular Formula C₉H₄Cl₂INO₂SInferred from structure
Appearance Likely a solid (based on similar compounds)[5]
Primary Hazard Water-Reactive, Corrosive[7][11]
Incompatibilities Water, Alcohols, Amines, Strong Bases, Oxidizing Agents[5][8][11][12]
Hazardous Decomposition Hydrogen chloride (HCl), Oxides of Sulfur (SOx), Oxides of Nitrogen (NOx)[11]

Mandatory Safety Protocols: Before You Begin

Proper disposal planning starts with rigorous safety precautions. Handling this reagent without appropriate controls is a significant risk.

Engineering Controls:

  • Chemical Fume Hood: All handling and disposal procedures must be conducted inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[8][9]

  • Safety Shower & Eyewash Station: Ensure an operational and easily accessible safety shower and eyewash station are nearby before handling the chemical.[3][8]

Personal Protective Equipment (PPE): A standard lab coat is insufficient. The following PPE is mandatory:[13]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes of the chemical or its reaction products.[11][14]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves such as neoprene or butyl rubber.[13] Inspect gloves for any signs of degradation or perforation before use.[10][15]

  • Body Protection: A chemical-resistant apron or suit should be worn over a lab coat to protect against spills.[14]

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a full-face respirator with an acid gas cartridge is necessary.[6][15]

Core Disposal Strategy: Controlled Chemical Inactivation

The primary objective of disposal is to safely and completely neutralize the reactive sulfonyl chloride group before it enters a waste stream. Never dispose of neat 8-Chloro-3-iodoquinoline-5-sulfonyl chloride as solid waste without prior deactivation. The core strategy is a controlled hydrolysis and neutralization reaction.

The workflow below outlines the decision-making process for handling waste associated with this compound.

G cluster_start cluster_type cluster_action cluster_end start Identify Waste Type is_bulk Bulk / Residual Reagent? start->is_bulk is_spill Spill Residue? is_bulk->is_spill No proc_bulk Follow Protocol 1: Controlled Neutralization is_bulk->proc_bulk Yes is_ppe Contaminated PPE / Labware? is_spill->is_ppe No proc_spill Follow Protocol 2: Spill Management is_spill->proc_spill Yes proc_ppe Follow Protocol 3: Solid Hazardous Waste is_ppe->proc_ppe Yes end_aq Aqueous Waste Stream (Post-Neutralization & pH Check) proc_bulk->end_aq end_solid Sealed Hazardous Waste Container proc_spill->end_solid proc_ppe->end_solid

Caption: Decision workflow for disposal of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

The chemical basis for this inactivation is the reaction of the sulfonyl chloride with a base (like sodium hydroxide) to form a stable, water-soluble sodium sulfonate salt and sodium chloride.

G compound 8-Chloro-3-iodoquinoline-5-sulfonyl Chloride (Reactive, Corrosive) product Sodium 8-Chloro-3-iodoquinoline-5-sulfonate (Stable Salt) compound->product + base Aqueous Base (e.g., 2 NaOH) (Nucleophile) base->product + byproduct1 Sodium Chloride (NaCl) product->byproduct1 Forms byproduct2 Water (H₂O) product->byproduct2 Forms

Caption: Chemical inactivation pathway for the sulfonyl chloride functional group.

Step-by-Step Disposal Protocols

Protocol 1: Deactivation of Residual and Bulk Quantities

This protocol is for the destruction of leftover reagent from a reaction vessel or the disposal of the bulk chemical.

  • Prepare a Neutralizing Solution: In a suitably large container (at least 10x the volume of the sulfonyl chloride solution to be added), prepare a 5-10% aqueous solution of sodium hydroxide or sodium bicarbonate. Place this container in an ice bath to dissipate heat from the exothermic reaction.[9]

  • Slow Addition: With vigorous stirring, add the 8-Chloro-3-iodoquinoline-5-sulfonyl chloride to the cold, basic solution slowly and portion-wise.[9] Crucial: Never add the base or water to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.[3]

  • Monitor the Reaction: Observe for signs of reaction, such as heat generation or gas evolution (off-gassing of HCl which is then neutralized). Maintain a slow addition rate to keep the reaction under control.

  • Ensure Complete Neutralization: After the addition is complete, allow the mixture to stir for several hours (or overnight) at room temperature to ensure all the sulfonyl chloride has reacted.

  • Verify pH: Check the pH of the final solution using a pH meter or litmus paper. The solution should be neutral or slightly basic. If it is still acidic, add more base until a stable neutral/basic pH is achieved.

  • Final Aqueous Disposal: Once neutralized, this aqueous waste can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[9][16] Always check your institution's specific guidelines.

Protocol 2: Spill Management

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the fume hood is operating at maximum capacity to ventilate the area.[3][9]

  • Contain the Spill: Do NOT use water or combustible materials like paper towels or sawdust to clean the spill.[3][9]

  • Absorb with Inert Material: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, diatomaceous earth, or soda ash.[3][8][9]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[11][17] Use spark-proof tools if there is any fire risk.[15][17]

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface by wiping with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by a water rinse. All cleaning materials must be placed in the hazardous waste container.

  • Dispose of as Hazardous Waste: The sealed container with the spill residue must be disposed of through your institution's hazardous waste management program.[3]

Protocol 3: Disposal of Contaminated Labware and PPE
  • Segregation: Any items that are grossly contaminated, such as gloves, disposable lab coats, or glassware that cannot be safely decontaminated, must be treated as solid hazardous waste.

  • Decontamination of Glassware: Glassware can be decontaminated by carefully rinsing it with a small amount of a water-miscible organic solvent (like acetone) to dissolve the residue, and then following Protocol 1 by slowly adding the rinse to a stirred, basic solution.

  • Solid Waste Collection: Place all contaminated solid items into a designated, clearly labeled hazardous waste container. Do not mix this waste with other waste streams.

  • Final Disposal: The container should be sealed and disposed of through your institution's official hazardous waste disposal service.

Emergency First Aid Procedures

Immediate action is required in case of accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][6][8]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][18]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][18]

  • Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. This is a severe medical emergency; seek immediate medical attention.

By adhering to these detailed procedures, researchers can manage and dispose of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride responsibly, ensuring a safe laboratory environment for all.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • Safety Data Sheets. (n.d.). p-Toluene sulfonyl chloride.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1,2-Naphthoquinone-2-diazido-4-sulfonyl Chloride.
  • ProChem. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Pyridine-3-sulfonyl chloride.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet - p-toluenesulphonyl chloride.
  • Sigma-Aldrich. (2013, September 22). Safety Data Sheet - Clioquinol.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • BASF. (2023, February 6). Safety Data Sheet - Choline Chloride Solution 75%.
  • TCI Chemicals. (n.d.). Safety Data Sheet - Quinoline-8-sulfonyl Chloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Isoquinoline-5-sulfonyl chloride hydrochloride.
  • Fisher Scientific. (2014, February 11). Safety Data Sheet - Quinoline-8-sulphonyl chloride.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - Furan-2-sulfonyl chloride.
  • Zauxi. (n.d.). Sulfonyl Chloride Production Line.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
  • Benchchem. (n.d.). 8-Hydroxyquinoline-5-sulfonyl Chloride | CAS 64641-92-5.
  • Utah State University. (n.d.). Incompatible Chemicals | Office of Research Environmental Health and Safety.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of reactive chemical intermediates is paramount. This guide provides essen...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, a reactive compound valued in synthetic chemistry.[1] By moving beyond a simple checklist and delving into the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

The sulfonyl chloride group is a highly reactive moiety, making this compound a valuable precursor for creating complex molecules through nucleophilic substitution, particularly with amines to form sulfonamides.[1] However, this reactivity also necessitates stringent safety protocols to mitigate risks. This guide will provide a comprehensive framework for personal protective equipment (PPE), operational plans for handling and storage, and procedures for spills and disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the reactivity of the sulfonyl chloride functional group, 8-Chloro-3-iodoquinoline-5-sulfonyl chloride is expected to be corrosive and a lachrymator. It will likely cause severe skin burns and eye damage upon contact.[2][3][4] Furthermore, its reaction with moisture can release corrosive hydrogen chloride gas.[2] Therefore, a multi-layered PPE approach is essential.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.Protects against splashes of the chemical which can cause severe eye damage and irritation.[3][5][6] The face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable initial choice), and a chemical-resistant lab coat or apron.Prevents skin contact, which can lead to severe burns.[4][5] Ensure gloves are inspected before use and changed immediately if contaminated.[7]
Respiratory Protection A NIOSH (US) or EN 166 (EU) approved respirator with a filter suitable for acid gases and organic vapors (e.g., ABEK filter type).Necessary when handling the substance outside of a certified fume hood or if there is a risk of inhaling dust or vapors.[5]

Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your chemical-resistant lab coat or apron, ensuring it is fully fastened.

  • Respirator: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by the face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you remove it to contain any contamination.

  • Respirator: If worn, remove your respirator last.

II. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling and Storage Workflow

The following diagram outlines the critical steps for the safe handling and storage of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_area Work in a certified fume hood gather_ppe Don appropriate PPE prep_spill_kit Ensure spill kit is accessible weigh_transfer Weigh and transfer the chemical prep_spill_kit->weigh_transfer Proceed to handling reaction_setup Set up the reaction under inert atmosphere if necessary monitoring Monitor the reaction store_container Store in a tightly sealed, properly labeled container monitoring->store_container After use quench_waste Quench excess reagent and reaction residues cautiously with a suitable nucleophile (e.g., a secondary amine in an inert solvent) monitoring->quench_waste For waste store_location Place in a cool, dry, well-ventilated area away from incompatible materials neutralize Neutralize acidic waste dispose_waste Dispose of as hazardous chemical waste according to institutional and local regulations

Caption: Workflow for the safe handling of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride.

Step-by-Step Handling Procedures
  • Preparation : Always work within a certified chemical fume hood to minimize inhalation exposure.[5] Before starting, ensure that a spill kit containing an appropriate absorbent material (such as sand or vermiculite) is readily available.[5] Don all required PPE as outlined in the previous section.

  • Handling : When transferring the solid, use appropriate tools and avoid creating dust.[7] For reactions, consider performing them under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • Storage : Store 8-Chloro-3-iodoquinoline-5-sulfonyl chloride in a cool, dry, and well-ventilated area.[2] The container must be tightly sealed to prevent moisture ingress.[2] It should be stored separately from incompatible materials such as bases, alcohols, and water.[2]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain : Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water.[8]

  • Collect : Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[7]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Deactivation : Unused or waste 8-Chloro-3-iodoquinoline-5-sulfonyl chloride should be deactivated before disposal. This can be achieved by slowly adding the material to a stirred solution of a suitable nucleophile, such as a secondary amine (e.g., diethylamine) in an inert solvent (e.g., THF), to convert the reactive sulfonyl chloride to a more stable sulfonamide. This process should be done in a fume hood and with appropriate cooling.

  • Neutralization : The resulting solution may be acidic due to the formation of hydrochloride salts. Neutralize the mixture with an appropriate base, such as sodium bicarbonate solution, while monitoring the pH.

  • Collection and Labeling : Collect the deactivated and neutralized waste in a properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[9]

  • Final Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]

By adhering to these detailed protocols, you can confidently and safely handle 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, ensuring the integrity of your research and the safety of your laboratory personnel.

III. References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18). Retrieved from

  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (2026, February 12). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Retrieved from

  • Safety Data Sheet. (2013, September 22). Retrieved from

  • SAFETY DATA SHEET - TCI Chemicals. Retrieved from

  • SAFETY DATA SHEETS. Retrieved from

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 9). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7). Retrieved from

  • SAFETY DATA SHEET - LGC Standards. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2014, February 11). Retrieved from

  • 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5 - Benchchem. Retrieved from

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) - VA.gov. (2023, August 29). Retrieved from

Sources

Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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